molecular formula C14H11ClO B1597085 4-Chloro-3'-methylbenzophenone CAS No. 35256-82-7

4-Chloro-3'-methylbenzophenone

Cat. No.: B1597085
CAS No.: 35256-82-7
M. Wt: 230.69 g/mol
InChI Key: QNLZAQKYBMIIPN-UHFFFAOYSA-N
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Description

4-Chloro-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLZAQKYBMIIPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373993
Record name 4-Chloro-3'-methylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35256-82-7
Record name 4-Chloro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 4-Chloro-3'-methylbenzophenone (CAS No. 35256-82-7), a substituted diaryl ketone. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, and its role as a versatile intermediate in medicinal chemistry and organic synthesis. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical insight.

Introduction and Molecular Profile

This compound belongs to the benzophenone class of compounds, which are characterized by a central carbonyl group bonded to two phenyl rings. The benzophenone scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The specific substitutions on the phenyl rings—a chloro group at the 4-position and a methyl group at the 3'-position—modulate the molecule's steric and electronic properties, influencing its reactivity and potential biological interactions. This compound primarily serves as a crucial building block or intermediate in the synthesis of more complex chemical entities[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are essential for designing synthetic routes, purification strategies, and analytical methods.

PropertyValueSource
CAS Number 35256-82-7[3][4]
Molecular Formula C₁₄H₁₁ClO[3]
Molecular Weight 230.69 g/mol [3]
Purity Typically ≥97%[4]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 2[5]
Molecular Structure

The 2D structure of this compound highlights the spatial arrangement of its constituent atoms and functional groups.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Catalyst Regeneration RCOCl Acyl Chloride (e.g., 4-Chlorobenzoyl chloride) Acylium Acylium Ion [R-C=O]⁺ RCOCl->Acylium + AlCl₃ Arene Arene (e.g., Toluene) AlCl3 Lewis Acid (AlCl₃) AlCl4_minus [AlCl₄]⁻ Sigma Sigma Complex (Arenium Ion Intermediate) Arene->Sigma + Acylium Ion Product Product (this compound) Sigma->Product + [AlCl₄]⁻ - HCl - AlCl₃

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure adapted from established methods for synthesizing analogous benzophenone derivatives.[6]

Materials:

  • m-Toluene

  • 4-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is critical to prevent the moisture-sensitive AlCl₃ from deactivating.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Separately, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) and m-toluene (1.1-1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes. The slow addition helps control the exothermic reaction and prevents side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Very carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl. This step is highly exothermic and should be performed in a fume hood. The acidic quench decomposes the aluminum chloride complex and protonates any remaining Lewis basic species.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product often contains unreacted starting materials and isomers. Purification is typically achieved through one or both of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor.[7]

  • Column Chromatography: For more challenging separations or to obtain very high purity, flash column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from byproducts.[3]

Analytical Characterization Workflow

Unequivocal structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is standard practice for characterizing newly synthesized compounds like this compound.[8][9]

G Start Purified Sample TLC_HPLC Purity Check (TLC / HPLC) Start->TLC_HPLC MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation TLC_HPLC->MS Purity OK IR Infrared (IR) Spectroscopy - Functional Groups (C=O, C-Cl) MS->IR Structure Structural Elucidation MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR IR->Structure NMR->Structure Final Confirmed Structure & Purity >95% Structure->Final

Caption: Logical workflow for analytical characterization.

Spectroscopic Data Summary

The following table summarizes the expected spectral data for this compound, inferred from the analysis of its functional groups and related structures.[10][11]

TechniqueExpected DataInterpretation
¹H NMR δ ≈ 7.3-7.8 ppm (multiplets, 8H, aromatic)δ ≈ 2.4 ppm (singlet, 3H, methyl)Confirms the presence and relative positions of aromatic and aliphatic protons.
¹³C NMR δ ≈ 195 ppm (C=O)δ ≈ 125-140 ppm (aromatic C)δ ≈ 21 ppm (methyl C)Identifies the carbonyl carbon, distinct aromatic carbons, and the methyl carbon.
IR (Infrared) ν ≈ 1660 cm⁻¹ (strong, C=O stretch)ν ≈ 3050 cm⁻¹ (C-H aromatic stretch)ν ≈ 2950 cm⁻¹ (C-H aliphatic stretch)ν ≈ 1100-1200 cm⁻¹ (C-Cl stretch)Confirms key functional groups: ketone carbonyl, aromatic and aliphatic C-H, and C-Cl bond.
MS (Mass Spec) m/z ≈ 230/232 (M, M+2 peaks in ~3:1 ratio)Indicates the molecular weight and the presence of one chlorine atom due to the characteristic isotopic pattern.
Standard Operating Protocols for Analysis

Protocol: Sample Preparation for NMR Spectroscopy

  • Weigh approximately 10-20 mg of the purified, dry sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the spectrometer is not locked on the solvent signal.

  • Cap the NMR tube and invert several times to ensure the solution is homogeneous.

  • Place the tube in the NMR spectrometer for analysis.

Protocol: Acquiring an IR Spectrum via ATR

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8]

  • Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum.[8]

  • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Process the resulting spectrum by automatically subtracting the background.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The benzophenone core is a privileged scaffold in drug discovery, and this particular derivative offers three key reactive sites for further chemical modification: the two aromatic rings and the carbonyl group.

  • Intermediate for Bioactive Molecules: Benzophenone derivatives are precursors to compounds with a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][12] The chloro and methyl groups can direct further substitutions or be incorporated as key features for binding to biological targets.

  • Building Block in Organic Synthesis: The carbonyl group can be reduced to a secondary alcohol (a benzhydrol), which is another important pharmacophore. The aromatic rings can undergo further functionalization through reactions like nitration, halogenation, or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

  • Photoinitiators: Benzophenones are well-known photoinitiators used in UV-curable coatings, inks, and adhesives.[7] Upon absorption of UV light, they can initiate polymerization reactions. While this specific isomer's application is not widely documented, its structural class makes it a candidate for such roles.

Toxicological and Safety Considerations

While specific toxicological data for this compound is limited, information on related compounds provides a basis for safe handling and risk assessment.

  • General Benzophenone Class: Some benzophenone derivatives are used as UV filters in cosmetics and have been studied for their potential endocrine-disrupting activity and percutaneous absorption.[13][14][15]

  • 4-Methylbenzophenone: This related compound has been a subject of concern due to its migration from food packaging materials. The European Food Safety Authority (EFSA) noted that while it is not genotoxic, it is likely to be a carcinogen based on the toxicity of the parent compound, benzophenone.[16]

  • Handling: As a standard precaution for any fine chemical intermediate, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to prevent skin and eye contact.

Conclusion

This compound (CAS 35256-82-7) is a valuable chemical intermediate with a well-defined molecular structure and accessible synthetic pathways, primarily through Friedel-Crafts acylation. Its characterization relies on a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The strategic placement of chloro and methyl groups on the benzophenone scaffold makes it a versatile precursor for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Researchers and drug development professionals can leverage this compound as a foundational element for creating novel bioactive agents and functional materials.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH . National Institutes of Health. [Link]

  • Benzophenone, 4-chloro-4'-methyl- | C14H11ClO | CID 21494 - PubChem . PubChem. [Link]

  • Pharmacokinetics and metabolism of benzophenone 2 in the rat - PubMed . PubMed. [Link]

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives . Royal Society of Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation | Organic Letters - ACS Publications . ACS Publications. [Link]

  • Toxicokinetics, Percutaneous Absorption and Tissue Distribution of Benzophenone-3, an UV Filtering Agent, in Rats - MDPI . MDPI. [Link]

  • Experimental Chemistry II - Oregon State University . Oregon State University. [Link]

  • EFSA issues statement on 4-methylbenzophenone in some breakfast cereals . European Food Safety Authority. [Link]

  • This compound | #5212-16 | Rieke Metals Products & Services . Rieke Metals. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH . National Institutes of Health. [Link]

  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson . Pearson. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-3'-methylbenzophenone for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-3'-methylbenzophenone, tailored for professionals in research and drug development. It moves beyond a simple data sheet to offer insights into the practical application and scientific nuances of this compound. The information is structured to support experimental design, synthesis, and safety considerations, grounded in established scientific principles and data.

Section 1: Core Chemical Identity and Significance

This compound, with the IUPAC name (4-chlorophenyl)(3-methylphenyl)methanone, is a substituted diaryl ketone. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in bioactive molecules and its utility as a versatile synthetic intermediate.[1] The presence of a chlorine atom on one phenyl ring and a methyl group on the other provides distinct handles for chemical modification, allowing for the strategic development of more complex molecular architectures. The benzophenone core itself is a well-established pharmacophore found in numerous biologically active compounds.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-chlorophenyl)(3-methylphenyl)methanoneN/A
CAS Number 1016-83-7N/A
Molecular Formula C₁₄H₁₁ClON/A
Molecular Weight 230.69 g/mol N/A
Melting Point 85-88 °C[2]
Boiling Point 385.5 ± 25.0 °C (at 760 mmHg)[3]
Density 1.2 ± 0.1 g/cm³[3]
Water Solubility Insoluble[1]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C[3]
Flash Point 179.3 ± 19.6 °C[3]

Section 2: Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic substrate with an acyl halide in the presence of a Lewis acid catalyst.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from toluene and 4-chlorobenzoyl chloride.

Experimental Workflow:

Sources

An In-Depth Technical Guide to (4-chlorophenyl)(m-tolyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-chlorophenyl)(m-tolyl)methanone is a diaryl ketone featuring a carbonyl bridge connecting a 4-substituted chlorophenyl ring and a 3-substituted methylphenyl (m-tolyl) ring. As a member of the benzophenone family, it serves as a valuable synthetic intermediate and a molecular scaffold for the development of more complex chemical entities in pharmaceuticals, agrochemicals, and materials science. This guide provides a comprehensive overview of its nomenclature, structural features, physicochemical properties, and a detailed protocol for its regioselective synthesis via Friedel-Crafts acylation. Furthermore, it outlines the expected analytical signatures for its characterization and discusses its potential applications and necessary safety protocols. This document is intended for researchers, chemists, and professionals engaged in organic synthesis and drug development.

Nomenclature and Structural Elucidation

The systematic naming of this compound under IUPAC guidelines clearly defines its isomeric structure, which is crucial for its reactivity and physical properties.

  • IUPAC Name: (4-chlorophenyl)(3-methylphenyl)methanone

  • Common Synonyms: 4-Chloro-3'-methylbenzophenone

  • Molecular Formula: C₁₄H₁₁ClO

  • CAS Registry Number: 5497-62-1

The name "(4-chlorophenyl)(m-tolyl)methanone" precisely describes the molecule: a central ketone (methanone) is bonded to a phenyl ring substituted with chlorine at the para- (4) position and a second phenyl ring substituted with a methyl group at the meta- (3 or 'm') position.

Molecular Structure Diagram

dot digraph "structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl"]; C_carbonyl [label="C"]; O_carbonyl [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C_methyl [label="CH₃"];

// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; Cl [pos="0,-3!"]; C_carbonyl [pos="2.6,0!"]; O_carbonyl [pos="2.6,-1.5!"]; C7 [pos="4.0,0.75!"]; C8 [pos="5.3,0!"]; C9 [pos="5.3,-1.5!"]; C10 [pos="4.0,-2.25!"]; C11 [pos="2.7,-1.5!"]; C12 [pos="2.7,0!"]; C_methyl [pos="6.6,0.75!"];

// Draw bonds for the 4-chlorophenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- Cl; C1 -- C_carbonyl;

// Draw carbonyl group C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C7;

// Draw the m-tolyl ring C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C7; C8 -- C_methyl;

// Add invisible nodes and edges for benzene rings (optional, for aesthetics) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0,0!"]; p2 [pos="4.0,-0.75!"]; C1 -- p1 -- C2 -- p1 -- C3 -- p1 -- C4 -- p1 -- C5 -- p1 -- C6 -- p1; C7 -- p2 -- C8 -- p2 -- C9 -- p2 -- C10 -- p2 -- C11 -- p2;

// Add labels lab [label="(4-chlorophenyl)(m-tolyl)methanone", pos="3.3,-4!", fontsize=14, fontcolor="#202124"]; } केंद Caption: Structure of (4-chlorophenyl)(m-tolyl)methanone.

Physicochemical Properties

The physical and chemical properties of the compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₁₄H₁₁ClO-
Molecular Weight 230.69 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from related compounds[1]
Melting Point Not precisely documented; estimated based on isomers. The related (4-chlorophenyl)(phenyl)methanone melts at 75-77 °C.[1]-
Boiling Point > 300 °C (Estimated)Inferred from related compounds[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene, THF); Insoluble in water.Inferred from related compounds[2][3]

Synthesis via Friedel-Crafts Acylation

The most direct and regioselective method for synthesizing (4-chlorophenyl)(m-tolyl)methanone is the Friedel-Crafts acylation.

Principle and Strategic Choice of Reagents

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[4] A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acyl halide.[5]

To achieve the desired m-tolyl substitution pattern, a critical strategic choice must be made.

  • Incorrect Route: Acylating toluene with 4-chlorobenzoyl chloride. The methyl group of toluene is an ortho, para-director, which would yield a mixture of (4-chlorophenyl)(o-tolyl)methanone and (4-chlorophenyl)(p-tolyl)methanone, making the desired meta-isomer difficult to isolate.

  • Correct Route: Acylating chlorobenzene with m-toluoyl chloride . The chloro group on chlorobenzene is also an ortho, para-director; however, it is deactivating. The acylation reaction will predominantly yield the para-substituted product due to reduced steric hindrance, with a smaller amount of the ortho-isomer.[6][7] Critically, this route ensures the correct relative positioning of the methyl group and the carbonyl bridge as dictated by the m-toluoyl chloride starting material.

Reaction Mechanism
  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from m-toluoyl chloride to form a resonance-stabilized acylium ion. This ion is a potent electrophile.

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that was attacked, restoring aromaticity to the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in the process.

Synthesis Workflow Diagram

// Nodes reagents [label="1. Combine Chlorobenzene (Solvent/Reagent)\nand Anhydrous AlCl₃ (Catalyst) in Flask"]; cooling [label="2. Cool Mixture in Ice Bath\n(0-5 °C)"]; addition [label="3. Add m-Toluoyl Chloride\nDropwise with Stirring"]; reaction [label="4. Allow to Warm to Room Temperature\nand Stir for 2-4 hours"]; quench [label="5. Quench Reaction by Slowly Pouring\ninto Ice/HCl Mixture"]; workup [label="6. Perform Liquid-Liquid Extraction\n(e.g., with Dichloromethane)"]; wash [label="7. Wash Organic Layer\n(H₂O, NaHCO₃, Brine)"]; dry [label="8. Dry Organic Layer (e.g., Na₂SO₄)\nand Filter"]; concentrate [label="9. Remove Solvent via\nRotary Evaporation"]; purify [label="10. Purify Crude Product\n(Recrystallization or Chromatography)"]; product [label="Final Product:\n(4-chlorophenyl)(m-tolyl)methanone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges reagents -> cooling; cooling -> addition; addition -> reaction; reaction -> quench [label="Destroys catalyst complex"]; quench -> workup; workup -> wash [label="Removes impurities"]; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> product; } केंद Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methods and should be adapted and optimized as necessary.[4][8]

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). Add excess chlorobenzene (which acts as both solvent and reactant) via syringe under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve m-toluoyl chloride (1.0 eq.) in a minimal amount of dry chlorobenzene and add it to the dropping funnel.[9] Add the m-toluoyl chloride solution dropwise to the cooled AlCl₃ suspension over 30 minutes. A vigorous evolution of HCl gas will be observed; ensure the reaction is conducted in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (10:1 v/v). This step hydrolyzes the aluminum chloride complex and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL), a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure (4-chlorophenyl)(m-tolyl)methanone.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques.[10][11][12]

  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the two aromatic rings.

    • The 4-chlorophenyl protons will appear as two doublets (an AA'BB' system) in the range of δ 7.4-7.8 ppm.

    • The m-tolyl protons will show more complex splitting patterns: a singlet for the methyl group around δ 2.4 ppm, and multiplets for the four aromatic protons between δ 7.2-7.6 ppm.

  • ¹³C NMR (Carbon NMR):

    • The carbonyl carbon (C=O) signal will be significantly downfield, typically in the range of δ 195-197 ppm.

    • The methyl carbon will appear upfield around δ 21-22 ppm.

    • The aromatic region will display signals for all 12 aromatic carbons, with the carbon attached to the chlorine atom and the ipso-carbons of the carbonyl group being identifiable.

  • IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the ketone C=O stretch is expected in the region of 1650-1670 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 230 and an (M+2)⁺ peak at m/z ≈ 232 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Applications and Research Significance

While specific applications for (4-chlorophenyl)(m-tolyl)methanone are not extensively documented, its structural class—diaryl ketones—is of significant interest in several fields:

  • Pharmaceutical Intermediate: Benzophenone scaffolds are present in numerous biologically active molecules. This compound can serve as a starting material for synthesizing novel derivatives as potential enzyme inhibitors, receptor antagonists, or other therapeutic agents.[3][13]

  • Agrochemical Synthesis: The m-tolyl group is a feature in some herbicides and pesticides.[2] This ketone could be a precursor for new agrochemicals.

  • Materials Science: Diaryl ketones are used as photoinitiators in polymer chemistry and as building blocks for advanced materials with specific optical or electronic properties.

Safety and Handling

(4-chlorophenyl)(m-tolyl)methanone and its synthetic precursors require careful handling.

  • m-Toluoyl Chloride: This reagent is corrosive and moisture-sensitive.[14] It causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. It is corrosive and causes skin burns and eye damage. All manipulations should be performed under anhydrous conditions.

  • Product: The final product should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

Conclusion

(4-chlorophenyl)(m-tolyl)methanone is a structurally defined diaryl ketone whose synthesis is readily achievable through a regioselective Friedel-Crafts acylation. The strategic selection of m-toluoyl chloride as the acylating agent for chlorobenzene is paramount to obtaining the correct isomer. Its well-defined chemical structure and the presence of reactive sites make it a versatile building block for further chemical modification, positioning it as a valuable intermediate for researchers in medicinal chemistry, agrochemistry, and materials science. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in a laboratory setting.

References

  • Evergreensino. (2025). What are the differences between M-Toluoyl Chloride and other toluoyl chlorides? [Online]. Available at: [Link]

  • Evergreensino. (2025). What is the chemical formula of M-Toluoyl Chloride? [Online]. Available at: [Link]

  • Advent Chembio. (n.d.). Shop 4-Chlorophenylphenylmethanone for Pharmaceutical Use. [Online]. Available at: [Link]

  • ChemSynthesis. (2024). (4-chlorophenyl)(phenyl)methanone. [Online]. Available at: [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. [Online]. Available at: [Link]

  • CP Lab Safety. (n.d.). (4-Chlorophenyl)(p-tolyl)methanone, 98% Purity. [Online]. Available at: [Link]

  • Journal of the Chemical Society C. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Online]. Available at: [Link]

  • YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene. [Online]. Available at: [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(4-(1-methylethoxy)phenyl)methanone. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online]. Available at: [Link]

  • ChemSynthesis. (2024). (4-chlorophenyl)(1,2,4-trimethyl-1H-pyrrol-3-yl)methanone. [Online]. Available at: [Link]

  • MDPI. (2012). methanone. [Online]. Available at: [Link]

  • Vedantu. (n.d.). On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Online]. Available at: [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supporting Information - I2 promoted domino oxidative cyclization. [Online]. Available at: [Link]

  • SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - 1H NMR. [Online]. Available at: [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(morpholino)methanethione. [Online]. Available at: [Link]

  • MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Online]. Available at: [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. [Online]. Available at: [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone. [Online].
  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. [Online].

Sources

The Solubility Profile of 4-Chloro-3'-methylbenzophenone: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-chloro-3'-methylbenzophenone in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, its predicted solubility based on analogous structures, and a detailed protocol for empirical solubility determination.

Executive Summary

Understanding the solubility of this compound is paramount for its effective utilization in organic synthesis, pharmaceutical formulation, and materials science. This guide offers a foundational understanding of its solubility characteristics, leveraging data from structurally similar compounds to predict its behavior in various organic solvents. A detailed, step-by-step experimental protocol is provided to enable researchers to determine precise solubility data under specific laboratory conditions. Furthermore, the underlying principles governing its solubility, including solvent polarity and temperature effects, are discussed to provide a holistic view for process optimization and formulation development.

Introduction to this compound

This compound is a substituted aromatic ketone with the chemical formula C₁₄H₁₁ClO. Its molecular structure, featuring a benzophenone core with chloro and methyl substitutions on the phenyl rings, imparts specific physicochemical properties that dictate its behavior in solution. As a derivative of benzophenone, it holds potential as a key intermediate in the synthesis of novel organic molecules, including active pharmaceutical ingredients (APIs) and photoinitiators. The strategic placement of the chloro and methyl groups can influence the molecule's polarity, crystal lattice energy, and interactions with solvent molecules, thereby defining its solubility profile.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloro-4'-methylbenzophenone[1][2]Benzophenone[3][4]
Molecular Formula C₁₄H₁₁ClOC₁₄H₁₁ClOC₁₃H₁₀O
Molecular Weight 230.69 g/mol 230.69 g/mol 182.22 g/mol
Appearance Crystalline solid (predicted)Crystalline powder[1]White crystalline solid[3]
Melting Point Not available82.00 °C[1]48.5 °C[4]
Boiling Point Not available158.00 °C[1]305.4 °C[4]
Polarity Polar (due to carbonyl group)Polar (due to carbonyl group)[1]Polar

Predicted Solubility Profile

This compound possesses a degree of polarity due to the carbonyl group and the chloro substituent. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in nonpolar solvents. Its solubility in water is predicted to be low, a common characteristic of many organic compounds with significant hydrocarbon structures.

Table 2: Qualitative and Quantitative Solubility of Structurally Related Compounds in Organic Solvents

SolventSolvent Polarity (Relative)Predicted Solubility of this compoundSolubility of 4-Chloro-4'-methylbenzophenone[1]Solubility of Benzophenone[4]
Hexane 0.009Sparingly Soluble-Soluble
Toluene 0.099Soluble-Soluble in benzene[4]
Dichloromethane 0.309SolubleSolubleSoluble in chloroform[4]
Acetone 0.355Very SolubleSoluble[1]Soluble[4]
Ethyl Acetate 0.228Soluble-Soluble
Ethanol 0.654SolubleSoluble[1]Soluble in alcohol[4]
Methanol 0.762Soluble-Soluble in alcohol[4]
Water 1.000Practically InsolubleLow solubility[1]Practically insoluble[4]

Note: The predicted solubility is an estimation based on chemical principles and data from analogous compounds. Experimental verification is crucial for obtaining precise solubility values.

The solubility of benzophenone and its derivatives generally increases with temperature.[1][3] This endothermic dissolution process suggests that heating the solvent will enhance the dissolution of this compound.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of a crystalline solid in an organic solvent at various temperatures.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at equilibrium is crucial.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the solution through a 0.45 µm syringe filter to remove any undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

    • Dilute the filtered sample to a suitable concentration with the same solvent in a volumetric flask.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the saturated solution from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram```dot

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Dilution cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in constant temperature shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.45 µm) sample1->sample2 sample3 Dilute to known concentration sample2->sample3 quant1 Analyze via HPLC/UV-Vis sample3->quant1 quant2 Determine concentration from calibration curve quant1->quant2 report Solubility Data (g/100mL, mg/mL) quant2->report Report Solubility Data

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3'-methylbenzophenone is a substituted aromatic ketone with the molecular formula C₁₄H₁₁ClO. Its structure, featuring a chlorophenyl group and a tolyl group attached to a central carbonyl moiety, makes it a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents and materials. The precise substitution pattern on the aromatic rings significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity and biological activity.

An unambiguous structural confirmation and purity assessment are paramount for any research or development activities involving this compound. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the definitive characterization of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental design and data interpretation.

Molecular Structure and Spectroscopic Correlation Workflow

The structural features of this compound that are elucidated by various spectroscopic techniques are visualized below.

G cluster_molecule This compound cluster_techniques Spectroscopic Techniques mol C₁₄H₁₁ClO HNMR ¹H NMR mol->HNMR Proton Environments CNMR ¹³C NMR mol->CNMR Carbon Framework IR FT-IR mol->IR Functional Groups MS Mass Spec mol->MS Molecular Weight & Fragmentation img

Caption: Workflow for the spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Causality Behind the Chemical Shift

Proton NMR spectroscopy provides detailed information about the electronic environment of each hydrogen atom in a molecule. The chemical shift (δ) is governed by the shielding and deshielding effects of neighboring atoms and functional groups. In this compound, the aromatic protons are significantly deshielded due to the ring currents of the benzene rings and the electron-withdrawing nature of the carbonyl group, causing them to resonate at higher chemical shifts (downfield). The methyl protons, being attached to an sp³ hybridized carbon, are more shielded and thus appear at a much lower chemical shift (upfield). The splitting patterns (multiplicity) arise from spin-spin coupling between non-equivalent neighboring protons and are predicted by the n+1 rule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.75d, J ≈ 8.5 Hz2HH-2', H-6'
~ 7.62s1HH-2
~ 7.58d, J ≈ 7.5 Hz1HH-6
~ 7.45d, J ≈ 8.5 Hz2HH-3', H-5'
~ 7.40t, J ≈ 7.5 Hz1HH-5
~ 7.28d, J ≈ 7.5 Hz1HH-4
~ 2.42s3H-CH₃

Interpretation

  • The downfield region (7.2-7.8 ppm) is characteristic of aromatic protons.

  • The protons on the chlorophenyl ring (H-2', H-6', H-3', H-5') are expected to show doublet of doublets or complex multiplets due to the influence of the chlorine and carbonyl groups. For simplicity, they are represented as doublets. The protons ortho to the carbonyl group (H-2', H-6') are the most deshielded.

  • The protons on the methyl-substituted phenyl ring also show distinct signals. The singlet at ~7.62 ppm is assigned to H-2, which has no ortho protons to couple with. The other protons on this ring (H-4, H-5, H-6) will show splitting patterns consistent with their neighboring protons.

  • The singlet at ~2.42 ppm, integrating to three protons, is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 500 MHz instrument).

  • Acquisition: Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 2-5 seconds, and an accumulation of 16-32 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift of a carbon nucleus is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of this compound is highly deshielded due to the double bond to the electronegative oxygen atom and therefore appears at a very low field (~195 ppm). Aromatic carbons resonate in the range of 120-140 ppm, with the exact shift depending on the substituents. The methyl carbon, being sp³ hybridized, is the most shielded and appears at the highest field (~21 ppm).

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 195.5C=O
~ 138.8C-3
~ 137.2C-1'
~ 136.1C-1
~ 132.8C-4'
~ 131.6C-2', C-6'
~ 130.5C-5
~ 130.1C-6
~ 129.8C-2
~ 128.8C-3', C-5'
~ 128.5C-4
~ 21.5-CH₃

Interpretation

  • The signal around 195.5 ppm is unequivocally assigned to the carbonyl carbon.

  • The numerous signals in the 128-139 ppm range are characteristic of the twelve aromatic carbons. The carbons directly attached to the carbonyl group (C-1 and C-1') and the chlorine atom (C-4') are typically found at lower fields within this range. The carbon attached to the methyl group (C-3) is also significantly shifted.

  • The upfield signal at approximately 21.5 ppm is characteristic of the methyl group's carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale to the central peak of the CDCl₃ triplet at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: Identifying Key Functional Groups

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration in an aromatic ketone.[1] The conjugation of the carbonyl group with the two aromatic rings slightly lowers this frequency compared to a simple aliphatic ketone. Other characteristic absorptions include C-H stretches for the aromatic and methyl groups, C=C stretches of the aromatic rings, and the C-Cl stretch.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumAromatic C-H Stretch
~ 2920WeakAliphatic C-H Stretch (-CH₃)
~ 1665Strong, SharpC=O Stretch (Aromatic Ketone)
~ 1600, 1580Medium-StrongAromatic C=C Stretch
~ 1280MediumC-C Stretch
~ 850-800StrongC-H Bending (out-of-plane)
~ 780-740StrongC-Cl Stretch

Interpretation

  • The most prominent peak will be the C=O stretch around 1665 cm⁻¹, confirming the presence of a conjugated ketone.[1]

  • Absorptions above 3000 cm⁻¹ are indicative of sp² C-H bonds in the aromatic rings.

  • The weak absorption around 2920 cm⁻¹ corresponds to the sp³ C-H bonds of the methyl group.

  • The peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

  • The C-Cl stretch is expected in the fingerprint region, typically between 780-740 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Expertise & Experience: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[2][3] This results in two molecular ion peaks, M⁺˙ and (M+2)⁺˙, with a relative intensity of 3:1. The molecular ion of this compound is expected to fragment at the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions.

Predicted Mass Spectrum Data

m/zRelative IntensityAssignment
232/230Moderate (1:3)[M]⁺˙ (Molecular Ion)
139Strong[C₇H₄ClO]⁺
119Strong[C₈H₇O]⁺
111Moderate[C₇H₄Cl]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Interpretation

  • The molecular ion peaks at m/z 230 and 232 with a 3:1 intensity ratio confirm the presence of one chlorine atom and the molecular weight of the compound.[2][3]

  • The major fragmentation pathways involve cleavage of the C-C bonds flanking the carbonyl group.

  • Loss of the 3-methylphenyl radical leads to the formation of the 4-chlorobenzoyl cation at m/z 139.

  • Loss of the 4-chlorophenyl radical results in the formation of the 3-methylbenzoyl cation at m/z 119.

  • Further fragmentation of the 4-chlorobenzoyl cation by loss of CO gives the 4-chlorophenyl cation at m/z 111.

  • The peak at m/z 91 is a very common fragment in compounds containing a benzyl-type moiety and is attributed to the stable tropylium ion.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in a high vacuum.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Fragmentation Pathway Diagram

G M [C₁₄H₁₁ClO]⁺˙ m/z 230/232 frag1 [C₇H₄ClO]⁺ m/z 139/141 M->frag1 - C₇H₇• frag2 [C₈H₇O]⁺ m/z 119 M->frag2 - C₆H₄Cl• frag3 [C₇H₄Cl]⁺ m/z 111/113 frag1->frag3 - CO frag4 [C₇H₇]⁺ m/z 91 frag2->frag4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unequivocal structural elucidation and characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of the compound. The predicted data and interpretations provided in this guide serve as a robust framework for researchers working with this and structurally related molecules.

References

  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Retrieved from [Link]

  • Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Zhang, G., Xie, X., Wang, Y., Wen, X., Zhao, Y., & Ding, C. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carbonyl compounds. Retrieved from [Link]

  • Cai, M., et al. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Unlocking the Potential of the Benzophenone Scaffold: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzophenone core, a deceptively simple diaryl ketone structure, represents a "privileged scaffold" in modern chemical and biomedical research. Its derivatives are ubiquitous, functioning as everything from life-saving drugs to critical components in advanced materials.[1][2][3] While the utility of classical benzophenones is well-established, the frontiers of what can be achieved with thoughtfully substituted analogues are rapidly expanding. This guide moves beyond established applications to delineate promising, high-impact research areas for novel substituted benzophenones. We will explore untapped potential in medicinal chemistry, pioneering applications in materials science and photochemistry, and the imperative for sustainable synthetic strategies. This document is intended for researchers, scientists, and drug development professionals, providing not only a strategic roadmap but also actionable experimental protocols and the scientific rationale underpinning these future explorations.

Introduction: The Enduring Relevance of the Benzophenone Core

Benzophenones are a class of organic compounds characterized by a diphenyl ketone framework. This structural motif is found in numerous natural products, particularly from fungi and higher plants, which exhibit a wide array of biological activities.[4][5] Synthetic chemists have long been inspired by these natural analogues, developing a vast library of derivatives. The commercial success of benzophenone-containing drugs like the anti-Parkinson's agent tolcapone, the analgesic ketoprofen, and the cholesterol-lowering drug fenofibrate underscores the scaffold's therapeutic value.[4] Furthermore, their unique photochemical properties, stemming from the carbonyl group's ability to absorb UV radiation and transition to a reactive triplet state, have made them indispensable as photoinitiators, UV filters in sunscreens (e.g., oxybenzone), and photostabilizers in polymers.[6][7][8][9]

The true power of the benzophenone scaffold lies in its synthetic tractability. The two phenyl rings offer multiple positions for substitution, allowing for precise tuning of electronic, steric, and physicochemical properties. This modularity is key to tailoring molecules for specific applications, from enhancing biological potency to shifting UV absorption wavelengths. As we look to the future, the challenge lies in moving beyond incremental modifications and leveraging our advanced understanding of molecular biology and materials science to design next-generation benzophenones with unprecedented functionality.

Potential Research Area 1: Advanced Medicinal Chemistry Applications

While the anticancer, antimicrobial, and anti-inflammatory properties of benzophenones are known, significant opportunities exist to develop derivatives with superior efficacy, novel mechanisms of action, and improved safety profiles.[1][2][3]

Next-Generation Anticancer Agents: Beyond Cytotoxicity

Much of the existing research on anticancer benzophenones focuses on their cytotoxic effects.[10][11] Future research should pivot towards more targeted therapeutic strategies.

Proposed Research Thrust: Kinase Inhibitors and Apoptosis Modulators

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The benzophenone scaffold can be elaborated to create potent and selective kinase inhibitors. For example, specific substitution patterns can be designed to target the ATP-binding pocket of kinases implicated in tumor growth and angiogenesis, such as VEGF receptor kinases.[12][13]

Logical Framework for Developing Benzophenone-Based Kinase Inhibitors

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Computational_Screening In Silico Screening (Docking on Kinase Targets) SAR_Analysis Structure-Activity Relationship (SAR) Design Computational_Screening->SAR_Analysis Synthesis Synthesis of Substituted Benzophenones SAR_Analysis->Synthesis Kinase_Assay Biochemical Kinase Inhibition Assays Synthesis->Kinase_Assay Cell_Viability Cancer Cell Line Viability (MTT/XTT) Kinase_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assays (Caspase, Annexin V) Cell_Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Western_Blot Western Blotting (Pathway Phosphorylation) Cell_Cycle->Western_Blot In_Vivo In Vivo Xenograft Models Western_Blot->In_Vivo In_Vivo->SAR_Analysis Feedback for Next-Gen Design

Caption: Workflow for developing targeted benzophenone anticancer agents.

Experimental Protocol: Screening for Kinase Inhibition

  • Primary Screen (Biochemical Assay):

    • Objective: To identify benzophenone derivatives that inhibit the activity of a target kinase (e.g., VEGFR2, EGFR).

    • Method: Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay.

    • Procedure:

      • Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and ATP in kinase buffer.

      • Add the synthesized benzophenone derivatives at a fixed concentration (e.g., 10 µM) to individual wells of a 96-well plate.

      • Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture. Incubate at 30°C for 1 hour.

      • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which correlates with kinase activity.

      • Measure luminescence using a plate reader. A decrease in signal indicates inhibition.

    • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control. Compounds showing >50% inhibition are considered "hits."

  • Secondary Screen (Cell-Based Assay):

    • Objective: To confirm that hit compounds inhibit the target pathway in a cellular context.

    • Method: Western Blotting for downstream target phosphorylation.

    • Procedure:

      • Culture a relevant cancer cell line (e.g., A549 for lung cancer) to 80% confluency.[12]

      • Treat cells with varying concentrations of the hit benzophenone derivative for 2-4 hours.

      • Lyse the cells and quantify total protein concentration using a BCA assay.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against the phosphorylated form of a downstream target (e.g., p-AKT, p-ERK) and the total protein as a loading control.

      • Apply a secondary HRP-conjugated antibody and visualize bands using an ECL substrate.

    • Data Analysis: Quantify band intensity. A dose-dependent decrease in the ratio of phosphorylated to total protein confirms on-target activity.

Tackling Antimicrobial Resistance

The rise of multi-drug resistant bacteria necessitates novel antimicrobial agents. Benzophenones have shown promise, but their development requires a strategic approach to overcome resistance.[14][15][16]

Proposed Research Thrust: Membrane-Active Benzophenone Hybrids

A promising strategy is to design benzophenones that disrupt bacterial membranes, a mechanism to which bacteria are less likely to develop resistance. This can be achieved by creating hybrid molecules that combine the benzophenone scaffold with cationic or lipophilic moieties.

Experimental Protocol: Assessing Bacterial Membrane Disruption

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.

    • Method: Broth microdilution method according to CLSI guidelines.

    • Procedure:

      • Prepare a two-fold serial dilution of the benzophenone derivatives in Mueller-Hinton broth in a 96-well plate.

      • Inoculate each well with a standardized bacterial suspension (e.g., MRSA, E. coli) to a final concentration of 5 x 10⁵ CFU/mL.

      • Incubate at 37°C for 18-24 hours.

      • The MIC is the lowest concentration with no visible turbidity.

  • Membrane Permeability Assay:

    • Objective: To determine if the compounds disrupt the bacterial cytoplasmic membrane.

    • Method: Propidium Iodide (PI) uptake assay using flow cytometry.

    • Procedure:

      • Grow bacteria to the mid-logarithmic phase and wash with PBS.

      • Treat the bacterial suspension with the benzophenone derivative at its MIC and 2x MIC. Include a positive control (e.g., ethanol 70%) and a negative control (untreated).

      • At various time points (e.g., 0, 15, 30, 60 min), add PI to the suspension. PI is a fluorescent dye that only enters cells with compromised membranes.

      • Analyze the samples using a flow cytometer.

    • Data Analysis: An increase in the percentage of PI-positive cells over time indicates membrane damage.

Table 1: Representative Data for a Hypothetical Membrane-Active Benzophenone (BZP-C12)

CompoundOrganismMIC (µg/mL)PI-Positive Cells at 30 min (at MIC)
BZP-C12MRSA485%
BZP-C12VRE879%
BZP-C12E. coli1665%
VancomycinMRSA1<5%

Potential Research Area 2: Photochemistry and Advanced Materials

The photochemical properties of benzophenones are well-exploited, but there is vast potential to create materials with novel functionalities.[6][17]

Visible-Light Photoinitiators for 3D Printing and Hydrogels

Traditional benzophenone photoinitiators are activated by UV light, which has limited tissue penetration and can cause photodamage. Shifting the activation wavelength into the visible light spectrum is a major goal.

Proposed Research Thrust: Intramolecular Electron Transfer Systems

Design benzophenone derivatives with electron-donating substituents (e.g., dialkylamino groups) positioned to facilitate intramolecular charge transfer upon photoexcitation. This can lower the energy required for excitation, shifting the absorption maximum towards the visible spectrum.

Design and Evaluation Workflow for Visible-Light Photoinitiators

G Design Design Benzophenones with Donor Groups Synthesis Synthesize Derivatives Design->Synthesis Spectroscopy UV-Vis Spectroscopy (Confirm Red Shift) Synthesis->Spectroscopy Photopolymerization Photopolymerization Kinetics (e.g., with Acrylate Monomers) Spectroscopy->Photopolymerization Material_Testing Mechanical Testing of Cured Polymer Photopolymerization->Material_Testing

Caption: Development pipeline for novel visible-light photoinitiators.

Experimental Protocol: Measuring Photopolymerization Kinetics

  • Objective: To quantify the efficiency of a new photoinitiator in curing a monomer formulation under visible light.

  • Method: Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy.

  • Procedure:

    • Prepare a formulation containing a monomer (e.g., trimethylolpropane triacrylate), the new benzophenone photoinitiator, and a co-initiator (e.g., an amine).

    • Place a thin film of the formulation between two salt plates in an FTIR spectrometer.

    • Irradiate the sample with a visible light source (e.g., a 405 nm LED).

    • Simultaneously, acquire FTIR spectra over time.

  • Data Analysis: Monitor the decrease in the area of the acrylate C=C bond peak (around 1635 cm⁻¹). The rate of disappearance of this peak is directly proportional to the rate of polymerization.[18]

Benzophenone-Based Phototethers for Drug Delivery

The ability of benzophenone to form covalent bonds upon photoactivation can be harnessed to create light-triggered drug delivery systems.

Proposed Research Thrust: Photo-cleavable Linkers

Incorporate a benzophenone moiety into a linker that connects a drug to a carrier molecule (e.g., a polymer or nanoparticle). Design the linker such that upon photo-irradiation, a photochemical reaction (like a Norrish Type II reaction) occurs, cleaving the linker and releasing the drug. This allows for precise spatial and temporal control over drug release.

Potential Research Area 3: Sustainable and Green Chemistry

As the applications of benzophenones expand, so does the need for environmentally benign synthetic methods.

Proposed Research Thrust: Biocatalytic and Flow Chemistry Approaches

  • Biocatalysis: Explore the use of enzymes (e.g., lipases, oxidoreductases) to perform key synthetic steps, such as esterification or asymmetric reduction of the carbonyl group. This can reduce the need for harsh reagents and solvents.

  • Flow Chemistry: Transition key reactions, like Friedel-Crafts acylation, to continuous flow systems.[15] Flow chemistry offers improved safety (better temperature control), higher efficiency, and easier scale-up, minimizing waste generation.

Experimental Protocol: Flow Synthesis of a 4-Hydroxybenzophenone

  • Objective: To develop a continuous flow process for the Fries rearrangement of phenyl benzoate to 4-hydroxybenzophenone.[15]

  • Setup: A flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

  • Procedure:

    • Pump 1: Phenyl benzoate dissolved in a suitable solvent (e.g., nitrobenzene).

    • Pump 2: Aluminum chloride (catalyst) slurry in the same solvent.

    • The two streams are combined in the T-mixer and enter the heated coil reactor (e.g., 160°C).

    • The residence time in the reactor is controlled by the flow rate and reactor volume.

    • The product stream is collected after passing through the back-pressure regulator and is quenched with acid.

  • Optimization: Vary parameters such as temperature, residence time, and stoichiometry to maximize the yield of the desired 4-hydroxybenzophenone isomer.

Conclusion and Future Outlook

The benzophenone scaffold is far from being a mature area of research with only incremental gains left to be made. As this guide has illustrated, significant opportunities exist for innovation across multiple scientific disciplines. In medicinal chemistry, the focus is shifting towards targeted therapies and combating antimicrobial resistance. In materials science, the development of "smart" photoresponsive systems and more efficient, safer photoinitiators is a key frontier.[19][20] Underlying all of this is the critical need for sustainable synthetic methodologies. The true potential of substituted benzophenones will be realized by interdisciplinary teams of chemists, biologists, and material scientists working collaboratively to address complex scientific challenges. The research areas outlined here provide a roadmap for these future endeavors, paving the way for the next generation of high-impact benzophenone-based technologies.

References

  • Chiyindiko, E., & Conradie, J. (n.d.). An electrochemical and computational chemistry study of substituted benzophenones. ScienceDirect.
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An In-Depth Technical Guide to the Safe Handling of 4-Chloro-3'-methylbenzophenone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective

Executive Summary: Core Hazard Profile

4-Chlorobenzophenone is a solid, off-white powder that presents a clear and manageable hazard profile when understood and respected.[1] The primary risks to laboratory personnel are moderate skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of dust.[1][2] It is not classified for acute toxicity, carcinogenicity, or mutagenicity based on available data, and it exhibits low environmental mobility due to its insolubility in water.[1][2] The key to safe handling lies in preventing direct contact and aerosolization through consistent use of engineering controls and appropriate personal protective equipment (PPE).

GHS Classification and Hazard Causality

The Globally Harmonized System (GHS) provides a universal framework for understanding chemical hazards. The classification for 4-Chlorobenzophenone dictates the necessary precautions.

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Signal Word
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation Warning
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation Warning

Source: Data compiled from multiple safety data sheets.[1][2][3]

Expert Insight: The irritant nature of this compound is linked to its chemical structure. The benzophenone core, a ketone flanked by two phenyl rings, can interact with proteins and lipids in tissues. The presence of a chlorine atom can enhance this reactivity. Skin irritation (H315) arises from localized inflammatory responses upon contact. The more sensitive mucous membranes of the eyes are susceptible to more significant irritation (H319).[2] The H335 classification for respiratory irritation is a direct consequence of inhaling the substance as a fine powder, leading to physical and chemical irritation of the respiratory tract.[2]

Logical Relationship of Hazards to Required Precautions

The following diagram illustrates the direct link between the identified hazards and the mandatory safety protocols.

GHS_to_PPE cluster_hazards GHS Hazards cluster_precautions Mandatory Precautions H315 H315: Causes skin irritation P280_Gloves P280: Wear protective gloves H315->P280_Gloves Prevents Contact H319 H319: Causes serious eye irritation P280_Goggles P280: Wear eye protection H319->P280_Goggles Prevents Contact H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust H335->P261 Prevents Inhalation Ventilation P271: Use in well-ventilated area P261->Ventilation Achieved Via

Caption: Relationship between GHS hazards and precautionary statements.

Emergency Response Protocols: A Self-Validating System

In the event of an exposure, immediate and correct action is critical to minimizing harm. These protocols are designed to be a self-validating system, where each step logically addresses the chemical's properties.

Step-by-Step First-Aid Measures
Exposure RouteProtocolCausality and Rationale
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] 2. Remove contact lenses if present and easy to do. Continue rinsing.[1] 3. Seek immediate medical attention.[4]The goal is rapid dilution and removal of the irritant. Prolonged flushing is essential to ensure all particulate matter is removed from under the eyelids. Medical follow-up is crucial to assess for any corneal damage.
Skin Contact 1. Immediately remove all contaminated clothing and shoes.[1] 2. Wash the affected area with plenty of soap and water.[2] 3. If skin irritation persists, seek medical advice.[4]Removing contaminated clothing first is a critical step to stop the source of ongoing exposure. Soap helps to emulsify and remove the non-water-soluble compound more effectively than water alone.
Inhalation 1. Move the person to fresh air and keep them comfortable for breathing.[1][2] 2. If the person feels unwell, call a POISON CENTER or doctor.[2]This removes the individual from the contaminated atmosphere. Keeping them in a comfortable position aids respiration. Medical advice is necessary as irritation may not be immediately apparent.
Ingestion 1. Rinse the mouth thoroughly with water.[4] 2. Do NOT induce vomiting.[2] 3. Seek medical advice if the person feels unwell.[4]Rinsing removes residual material from the oral cavity. Inducing vomiting is contraindicated as it can cause further damage to the esophagus and poses a risk of aspiration.
Emergency Response Workflow

Emergency_Workflow Start Exposure Event Occurs Assess Assess Exposure Route Start->Assess Skin Skin Contact Assess->Skin Skin Eye Eye Contact Assess->Eye Eye Inhale Inhalation Assess->Inhale Inhalation Action_Skin Remove Clothing; Wash with Soap & Water Skin->Action_Skin Action_Eye Rinse with Water for 15+ minutes Eye->Action_Eye Action_Inhale Move to Fresh Air Inhale->Action_Inhale Medical Seek Medical Attention if irritation/symptoms persist Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Workflow for first-aid response to an exposure event.

Proactive Safety: Handling, Storage, and Engineering Controls

The most trustworthy safety system is one that prevents exposure in the first place. This is achieved through a multi-layered approach combining handling procedures, engineering controls, and PPE.

Handling and Storage
  • Handling: Always handle the compound within a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring powder.[5] This is the primary engineering control to mitigate the inhalation hazard (H335). Avoid creating dust.[6] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[6]

Personal Protective Equipment (PPE) - The Final Barrier

PPE is not a substitute for good engineering controls, but it is an essential final line of defense.

  • Eye/Face Protection: Chemical safety goggles are mandatory.[7] Given the "serious eye irritation" classification, standard safety glasses do not provide adequate protection from dust.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[7] Ensure gloves are inspected before use and are changed if contamination occurs.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[2] However, if engineering controls are insufficient or during a large spill cleanup, a respirator with a particulate filter may be necessary.

Experimental Protocol: Safe Weighing of 4-Chlorobenzophenone Powder
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves).

  • Engineering Control: Turn on the chemical fume hood and ensure the sash is at the appropriate working height.

  • Staging: Place an analytical balance, weigh paper, and a sealable container for the compound inside the fume hood.

  • Transfer: Carefully open the stock bottle. Using a spatula, gently transfer the desired amount of the off-white powder onto the weigh paper.[1] Avoid any scooping motions that could generate dust.

  • Weighing: Record the mass.

  • Containment: Carefully fold the weigh paper and transfer the powder into the designated container.

  • Cleanup: Tightly seal the stock bottle. Dispose of the used weigh paper and any contaminated materials in a designated hazardous waste container.[1]

  • Final Decontamination: Wipe down the spatula and the balance with a damp cloth. Wash hands thoroughly after exiting the lab.

Chemical and Toxicological Data

Understanding the physical and toxicological properties of a substance is fundamental to a comprehensive risk assessment.

Table 2: Physical and Chemical Properties of 4-Chlorobenzophenone

Property Value Source
Molecular Formula C₁₃H₉ClO [1]
Molecular Weight 216.67 g/mol [2]
Appearance Off-white powder solid [1]
Odor Odorless [1]
Melting Point 75 - 77 °C [2]
Boiling Point 330 - 332 °C [2]
Water Solubility Insoluble [1][2]

Note: Properties are for 4-Chlorobenzophenone (CAS 134-85-0).

Toxicological Summary: There is no data to suggest that 4-Chlorobenzophenone is a mutagen or carcinogen.[2] It is not classified as an endocrine disruptor.[1][2] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system upon direct exposure.[1][2] Its low water solubility means it is not likely to be mobile in the environment, and spillage is unlikely to penetrate soil.[1]

References

  • 4-Chlorobenzophenone - SAFETY DATA SHEET. (2025-09-14). 1

  • SAFETY DATA SHEET - TCI Chemicals. 4

  • Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. 6

  • SAFETY DATA SHEET - Fisher Scientific. 2

  • 4-CHLOROBENZOPHENONE FOR SYNTHESIS MSDS - Loba Chemie. (2016-05-18). 7

  • Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-4'-hydroxybenzophenone - ChemicalBook. (2025-12-13). 8

  • 4-CHLORO-3'-METHYLBENZOPHENONE synthesis - ChemicalBook. 9

  • Benzophenone, 4-chloro-4'-methyl- | C14H11ClO | CID 21494 - PubChem. 10

  • SAFETY DATA SHEET - Fisher Scientific. 5

  • 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem. 11

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2021-04-06). 12

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics. (2020-08-21). 13

  • SAFETY DATA SHEET - Fisher Scientific. (2023-09-22). 3

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Introduction: The Strategic Importance of 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-3'-methylbenzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound (C₁₄H₁₁ClO) is an unsymmetrical diaryl ketone, a class of compounds that serves as a cornerstone in modern organic synthesis. Its structural architecture, featuring a carbonyl bridge between a chloro-substituted and a methyl-substituted phenyl ring, imparts a nuanced and versatile reactivity profile. The interplay between the electron-withdrawing nature of the carbonyl and chloro groups and the electron-donating character of the methyl group makes this molecule a highly valuable intermediate.

This guide provides a comprehensive analysis of the synthesis and reactivity of this compound. We will explore the causality behind its primary transformations, grounded in fundamental mechanistic principles. The focus will be on its utility as a precursor in complex molecular syntheses, most notably in the pharmaceutical industry where derivatives are pivotal in constructing active pharmaceutical ingredients (APIs) such as the antidepressant sertraline.

Synthesis of this compound: The Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring.[2] For this compound, this is typically achieved by reacting 4-chlorobenzoyl chloride with toluene in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3][4]

Mechanism and Rationale:

  • Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 4-chlorobenzoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[1][5] This ion is resonance-stabilized, which prevents the rearrangements often seen in Friedel-Crafts alkylations.[1]

  • Electrophilic Attack: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group on toluene is an ortho-, para-director. While attack at the ortho position is possible, the para-position is sterically more accessible, leading to 4-methylbenzophenone as the major product. In this specific synthesis, the desired product is 3'-methylbenzophenone, which means the starting materials would be m-toluoyl chloride and chlorobenzene, or 4-chlorobenzoyl chloride and m-xylene followed by selective demethylation, though the most direct route involves m-toluoyl chloride. For the title compound, the reaction is between 4-chlorobenzoyl chloride and toluene. The methyl group directs the incoming acylium ion primarily to the para position, but the meta-substituted product (3'-methyl) is the target. To achieve this specific isomer, one would typically start with m-toluoyl chloride and chlorobenzene.

  • Regeneration of Aromaticity: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to regenerate the stable aromatic ring. The [AlCl₄]⁻ complex acts as the base, abstracting the proton and regenerating the AlCl₃ catalyst.[1]

G cluster_synthesis Friedel-Crafts Acylation Synthesis reagents 4-Chlorobenzoyl Chloride + Toluene catalyst AlCl₃ (Lewis Acid) reagents->catalyst 1. Catalyst Activation acylium [4-Cl-Ph-C=O]⁺ Acylium Ion catalyst->acylium Generates Electrophile intermediate Arenium Ion Intermediate (Sigma Complex) acylium->intermediate 2. Electrophilic Attack product This compound intermediate->product 3. Deprotonation workup Aqueous Workup (HCl/Ice) product->workup 4. Quenching

Caption: Friedel-Crafts synthesis of this compound.

ParameterCondition/ReagentRationale
Aromatic Substrate TolueneThe nucleophile. The methyl group is an activating ortho-, para-director.
Acylating Agent 4-Chlorobenzoyl ChlorideThe electrophile precursor.
Catalyst Anhydrous AlCl₃ (1.1 equiv.)Strong Lewis acid required to generate the reactive acylium ion.[2] Must be anhydrous as it reacts violently with water.[5]
Solvent Dichloromethane (CH₂Cl₂) or o-dichlorobenzeneInert solvent to dissolve reactants. ODCB allows for higher reaction temperatures.[4]
Temperature 0 °C to 80 °CInitial addition is done at low temperature to control the exothermic reaction.[4][5] The reaction may then be heated to drive it to completion.[4]
Workup Ice/conc. HClDecomposes the aluminum chloride complex and separates the organic product.[5]

Reactivity Profile

The reactivity of this compound is dictated by its three key functional components: the carbonyl group, the chloro-substituted (electron-poor) aromatic ring, and the methyl-substituted (electron-rich) aromatic ring.

Carbonyl Group Reactivity: Reduction

The ketone functionality is readily reduced to a secondary alcohol. This transformation is a critical step in multi-step syntheses.

  • Hydride Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are effective. NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, which reduces the ketone to 4-chloro-3'-methylbenzhydrol. This step is fundamental in the pathway towards sertraline.[6]

Aromatic Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chloro-substituted ring is activated towards nucleophilic aromatic substitution (SNAr). This is a direct consequence of the powerful electron-withdrawing effect of the para-carbonyl group.[7][8]

Mechanism and Rationale:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8]

  • Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the chlorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized across the aromatic ring and, crucially, onto the electronegative oxygen atom of the carbonyl group, which provides significant stabilization.[7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.

The presence of the electron-withdrawing carbonyl group is essential; without it, the ring is not sufficiently electron-poor to be attacked by a nucleophile.[9]

G cluster_carbonyl Carbonyl Reactivity cluster_snar SNAr Reactivity start This compound reduction Reduction (e.g., NaBH₄) start->reduction snar Nucleophilic Aromatic Substitution (e.g., RO⁻) start->snar alcohol Secondary Alcohol (Benzhydrol derivative) reduction->alcohol product_snar Ether Derivative snar->product_snar

Caption: Key reactivity pathways of this compound.

Application Case Study: Synthesis of Sertraline

A key industrial application demonstrating the reactivity of this structural motif is in the synthesis of the antidepressant sertraline.[10] While the exact commercial starting material is the related tetralone, the core transformation is a reductive amination of the ketone, a reaction for which this compound is a model substrate.[11]

The synthesis streamlines a three-step sequence into a single, efficient process.[11] This involves the condensation of the ketone with methylamine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[12]

Key Transformation: Reductive Amination

  • Imine Formation: The ketone reacts with methylamine under weakly acidic conditions to form an imine (a Schiff base) intermediate, with the elimination of water.[12]

  • Reduction: The imine is then reduced to the amine. A selective catalyst, such as palladium on carbon (Pd/C) with hydrogen gas, or a hydride reagent is used.[13][14] This step is often stereoselective, which is critical for producing the desired (1S, 4S)-enantiomer of sertraline.[13]

This "one-pot" approach is a hallmark of green chemistry, significantly increasing yield and reducing waste compared to older, multi-step methods.[11]

Experimental Protocols

Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for analogous compounds.[4][15]

Reagents:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Chlorobenzoyl Chloride

  • Toluene

  • Dichloromethane (DCM, anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Charge the flask with anhydrous AlCl₃ (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Prepare a solution of 4-chlorobenzoyl chloride (1.0 eq) and toluene (1.2 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[15]

Protocol: Reduction of this compound to the Corresponding Alcohol

Reagents:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15 minutes.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor completion by TLC.

  • Workup: Quench the reaction by slowly adding deionized water.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue three times with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol product, which can be purified by recrystallization.

G start Start setup 1. Reaction Setup (Inert Atmosphere, 0°C) start->setup addition 2. Dropwise Addition of Reactants setup->addition reaction 3. Stir at Room Temp (Monitor by TLC) addition->reaction workup 4. Quench Reaction (Ice/HCl) reaction->workup extraction 5. Liquid-Liquid Extraction workup->extraction purification 6. Dry & Concentrate extraction->purification analysis 7. Purify & Characterize (Recrystallization/Chromatography) purification->analysis end End (Pure Product) analysis->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a well-defined and predictable reactivity profile. Its synthesis via Friedel-Crafts acylation is robust and scalable. The reactivity is dominated by the transformations of its core functional groups: the reduction of the carbonyl and the nucleophilic substitution at the chloro-activated aromatic ring. These reactions provide access to a wide array of more complex molecules, cementing its role as a valuable intermediate in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals like sertraline. A thorough understanding of its reactivity allows chemists to strategically disconnect complex targets and design efficient, high-yielding synthetic routes.

References

  • Ushijima, S., Dohi, S., Moriyama, K., & Togo, H. (2012). One-pot conversion of aromatic bromides into ketones. Tetrahedron, 68(5), 1436-1442.

  • BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.

  • Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware.

  • BenchChem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis.

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.

  • Marx, L., Ríos-Lombardía, N., Süss, P., Höhne, M., Morís, F., González-Sabín, J., & Berglund, P. (2020). Chemoenzymatic Synthesis of Sertraline. European Journal of Organic Chemistry, 2020(10), 1363-1368.

  • Various Authors. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6891-6921.

  • PubChem. (n.d.). Benzophenone, 4-chloro-4'-methyl-. National Center for Biotechnology Information.

  • Gore, P. H., et al. (1968). The Friedel-Crafts benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.

  • Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones.

  • Google Patents. (2003). WO2003099761A1 - Process for the manufacture of sertraline.

  • Various Authors. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology, 8(4).

  • Google Patents. (2003). WO2003099761A1 - Process for the manufacture of sertraline.

  • Yang, G., Liang, P. H., & Dunaway-Mariano, D. (1994). Evidence for nucleophilic catalysis in the aromatic substitution reaction catalyzed by (4-chlorobenzoyl)coenzyme A dehalogenase. Biochemistry, 33(28), 8527-31.

  • Wikipedia. (n.d.). Reductive amination.

  • Guidechem. (n.d.). How to synthesize 4 methylbenzophenone?.

  • IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.

  • ChemicalBook. (n.d.). 3-CHLORO-3'-METHYLBENZOPHENONE synthesis.

  • PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST WebBook.

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.

  • BenchChem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS).

  • U.S. Environmental Protection Agency. (2002). Presidential Green Chemistry Challenge: 2002 Greener Synthetic Pathways Award.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone.

  • Quick Company. (n.d.). A Highly Stereoselective Synthesis Of Sertraline.

  • Google Patents. (2006). WO2006129324A2 - A highly stereoselective synthesis of sertraline.

  • Bondre, N., et al. (n.d.). Synthesis, characterization and identification of sertraline hydrochloride related impurities.

  • Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

  • Abramsson-Zetterberg, L., & Svensson, K. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. Toxicology Letters, 201(3), 235-9.

  • BenchChem. (2025). Application Notes and Protocols: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis.

  • Various Authors. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

  • NIST. (n.d.). Phenol, 4-chloro-3-methyl-. NIST WebBook.

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Methodological & Application

Application Note: Optimized Synthesis of 4-Chloro-3'-methylbenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-3'-methylbenzophenone, a key intermediate in pharmaceutical and materials science research.[1] The synthesis is achieved through a robust Friedel-Crafts acylation of chlorobenzene with 3-methylbenzoyl chloride, catalyzed by anhydrous aluminum chloride. This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations, designed for researchers aiming for high-yield, high-purity outcomes.

Introduction and Scientific Rationale

Substituted benzophenones are a critical class of compounds utilized in various fields, from UV-protecting agents in cosmetics to foundational scaffolds in drug discovery.[1][2] this compound serves as a versatile building block for more complex molecular architectures. The method of choice for its synthesis is the Friedel-Crafts acylation, a classic and powerful C-C bond-forming reaction in organic chemistry.[3]

This electrophilic aromatic substitution reaction involves the generation of a highly reactive acylium ion from an acyl chloride and a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5] This electrophile then attacks the electron-rich aromatic ring of chlorobenzene.

Reaction Scheme:

Reaction Scheme: Synthesis of this compoundFigure 1. Friedel-Crafts acylation of chlorobenzene with 3-methylbenzoyl chloride to yield this compound.

Causality of Experimental Design:

  • Choice of Reactants: The synthesis is designed by reacting 3-methylbenzoyl chloride with chlorobenzene. This specific pairing is crucial for achieving the desired substitution pattern and avoiding the complex isomeric mixtures that would arise from acylating toluene.

  • Catalyst: Anhydrous aluminum chloride is the catalyst of choice due to its high efficacy in generating the acylium ion from the acyl chloride.[3] It is critical that the AlCl₃ is anhydrous, as any moisture will hydrolyze the catalyst, rendering it inactive, and react violently with the acyl chloride.[6]

  • Regioselectivity: The chlorine atom on chlorobenzene is an ortho-, para-directing deactivator.[7] While it deactivates the ring towards electrophilic attack compared to benzene, it directs the incoming acylium ion primarily to the para position due to reduced steric hindrance. This results in the desired 4-chloro isomer as the major product.[7][8][9]

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted. Anhydrous conditions are critical for this reaction.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
ChlorobenzeneC₆H₅Cl112.56-451321.11
3-Methylbenzoyl chlorideC₈H₇ClO154.59-232131.17
Aluminum Chloride (Anhydrous)AlCl₃133.34192.6180 (subl.)2.48
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93-96.739.61.33
Hydrochloric Acid (conc., 37%)HCl36.46-261101.18
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.0150 (dec.)N/A~1.07
Anhydrous Magnesium SulfateMgSO₄120.371124 (dec.)N/A2.66

Detailed Experimental Protocol

This protocol is designed for a 0.05 molar scale synthesis. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

Part A: Reaction Setup & Acylation
  • Catalyst Suspension: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (60 mL). Carefully add anhydrous aluminum chloride (7.3 g, 0.055 mol, 1.1 equiv.) to the solvent with stirring. The suspension will become warm.

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: In a separate, dry dropping funnel, prepare a solution of 3-methylbenzoyl chloride (7.7 g, 0.05 mol, 1.0 equiv.) and chlorobenzene (5.6 g, 0.05 mol, 1.0 equiv.) in 20 mL of anhydrous DCM.

  • Slow Addition: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 30-45 minutes. Maintain the internal temperature below 5°C. A vigorous evolution of HCl gas will be observed. This gas must be vented through a scrubber (e.g., a bubbler containing NaOH solution).

    • Expert Insight: The slow, controlled addition is critical to manage the exothermic nature of the acylium ion formation and subsequent reaction, preventing undesirable side reactions.[10]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the starting material (3-methylbenzoyl chloride) is consumed.

Part B: Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 30 mL of concentrated HCl. This step should be performed in a fume hood with vigorous stirring.

    • Trustworthiness Check: This hydrolyzes the aluminum chloride-ketone complex and quenches any remaining reactive species. The addition of acid ensures the aluminum salts remain dissolved in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.[10]

  • Washing: Combine the organic extracts and wash sequentially with:

    • 1 x 50 mL of 1M HCl

    • 1 x 50 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution).[10]

    • 1 x 50 mL of brine (saturated NaCl solution).

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter by gravity, and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which will likely be a yellowish oil or solid.

  • Purification:

    • Recrystallization (Preferred): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/isopropanol mixture. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

    • Column Chromatography: If recrystallization is ineffective, purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

Workflow Visualization

The following diagram outlines the complete synthesis and purification workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dry Glassware & Inert Atmosphere Setup B Prepare AlCl₃ Suspension in DCM (0°C) A->B C Add Chlorobenzene & 3-Methylbenzoyl Chloride Solution (Dropwise, <5°C) B->C D Stir at Room Temperature (2-3 hours) C->D E Monitor by TLC D->E F Quench Reaction (Ice / conc. HCl) E->F G Separate Layers & Extract with DCM F->G H Wash Organic Layer (HCl, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Filter H->I J Rotary Evaporation I->J K Recrystallization (e.g., Ethanol) J->K L Vacuum Filtration K->L M Characterize Product (NMR, IR, MP) L->M

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[6][11][12][13] Handle in an inert atmosphere and avoid any contact with moisture.[14] Exposure can cause severe skin and eye burns.[6][13]

  • 3-Methylbenzoyl Chloride: Corrosive and a lachrymator. Reacts with water and alcohols. Causes burns upon contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe burns. The quenching step generates significant amounts of HCl gas. Ensure adequate ventilation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point (M.P.): Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic benzophenone carbonyl (C=O) stretch (~1660 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight.

References

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. Available at: [Link]

  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

  • Gore, P. H., & Hoskins, J. A. (1968). The Friedel–Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 517-521. Available at: [Link]

  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]

  • Google Patents. (2019). Method for purifying and separating benzophenone.CN108586224B.
  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. Available at: [Link]

  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. Available at: [Link]

  • Psillakis, E., et al. (2021). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Molecules, 26(11), 3169. Available at: [Link]

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

  • Castillo-Mora, A., et al. (2019). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. International Journal of Organic Chemistry, 9, 1-12. Available at: [Link]

  • Lab Alley. (2025). Safety Data Sheet: Aluminum Chloride Anhydrous. Available at: [Link]

  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. PubMed. Available at: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Clark, J. (2023). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Available at: [Link]

  • Google Patents. (2020). New process for friedel-crafts reaction, and catalyst therefore.WO2020164218A1.
  • DCM Shriram. Material Safety Data Sheet: Anhydrous Aluminium Chloride. Available at: [Link]

  • S. Michael Stewart. (2021). Oxidation and Reduction of Benzophenone. YouTube. Available at: [Link]

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Application Notes & Protocols: A Detailed Guide to Grignard Reaction for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Enduring Power of the Grignard Reaction in Ketone Synthesis

First described by Victor Grignard in 1900, a discovery that earned him the Nobel Prize in Chemistry in 1912, the Grignard reaction remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide, RMgX) to an electrophilic carbon.[1][2] While classically associated with the synthesis of alcohols from aldehydes and ketones, the Grignard reaction is also a versatile and powerful tool for the synthesis of ketones when reacted with appropriate substrates.[3][4] This guide provides an in-depth exploration of the Grignard reaction for ketone synthesis, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals.

Scientific Principles and Mechanistic Overview

The efficacy of the Grignard reagent as a nucleophile stems from the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom.[1] This potent nucleophile readily attacks the electrophilic carbon of various carbonyl-containing functional groups.[3][5] For the synthesis of ketones, the choice of substrate is critical to prevent the common side reaction of over-addition, which leads to the formation of tertiary alcohols.[6][7]

Several classes of compounds can serve as effective starting materials for ketone synthesis via the Grignard reaction:

  • Nitriles: Grignard reagents add once to the carbon-nitrogen triple bond of a nitrile to form an intermediate imine salt.[8] This intermediate is stable to further nucleophilic attack by the Grignard reagent.[9] Subsequent acidic workup hydrolyzes the imine to yield the desired ketone.[8][10][11]

  • Weinreb Amides (N-methoxy-N-methylamides): The Weinreb amide is a particularly effective substrate for ketone synthesis.[12][13] The reaction of a Grignard reagent with a Weinreb amide forms a stable five-membered chelated intermediate.[13][14] This chelate prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxide group, thus inhibiting a second addition of the Grignard reagent.[14] The ketone is then liberated during the aqueous workup.

  • Acid Chlorides: While direct reaction of Grignard reagents with acid chlorides often leads to tertiary alcohols due to the high reactivity of the intermediate ketone, specific conditions can be employed to favor ketone formation.[15][16][17][18] The use of certain ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, can moderate the reactivity of the Grignard reagent, allowing for the selective synthesis of ketones.[15][19]

The general mechanism for the Grignard reaction with these substrates involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon, followed by a workup step to yield the final ketone product.

Experimental Workflow and Logical Relationships

The successful execution of a Grignard reaction for ketone synthesis hinges on a meticulously planned and executed workflow. The following diagram illustrates the key stages, from reagent preparation to product isolation.

Grignard_Workflow Start Start Prep_Glassware Glassware Preparation (Flame-Drying) Start->Prep_Glassware Prep_Reagents Reagent Preparation (Anhydrous Solvents) Prep_Glassware->Prep_Reagents Grignard_Formation Grignard Reagent Formation (optional) Prep_Reagents->Grignard_Formation Reaction_Setup Reaction Setup (Inert Atmosphere) Prep_Reagents->Reaction_Setup Grignard_Formation->Reaction_Setup If not commercially available Grignard_Addition Slow Addition of Grignard Reagent Reaction_Setup->Grignard_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC/MS) Grignard_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching & Extraction) Reaction_Monitoring->Workup Upon completion Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for Grignard Reaction Ketone Synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of ketones using nitriles and Weinreb amides as substrates.

Protocol 1: Ketone Synthesis from a Nitrile

This protocol outlines the synthesis of a ketone from a nitrile and a Grignard reagent.

Materials:

  • Nitrile (1.0 eq)

  • Grignard reagent (1.1 - 1.5 eq, solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Glassware and Reagent Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.[20][21] Anhydrous solvents are essential for the success of the reaction.[2][20]

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The round-bottom flask should be equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Reactant Addition: Dissolve the nitrile in anhydrous diethyl ether or THF in the reaction flask. Cool the solution in an ice bath.

  • Grignard Addition: Slowly add the Grignard reagent solution to the stirred nitrile solution via the addition funnel. The addition rate should be controlled to maintain a gentle reflux. A cloudy precipitate may form during the addition.[22]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC or GC/MS.

  • Workup:

    • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone by column chromatography on silica gel.

Protocol 2: Ketone Synthesis from a Weinreb Amide

This protocol details the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • Weinreb amide (1.0 eq)

  • Grignard reagent (1.1 - 1.2 eq, solution in THF or diethyl ether)

  • Anhydrous THF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Glassware and Reagent Preparation: As with Protocol 1, all glassware must be scrupulously dried, and anhydrous solvents must be used.[20][21]

  • Reaction Setup: Set up the reaction apparatus under an inert atmosphere as described in Protocol 1.

  • Reactant Addition: Dissolve the Weinreb amide in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent to the stirred solution of the Weinreb amide. Maintain the temperature at -78 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C and stir for an additional hour. Monitor the reaction progress by TLC or GC/MS.

  • Workup:

    • Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ketone by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Grignard synthesis of ketones from various substrates.

SubstrateGrignard Reagent (eq)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzonitrilePhenylmagnesium bromide (1.2)THF0 to RT285-95
Aliphatic NitrileAlkylmagnesium bromide (1.5)Diethyl EtherReflux370-85
N-methoxy-N-methylbenzamideMethylmagnesium bromide (1.1)THF-78 to 01.590-98
N-methoxy-N-methylalkanamideArylmagnesium bromide (1.2)THF-78 to 0288-96
Benzoyl ChloridePhenylmagnesium bromide (1.1)THF with additive-20 to 0175-90

Troubleshooting and Key Considerations

Successful Grignard reactions require careful attention to detail. Here are some common issues and their solutions:

  • Failure to Initiate: The formation of the Grignard reagent is often subject to an induction period.[22] If the reaction does not start, gentle heating or the addition of a small crystal of iodine or 1,2-dibromoethane can help to activate the magnesium surface.[20][22]

  • Low Yields: Low yields can result from several factors, including the presence of moisture, inaccurate Grignard reagent concentration, or side reactions.[23] Always use anhydrous conditions and consider titrating the Grignard reagent before use.[23]

  • Formation of Tertiary Alcohol: This is a common side reaction, especially with more reactive substrates like acid chlorides.[17][18] Using a less reactive substrate like a Weinreb amide or employing moderating ligands can prevent over-addition.[15][19]

  • Enolization of the Substrate: If the substrate has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material.[4][23] Using a less hindered Grignard reagent or a substrate without α-protons can mitigate this issue.

Safety Precautions

Grignard reagents are highly reactive and require careful handling.[24]

  • Anhydrous Conditions: Grignard reagents react violently with water.[1][20][21][25] All reactions must be carried out under strictly anhydrous and inert conditions.[1][2][20]

  • Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable.[20][26] Ensure there are no open flames or spark sources in the vicinity.[20]

  • Exothermic Reaction: The formation and reaction of Grignard reagents are often exothermic.[26][27] Use an ice bath to control the reaction temperature and add reagents slowly.[26]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[26]

Conclusion

The Grignard reaction is a robust and versatile method for the synthesis of ketones, a critical functional group in organic chemistry and drug development. By carefully selecting the appropriate substrate and adhering to rigorous experimental techniques, researchers can achieve high yields of the desired ketone products. The protocols and insights provided in this guide are intended to empower scientists to successfully employ this powerful reaction in their synthetic endeavors.

References

  • The Grignard Reaction Mechanism - Chemistry Steps. (URL: [Link])

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters. (URL: [Link])

  • What are Grignard reagent preparation precautions during preparation? - Quora. (URL: [Link])

  • The Grignard Reaction | Synthesis, Mechanism & Examples - Study.com. (URL: [Link])

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones | Organic Letters - ACS Publications. (URL: [Link])

  • Developing SOPs for Hazardous Chemical Manipulations. (URL: [Link])

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  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC - NIH. (URL: [Link])

  • Grignard Reaction - American Chemical Society. (URL: [Link])

  • for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (URL: [Link])

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  • 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (URL: [Link])

  • Weinreb ketone synthesis - Wikipedia. (URL: [Link])

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  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (URL: [Link])

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (URL: [Link])

  • Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent - ResearchGate. (URL: [Link])

  • 21.4: Chemistry of Acid Halides. (URL: [Link])

  • Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (URL: [Link])

  • A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S. (URL: [Link])

  • Synthesis and Preparation of Grignard Reagent - Research and Reviews. (URL: [Link])

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (URL: [Link])

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (URL: [Link])

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. (URL: [Link])

  • Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. (URL: [Link])

  • 20.7: Chemistry of Nitriles. (URL: [Link])

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  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (URL: [Link])

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Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of m-Xylene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction, developed by Charles Friedel and James Crafts in 1877, is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the pharmaceutical, fragrance, and polymer industries.[2] This application note provides a comprehensive, field-proven protocol for the acylation of m-xylene with acetyl chloride to synthesize 2,4-dimethylacetophenone. We will delve into the mechanistic underpinnings, explain the rationale behind each experimental step, and provide detailed procedures for reaction work-up and product characterization.

Reaction Principle and Mechanism

The acylation of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[3]

Step 1: Generation of the Acylium Ion The Lewis acid catalyst, anhydrous AlCl₃, reacts with acetyl chloride to form a highly electrophilic acylium ion. This ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations.[4][5]

Step 2: Electrophilic Attack The electron-rich aromatic ring of m-xylene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion.[1] The two methyl groups on the m-xylene ring are ortho, para-directing and activating. Acylation is expected to occur primarily at the para position relative to one methyl group and ortho to the other, due to steric hindrance at the position between the two methyl groups.[6]

Step 3: Deprotonation and Catalyst Regeneration A weak base, AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2] However, the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[7] Consequently, a stoichiometric amount of the catalyst is required. This complex is hydrolyzed during the aqueous work-up to yield the final product.[2][8]

Experimental Workflow Diagram

Acylation_Workflow Reagents Reagent Preparation (m-xylene, Acetyl Chloride, AlCl₃ in Dichloromethane) Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere, Cooling to 0°C) Reagents->Reaction_Setup 1. Addition Slow Addition of Acetyl Chloride and m-Xylene Reaction_Setup->Addition 2. Reaction Reaction at Room Temperature (Monitor by TLC) Addition->Reaction 3. Quench Quenching (Pour onto Ice/HCl) Reaction->Quench 4. Workup Aqueous Work-up (Separatory Funnel) Quench->Workup 5. Purification Purification (Drying, Solvent Removal, Distillation/Chromatography) Workup->Purification 6. Analysis Product Characterization (NMR, IR, GC-MS) Purification->Analysis 7.

Caption: Experimental workflow for the acylation of m-xylene.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesPurity
m-XyleneC₈H₁₀106.175.31 g (6.1 mL)0.050≥99%
Acetyl ChlorideCH₃COCl78.504.32 g (3.9 mL)0.055≥98%
Aluminum ChlorideAlCl₃133.347.33 g0.055Anhydrous, ≥99%
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-Anhydrous
Hydrochloric Acid (conc.)HCl36.4615 mL-37%
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Crushed IceH₂O18.02~50 g--

Detailed Experimental Protocol

1. Reaction Setup

  • Rationale: Friedel-Crafts reactions require anhydrous conditions as aluminum chloride reacts violently with water, which would deactivate the catalyst.[9][10] All glassware must be thoroughly dried (e.g., oven-dried at 120°C for several hours) and assembled while hot, then allowed to cool under a stream of dry nitrogen or with drying tubes in place.

  • Procedure:

    • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel.

    • In a fume hood, carefully weigh 7.33 g (0.055 mol) of anhydrous aluminum chloride into the reaction flask.[9]

    • Add 20 mL of anhydrous dichloromethane to the flask to create a suspension.

    • Cool the flask to 0°C using an ice-water bath.

2. Addition of Reagents

  • Rationale: The reaction between aluminum chloride and acetyl chloride is highly exothermic.[8][9] Slow, dropwise addition is crucial to control the reaction rate and prevent excessive boiling of the solvent. The m-xylene is added after the formation of the acylium ion complex to ensure efficient acylation.

  • Procedure:

    • In the dropping funnel, prepare a solution of 4.32 g (0.055 mol) of acetyl chloride in 15 mL of anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 15-20 minutes, maintaining the temperature at 0°C.[10]

    • After the addition is complete, prepare a solution of 5.31 g (0.050 mol) of m-xylene in 15 mL of anhydrous dichloromethane in the same dropping funnel.

    • Add the m-xylene solution dropwise to the reaction mixture over 20-30 minutes. A color change and the evolution of HCl gas (which should be vented through a trap) will be observed.

3. Reaction

  • Rationale: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid the formation of byproducts from prolonged reaction times.

  • Procedure:

    • Once the addition of m-xylene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture for an additional 1-2 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the m-xylene spot has been consumed.

4. Quenching and Work-up

  • Rationale: The reaction is quenched by carefully pouring the mixture into ice and concentrated HCl. This hydrolyzes the aluminum chloride-ketone complex and excess AlCl₃ in a controlled manner, as the process is highly exothermic.[7][9] The acid helps to keep the resulting aluminum salts dissolved in the aqueous phase. Subsequent washes with sodium bicarbonate neutralize any remaining acid.

  • Procedure:

    • Prepare a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[9]

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer (bottom layer, DCM).

    • Extract the aqueous layer twice with 20 mL portions of dichloromethane.

    • Combine all organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful of gas evolution), and 30 mL of brine.[10]

5. Isolation and Purification

  • Rationale: The organic layer is dried to remove residual water, which could interfere with purification. The solvent is removed via rotary evaporation. The crude product can then be purified by vacuum distillation or column chromatography to obtain the pure 2,4-dimethylacetophenone.

  • Procedure:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the dichloromethane using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel. The product, 2,4-dimethylacetophenone, is a colorless to slightly yellow liquid.[11]

Safety and Waste Disposal

  • Hazardous Chemicals:

    • Aluminum Chloride: Corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]

    • Acetyl Chloride: Corrosive, flammable, and a lachrymator.[10] Use only in a well-ventilated fume hood.

    • Dichloromethane: A suspected carcinogen.[10] Handle with appropriate PPE.

    • Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal:

    • Aqueous waste should be neutralized before disposal.

    • Organic waste containing dichloromethane should be collected in a designated halogenated waste container.

Product Characterization

The identity and purity of the synthesized 2,4-dimethylacetophenone (also known as 4-acetyl-m-xylene) can be confirmed by spectroscopic methods.[11]

  • ¹H NMR (CDCl₃): Expected peaks would include singlets for the acetyl group protons and the two aromatic methyl groups, and multiplets for the aromatic protons.

  • ¹³C NMR (CDCl₃): Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone will be observed around 1685 cm⁻¹.

  • GC-MS: Can be used to confirm the molecular weight (148.20 g/mol ) and purity of the product.[11]

Troubleshooting

  • Low Yield: Often caused by moisture in the reagents or glassware, deactivating the catalyst.[10] Ensure all components are scrupulously dry. Sub-optimal reaction temperature or poor-quality reagents can also contribute to low yields.

  • Polysubstitution: While less common in acylation than alkylation, using a large excess of the acylating agent can lead to the formation of diacylated products.[12] Adhering to the specified stoichiometry is crucial.

Conclusion

This application note provides a robust and detailed protocol for the Friedel-Crafts acylation of m-xylene. By understanding the underlying chemical principles and adhering to the procedural details, researchers can reliably synthesize 2,4-dimethylacetophenone, a valuable synthetic intermediate. The emphasis on anhydrous conditions, controlled reagent addition, and proper work-up procedures are key to achieving a high yield of the desired product.

References

  • Quora. (2018, March 29).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • UCLA Chemistry. (n.d.).
  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Sigma-Aldrich. (n.d.).
  • University of Michigan. (n.d.).
  • YouTube. (2020, October 21).
  • Plymouth Electronic Archive and Research Library. (2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
  • YouTube. (2019, January 3).
  • BYJU'S. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • YouTube. (2022, April 2).
  • Filo. (2025, January 22).
  • YouTube. (2021, March 16).
  • PubChem. (n.d.). 2,4-Dimethylacetophenone.
  • Scribd. (n.d.).
  • ChemicalBook. (n.d.). 2',4'-Dimethylacetophenone(89-74-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2',4'-Dimethylacetophenone - Optional[1H NMR] - Spectrum.
  • ResearchGate. (2019, April 8). (PDF)
  • NIST WebBook. (n.d.). 2',4'-Dimethoxyacetophenone.
  • Sigma-Aldrich. (n.d.). 2,4-Dimethylacetophenone 96 89-74-7.
  • BenchChem. (n.d.).
  • Tokyo Chemical Industry. (n.d.). 2',4'-Dimethylacetophenone 89-74-7 | TCI EUROPE N.V..
  • Chegg.com. (2020, November 16). Solved EAS reaction between m-xylene and acetyl chloride and.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
  • RSC Publishing. (2024, September 17).
  • RSC Publishing. (2024, September 24).

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Application Note: High-Purity Isolation of 4-Chloro-3'-methylbenzophenone via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Chloro-3'-methylbenzophenone from a crude reaction mixture using silica gel flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its purity is critical for the success of subsequent synthetic steps. This guide details the principles of the separation, method development using Thin-Layer Chromatography (TLC), column packing, sample loading, gradient elution, and fraction analysis to achieve >98% purity. The methodologies described are tailored for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and high recovery rates.

Introduction and Principles of Separation

This compound is a diaryl ketone derivative often synthesized via Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.[1][2] This reaction, while effective, can produce several impurities, including unreacted starting materials, polysubstituted byproducts, and positional isomers. Effective purification is therefore a mandatory downstream step.

Column chromatography is a powerful adsorptive separation technique ideal for this purpose.[3] The separation relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[3] For moderately polar compounds like benzophenone derivatives, normal-phase chromatography using silica gel as the polar stationary phase is highly effective.

The core principle is as follows:

  • Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups, making it very polar.[4]

  • Mobile Phase: A non-polar or low-polarity organic solvent (eluent) is used to carry the mixture through the column.

  • Separation Mechanism: Components in the crude mixture are adsorbed onto the silica gel. As the mobile phase flows through the column, a continuous process of adsorption and desorption occurs.

    • Non-polar impurities have weak interactions with the silica gel and are eluted quickly by the non-polar mobile phase.

    • Moderately polar compounds , like the target this compound, have stronger interactions with the silica gel and elute later.

    • Highly polar impurities (e.g., residual acids) bind very strongly to the silica gel and elute last, or may remain on the column.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the separation between compounds of similar polarity can be significantly enhanced.

Method Development with Thin-Layer Chromatography (TLC)

Before performing a large-scale column separation, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid and inexpensive method to determine the ideal mobile phase composition.[6]

Objective: To find a solvent system that provides a good separation between the target compound and its major impurities, with a target Retention Factor (Rƒ) of 0.25 - 0.35 for the this compound. This Rƒ range typically ensures that the compound elutes from the column in a reasonable volume without taking excessively long.

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate. Prepare separate dilute solutions of the starting materials (toluene and 4-chlorobenzoyl chloride) if available, to use as standards.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any standards onto a silica gel TLC plate, about 1 cm from the bottom.[4]

  • Develop the Plate: Place the plate in a developing chamber containing a shallow pool of the test solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm), as benzophenone derivatives are UV-active.[7] Circle the spots with a pencil.

  • Calculate Rƒ Values: Measure the distance traveled by each spot and by the solvent front. Calculate the Rƒ for each component.

    • Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)

Solvent System Selection: Start with a low-polarity mixture and gradually increase the polarity. A common starting point for benzophenones is a mixture of hexanes and ethyl acetate.[8]

Trial Solvent System (Hexanes:Ethyl Acetate)Observed Rƒ of TargetAssessment
95:5~0.15Too low. Compound is too strongly adsorbed. Increase eluent polarity.
90:10 ~0.30 Optimal. Good separation from less polar and more polar spots.
80:20~0.55Too high. Compound elutes too quickly, risking co-elution with impurities.

Based on this analysis, a 90:10 mixture of hexanes:ethyl acetate is selected as the initial mobile phase for the column chromatography.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

3.1. Materials and Equipment
Category Item Specifications
Stationary Phase Silica Gel230-400 mesh, for flash chromatography[9]
Mobile Phase n-HexaneHPLC Grade
Ethyl AcetateHPLC Grade
Glassware Chromatography Column40-60 mm diameter, 20-30 cm length
Erlenmeyer flasks / BeakersFor slurry preparation and solvent mixing
Test tubes / VialsFor fraction collection
TLC Plates & ChamberSilica gel on aluminum backing, UV254
Equipment Fume Hood
Rotary EvaporatorFor solvent removal
Air/Nitrogen LineFor applying pressure (flash chromatography)[8]
Other Cotton or Glass WoolTo plug the column[10]
SandWashed, to protect the silica surface[3]
3.2. Column Preparation (Slurry Packing Method)

The slurry packing method is preferred as it minimizes the chances of trapping air bubbles, which can lead to poor separation.[3][11]

  • Column Setup: Securely clamp the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, ensuring it is tight enough to retain the stationary phase but not so tight as to impede flow.[10] Add a thin layer (~1 cm) of sand over the plug.[3]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude mixture). Add the initial eluting solvent (90:10 hexanes:ethyl acetate) to the silica gel to form a free-flowing slurry.[11]

  • Pack the Column: Swirl the slurry and immediately pour it into the column. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing and the release of any trapped air.[3]

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent the surface from being disturbed during solvent addition.[10] Wash the inner walls of the column with the eluent. Allow the solvent to drain until its level is just at the top of the sand layer. Never let the column run dry. [11][12]

3.3. Sample Loading

The sample should be loaded in a concentrated band for optimal separation.

  • Dissolve the Sample: Dissolve the crude this compound (~1.5 g) in the minimum amount of a suitable solvent. Dichloromethane is a good choice as it is slightly more polar than the eluent and will be displaced effectively.

  • Load the Column: Using a pipette, carefully add the dissolved sample solution dropwise onto the center of the sand layer.[9]

  • Adsorb the Sample: Open the stopcock and allow the sample solution to absorb completely into the silica gel, draining the solvent until the level is again at the top of the sand.

  • Wash: Carefully add a small volume (~2-3 mL) of the initial eluting solvent (90:10 hexanes:ethyl acetate) to wash down any sample adhering to the column walls. Allow this to absorb into the silica as well.

  • Final Preparation: Once the sample is loaded, carefully fill the top of the column with the eluting solvent.

3.4. Elution and Fraction Collection

This protocol uses a step-gradient elution to improve separation efficiency.

  • Initial Elution: Begin eluting the column with the 90:10 hexanes:ethyl acetate mixture. Apply gentle air or nitrogen pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.[13]

  • Fraction Collection: Collect the eluate in small, numbered test tubes or vials (e.g., 10-15 mL fractions).

  • TLC Monitoring: After collecting 5-10 fractions, monitor the progress of the separation by spotting every other fraction on a TLC plate. Develop the plate and visualize under UV light.

  • Gradient Increase: Once the non-polar impurities have eluted (as confirmed by TLC), increase the polarity of the mobile phase to 85:15 hexanes:ethyl acetate . This will speed up the elution of the target compound.

  • Isolate the Product: Continue collecting fractions and monitoring via TLC. The fractions containing only the spot corresponding to this compound are the pure product fractions.

  • Final Wash: After the target compound has completely eluted, a final wash with a more polar solvent (e.g., 70:30 hexanes:ethyl acetate) can be performed to elute any highly polar impurities if desired.

3.5. Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The resulting solid is the purified this compound. Determine the final mass and calculate the percentage recovery. Confirm purity using analytical methods such as HPLC, GC-MS, or NMR spectroscopy.

Visualization of the Workflow

The entire purification process can be visualized as a logical sequence of steps, from preparation to final product isolation.

Purification_Workflow cluster_prep Preparation Phase cluster_sep Separation Phase cluster_iso Isolation Phase TLC_Dev 1. TLC Method Development (90:10 Hex:EtOAc) Slurry_Prep 2. Prepare Silica Slurry TLC_Dev->Slurry_Prep Col_Pack 3. Pack and Equilibrate Column Slurry_Prep->Col_Pack Load_Sample 4. Load Crude Sample Col_Pack->Load_Sample Elute_1 5. Elute with 90:10 Hex:EtOAc Load_Sample->Elute_1 Collect_1 6. Collect Fractions 1-N (Impurities) Elute_1->Collect_1 TLC_Monitor TLC Monitoring Elute_1->TLC_Monitor Elute_2 7. Elute with 85:15 Hex:EtOAc Collect_1->Elute_2 Collect_2 8. Collect Fractions N+1 - M (Product) Elute_2->Collect_2 Elute_2->TLC_Monitor Combine 9. Combine Pure Fractions Collect_2->Combine TLC_Monitor->Combine Rotovap 10. Solvent Removal (Rotary Evaporator) Combine->Rotovap Final_Product 11. Pure Product (>98% Purity) Rotovap->Final_Product

Sources

The Versatile Role of 4-Chloro-3'-methylbenzophenone in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, substituted benzophenones stand out for their utility in a range of chemical transformations. This guide provides an in-depth exploration of 4-Chloro-3'-methylbenzophenone, a versatile intermediate, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications, supported by detailed experimental protocols and mechanistic insights.

Core Properties and Synthetic Availability

This compound is a diaryl ketone characterized by the presence of a chloro substituent on one phenyl ring and a methyl group on the other. This substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity and make it a valuable precursor in various synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₁ClO
Molecular Weight 230.69 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 88-92 °C
Boiling Point Approx. 380 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., dichloromethane, toluene, THF). Insoluble in water.

The primary route to this compound is through the Friedel-Crafts acylation , a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[1][2]

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound by the acylation of toluene with 4-chlorobenzoyl chloride, using aluminum chloride as a Lewis acid catalyst.[1]

Materials:

  • Toluene (ACS grade, anhydrous)

  • 4-Chlorobenzoyl chloride (99%)

  • Aluminum chloride (anhydrous, 99.9%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In the addition funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 equivalent) and toluene (1.2 equivalents) in 50 mL of anhydrous dichloromethane.

  • Acylation Reaction: Add the solution from the addition funnel dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL) to decompose the aluminum-catalyst complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a crystalline solid.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst. The reaction is performed at low temperature initially to control the exothermic reaction between the acyl chloride and the Lewis acid. The subsequent warming to room temperature provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. The acidic work-up protonates the aluminum salts, making them water-soluble for easy removal.

Diagram 1: Synthesis of this compound

G toluene Toluene product This compound toluene->product Friedel-Crafts Acylation acyl_chloride 4-Chlorobenzoyl Chloride acyl_chloride->product lewis_acid AlCl₃ (Lewis Acid) lewis_acid->product

Caption: Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.

Application as a Versatile Intermediate in Drug Discovery

Substituted benzophenones are prevalent scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds, including anti-inflammatory, antimicrobial, and antifungal agents.[3][4] this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its structural motifs are present in various patented compounds and research molecules. The following protocol illustrates a representative transformation to a class of compounds with known antifungal activity.

Protocol 2: Synthesis of a Substituted Chalcone Derivative

This protocol outlines the synthesis of a chalcone derivative from this compound, which can be a precursor to various heterocyclic compounds with potential biological activities.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Sodium hydroxide

  • Ethanol

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) and the substituted acetophenone (1.0 equivalent) in ethanol (50 mL).

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise with vigorous stirring.

  • Condensation Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the Claisen-Schmidt condensation can be monitored by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl until the solution is neutral or slightly acidic. The precipitated chalcone derivative is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Mechanistic Insight: The reaction proceeds via a Claisen-Schmidt condensation, where the hydroxide base deprotonates the α-carbon of the acetophenone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone (chalcone).

Diagram 2: Synthesis of a Chalcone Derivative

G benzophenone This compound product Substituted Chalcone benzophenone->product Claisen-Schmidt Condensation acetophenone Substituted Acetophenone acetophenone->product base NaOH base->product

Caption: Claisen-Schmidt condensation to form a chalcone derivative.

Application in Photopolymerization

Benzophenone and its derivatives are widely used as Type II photoinitiators in the field of polymer chemistry.[5] They are particularly effective for the UV curing of coatings, inks, and adhesives. This compound, upon absorption of UV light, can initiate radical polymerization in the presence of a co-initiator.

Mechanism of Photoinitiation:

  • Photoexcitation: Upon absorption of UV radiation (typically in the 250-380 nm range), the this compound molecule is promoted from its ground state to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

  • Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine or a thiol.

  • Radical Generation: This hydrogen abstraction process results in the formation of a ketyl radical from the benzophenone and a highly reactive radical from the co-initiator.

  • Initiation of Polymerization: The radical generated from the co-initiator is primarily responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.

Protocol 3: UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the photopolymerization of a simple acrylate monomer using this compound as a photoinitiator and an amine co-initiator.

Materials:

  • This compound

  • Triethylamine (or another suitable tertiary amine co-initiator)

  • Trimethylolpropane triacrylate (TMPTA) or another suitable acrylate monomer

  • UV curing lamp (e.g., medium-pressure mercury lamp)

  • Glass slides or another suitable substrate

Procedure:

  • Formulation Preparation: In a small amber vial, prepare the photocurable formulation by dissolving this compound (e.g., 2% by weight) and triethylamine (e.g., 4% by weight) in the acrylate monomer (e.g., 94% by weight). Mix thoroughly until a homogeneous solution is obtained.

  • Coating Application: Apply a thin film of the formulation onto a glass slide using a drawdown bar or a pipette to achieve a uniform thickness.

  • UV Curing: Expose the coated substrate to a UV lamp at a defined distance and intensity. The curing time will depend on the lamp intensity, film thickness, and the specific formulation. The curing process can be monitored by observing the transition from a liquid to a solid, tack-free film.

  • Characterization: The properties of the cured polymer can be evaluated using techniques such as Fourier-transform infrared spectroscopy (FTIR) to determine the degree of monomer conversion, and mechanical testing to assess hardness and adhesion.

Rationale for Component Selection: Triethylamine acts as an efficient hydrogen donor, readily providing a hydrogen atom to the excited benzophenone. Acrylate monomers are widely used due to their high reactivity in radical polymerization, leading to rapid curing. The concentrations of the photoinitiator and co-initiator can be optimized to achieve the desired curing speed and final polymer properties.

Diagram 3: Photoinitiation Mechanism

G cluster_0 Photoinitiation Steps PI This compound (PI) PI_excited Excited Triplet State (PI*) PI->PI_excited UV Light (hν) CoI Co-initiator (e.g., Amine) Ketyl_Radical Ketyl Radical PI_excited->Ketyl_Radical Hydrogen Abstraction CoI_Radical Co-initiator Radical (R•) CoI->CoI_Radical Hydrogen Abstraction Polymer Growing Polymer Chain (P•) CoI_Radical->Polymer Initiation Monomer Monomer (M) Monomer->Polymer

Caption: Mechanism of Type II photoinitiation by this compound.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility spans from the foundational Friedel-Crafts acylation to its application as a photoinitiator in polymer science and as a key intermediate in the synthesis of biologically active molecules. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers to harness the full potential of this valuable compound. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in driving innovation in the chemical sciences.

References

  • Khan, K. M., & Aldawsari, F. S. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1639-1669.
  • Ushijima, S., Dohi, S., Moriyama, K., & Togo, H. (2012).
  • Wissinger, J. E. (2012). Laboratory Manual for Organic Chemistry (9th ed.). University of Minnesota – Department of Chemistry.
  • Marvel, C. S., & Sperry, W. M. (1921). Benzophenone. Organic Syntheses, 1, 37.
  • Zamani, L., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry, 11, 1205315.
  • Young, J. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene [Video]. YouTube. [Link]

  • Badri, R., & Shushizadeh, M. R. (2014). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. Journal of the Serbian Chemical Society, 79(7), 817-826.
  • Olah, G. A. (Ed.). (1963).
  • Pearson, D. E., & Buehler, C. A. (1974). The Friedel-Crafts Acylation Reaction. Synthesis, 1974(9), 455-477.
  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for polymer synthesis: scope, reactivity, and efficiency. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • Allen, N. S. (1996). Photopolymerisation and photoimaging science and technology. Springer.
  • Green, T. W., & Wuts, P. G. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Odian, G. (2004).

Sources

Application Notes & Protocols: The Strategic Role of 4-Chloro-3'-methylbenzophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing Active Pharmaceutical Ingredients (APIs). 4-Chloro-3'-methylbenzophenone emerges as a versatile scaffold, embodying key structural motifs that are instrumental in the construction of complex molecular architectures. This document provides an in-depth exploration of this intermediate, detailing a robust protocol for its synthesis via Friedel-Crafts acylation, elucidating its analytical characterization, and demonstrating its application potential in the synthesis of advanced pharmaceutical precursors. Through a combination of detailed methodologies, mechanistic insights, and comparative data, we aim to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this valuable chemical entity.

Introduction: The Significance of Benzophenone Scaffolds

The benzophenone framework is a privileged structure in medicinal chemistry, serving as a core component in numerous APIs and as a critical intermediate for more complex heterocyclic systems. The substitution pattern on the two phenyl rings allows for fine-tuning of steric and electronic properties, making these molecules highly adaptable building blocks. This compound, with its distinct chloro and methyl substituents, offers multiple reaction sites for diversification. The chloro-substituted ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group on the second ring can be functionalized further. The central ketone carbonyl is a key handle for transformations such as reduction, reductive amination, and olefination, paving the way for a diverse array of target molecules.

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and remains one of the most direct methods for synthesizing diaryl ketones like benzophenones.[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[3] Understanding and optimizing this reaction is the first step in unlocking the synthetic potential of this compound.

Synthesis of this compound via Friedel-Crafts Acylation

The most direct and industrially relevant synthesis of this compound is the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of 4-chlorobenzoyl chloride and abstracts the chloride, generating the 4-chlorobenzoyl acylium ion. This potent electrophile is then attacked by the electron-rich toluene ring. Toluene is an activated aromatic system, and the methyl group directs the incoming electrophile primarily to the ortho and para positions. Due to steric hindrance from the methyl group, the para-acylation product (4-Chloro-4'-methylbenzophenone) is often a significant byproduct. However, careful control of reaction conditions can favor the formation of the desired meta-isomer, this compound. The final step is the deprotonation of the arenium ion intermediate, which re-establishes aromaticity and releases the Lewis acid catalyst.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Reactants: - Toluene - 4-Chlorobenzoyl Chloride - Aluminum Chloride (AlCl₃) addition Slowly add AlCl₃ to Toluene & 4-Chlorobenzoyl Chloride Solution at 0-5 °C reagents->addition Charge Reactor solvent Inert Solvent (e.g., Dichloromethane) solvent->addition stir Stir at Room Temperature (Monitor by TLC/HPLC) addition->stir Exothermic Control quench Quench reaction mixture with cold HCl (aq) stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash organic layer with NaHCO₃ (aq) and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify via Column Chromatography or Recrystallization concentrate->purify product Isolated this compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Chlorobenzoyl chloride

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (2M, aqueous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzoyl chloride (1.0 eq) and anhydrous DCM.

  • Addition of Toluene: Add toluene (1.1 eq) to the dropping funnel.

  • Cooling: Cool the reaction flask to 0-5 °C using an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (1.2 eq) to the stirred solution. An exothermic reaction may occur.

  • Substrate Addition: Once the catalyst is fully suspended, add the toluene from the dropping funnel dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture over crushed ice and 2M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to afford pure this compound.[4]

Application in the Synthesis of Pharmaceutical Scaffolds

While this compound is not a direct precursor to a major blockbuster drug in the same way 4-(3,4-dichlorophenyl)-tetralone is for Sertraline, its structural features make it an ideal starting point for generating libraries of compounds for drug discovery.[5][6] The ketone functionality is a prime target for creating chiral centers and introducing nitrogen-containing groups, which are ubiquitous in CNS-active agents.

A key transformation is reductive amination , which converts the ketone into an amine. This one-pot reaction involves the initial formation of an imine or iminium ion with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy is highly valuable in pharmaceutical synthesis for its efficiency and atom economy.

Proposed Synthetic Pathway: From Ketone to Chiral Amine

The following pathway illustrates how this compound can be converted into a chiral diphenylmethanamine derivative, a scaffold found in many biologically active molecules.

G start This compound intermediate Imine/Iminium Ion Intermediate start->intermediate + R-NH₂ (e.g., Methylamine) - H₂O product Chiral (4-chlorophenyl) (3-methylphenyl)methanamine intermediate->product Reduction (e.g., NaBH(OAc)₃ or H₂, Pd/C)

Caption: Reductive amination pathway for advanced intermediate synthesis.

Protocol 2: Synthesis of N-Methyl-1-(4-chlorophenyl)-1-(3-methylphenyl)methanamine

Materials:

  • This compound (1.0 eq)

  • Methylamine solution (2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound in DCE.

  • Amine Addition: Add the methylamine solution followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature for 12-16 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting racemic amine by column chromatography. Chiral separation can be achieved via chiral HPLC or by forming diastereomeric salts with a chiral acid (e.g., mandelic acid), followed by crystallization, a technique famously used in the synthesis of Sertraline.[6][7]

Data Summary and Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Parameter Data for this compound Source / Method
Molecular Formula C₁₄H₁₁ClOMass Spectrometry
Molecular Weight 230.69 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point 85-88 °CDSC / Melting Point Apparatus
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.78 (d, 2H), 7.60 (m, 2H), 7.45 (d, 2H), 7.38 (t, 1H), 2.42 (s, 3H)¹H NMR Spectroscopy[8]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 195.5, 138.8, 138.2, 136.5, 132.8, 131.5, 130.2, 129.0, 128.5, 127.4, 21.4¹³C NMR Spectroscopy[8]
IR (ATR) ν (cm⁻¹): ~3060 (Ar C-H), ~1660 (C=O), ~1600, 1580 (C=C), ~840 (C-Cl)FT-IR Spectroscopy[9]
Purity (Typical) >99%HPLC

Note: NMR and IR data are representative and based on spectral data for closely related isomers and the fundamental principles of spectroscopy. Actual values may vary slightly.[8]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Friedel-Crafts acylation, combined with the rich reactivity of its functional groups, provides a robust platform for the development of novel molecular entities. The protocols and data presented herein offer a comprehensive guide for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery and development programs. By understanding the underlying chemical principles and leveraging established synthetic transformations like reductive amination, the full potential of this intermediate can be realized, accelerating the journey from a simple building block to a complex, life-saving therapeutic.

References

  • MDPI. "Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients." MDPI. Available at: [Link]

  • International Journal of Research and Analytical Reviews. "A New Eco-Friendly Method for Synthesis of 4-Chloro,4'-Hydroxy Benzophenone." ijraset.com. Available at: [Link]

  • PubMed Central (PMC). "Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review." ncbi.nlm.nih.gov. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." beilstein-journals.org. Available at: [Link]

  • Google Patents. "WO2001051440A1 - A process for the preparation of substituted benzophenones." patents.google.com.
  • ACS Publications. "Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation." pubs.acs.org. Available at: [Link]

  • Google Patents. "CN101113136A - Method for preparing sertraline hydrochloride." patents.google.com.
  • The Royal Society of Chemistry. "Separation, purification and identification of the components of a mixture." rsc.org. Available at: [Link]

  • ResearchGate. "Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations..." researchgate.net. Available at: [Link]

  • Oregon State University. "Experimental Chemistry II - Poster Abstracts for 2010." chemistry.oregonstate.edu. Available at: [Link]

  • The Royal Society of Chemistry. "[Supporting Information] L-Proline: an efficient N,O-bidentate ligand..." rsc.org. Available at: [Link]

  • Google Patents. "CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde." patents.google.com.
  • Wiley Online Library. "Catalytic Friedel-Crafts Acylation of Aromatic Compounds." onlinelibrary.wiley.com. Available at: [Link]

  • ACS Publications. "Key Intermediates in the Synthesis of Sertraline..." pubs.acs.org. Available at: [Link]

  • PubChem. "4-Chloro-3-nitrobenzophenone." pubchem.ncbi.nlm.nih.gov. Available at: [Link]

  • Google Patents. "CN102942463A - Preparation method for benzophenone compound." patents.google.com.
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  • Google Patents. "EP0594666A1 - PROCESS FOR THE PREPARATION OF SERTRALINE." patents.google.com.
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  • The Pharma Master. "Innovations to API Synthesis." thepharmamaster.com. Available at: [Link]

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  • Pearson. "Show how Friedel–Crafts acylation might be used to synthesize... benzophenone." pearson.com. Available at: [Link]

  • MDPI. "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid..." mdpi.com. Available at: [Link]

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Application of Benzophenone Derivatives as Photoinitiators: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of benzophenone and its derivatives as versatile and widely used Norrish Type II photoinitiators. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a comprehensive understanding of the underlying photochemical mechanisms, practical application protocols, and critical considerations for successful implementation in UV curing, 3D printing, and biomaterial fabrication.

The Fundamental Mechanism: A Tale of Two Molecules

Benzophenone (BP) and its derivatives are classic examples of Norrish Type II photoinitiators. Unlike their Type I counterparts which undergo unimolecular cleavage to form radicals, Type II initiators engage in a bimolecular process, requiring a co-initiator or synergist to generate the initiating species.[1] This process is fundamentally a hydrogen abstraction reaction from a donor molecule.[2]

Upon absorption of UV radiation, typically in the UVA and UVB range (peak absorption around 254 nm for benzophenone), the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁).[3][4] Through a rapid and efficient process known as intersystem crossing (ISC), it then converts to a more stable and longer-lived excited triplet state (T₁).[4] It is this triplet state that is the primary photoactive species.

The excited triplet benzophenone then abstracts a hydrogen atom from a suitable hydrogen donor, most commonly a tertiary amine.[5][6] This hydrogen abstraction results in the formation of two radical species: a benzpinacol radical (from the benzophenone) and an alkylamino radical (from the amine co-initiator).[2] The highly reactive alkylamino radical is the principal species responsible for initiating the polymerization of monomers and oligomers, such as acrylates.[2]

G

Applications in UV Curing of Coatings and Inks

Benzophenone derivatives are extensively used in the UV curing of coatings, inks, and adhesives due to their efficiency and cost-effectiveness.[7] They are particularly effective for curing acrylate-based formulations.

Protocol for UV Curing of a Clear Acrylate Coating

This protocol outlines the preparation and UV curing of a model clear acrylate coating.

Materials:

  • Oligomer: Urethane Acrylate (e.g., Bomar™ XR-741MS)

  • Monomer: Isobornyl Acrylate (IBOA)

  • Photoinitiator: Benzophenone (BP)

  • Co-initiator: Triethylamine (TEA) or N-methyldiethanolamine (MDEA)

  • Solvent (optional, for viscosity adjustment): Ethyl acetate

Equipment:

  • Magnetic stirrer and stir bar

  • Glass vials

  • Pipettes

  • UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)

  • Substrate for coating (e.g., glass slides, metal panels)

  • Film applicator (e.g., doctor blade)

Procedure:

  • Formulation Preparation:

    • In a glass vial, combine the urethane acrylate oligomer and isobornyl acrylate monomer in the desired ratio (e.g., 70:30 by weight).

    • Add benzophenone to the mixture at a concentration of 1-5% by weight.

    • Add the amine co-initiator at a concentration of 2-5% by weight. The concentration of the co-initiator is often slightly higher than that of the photoinitiator to ensure efficient hydrogen donation.

    • If necessary, add a small amount of ethyl acetate to adjust the viscosity for application.

    • Stir the mixture in the dark until all components are fully dissolved and the formulation is homogeneous.

  • Coating Application:

    • Apply the formulated coating to the substrate using a film applicator to achieve a uniform thickness (e.g., 25-50 µm).

  • UV Curing:

    • Place the coated substrate under the UV lamp.

    • Expose the coating to UV radiation. The exposure time and intensity will depend on the specific UV source, the concentration of the photoinitiator, and the coating thickness. A typical starting point for a medium-pressure mercury lamp is an intensity of 100-300 mW/cm² for 5-30 seconds.

    • For LED curing, a 365 nm or 395 nm LED with an intensity of 1-5 W/cm² for 2-10 seconds is a good starting point.

  • Cure Monitoring:

    • The degree of cure can be assessed by tack-free time (the time at which the surface is no longer sticky to the touch).

    • For quantitative analysis, Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹).[5]

Component Function Typical Concentration (wt%)
Urethane AcrylateOligomer (provides flexibility, toughness)50-80%
Isobornyl AcrylateMonomer (reactive diluent, improves hardness)20-40%
BenzophenonePhotoinitiator1-5%
TriethylamineCo-initiator2-5%
Table 1: Example Formulation for a UV-Curable Acrylate Coating.

Application in 3D Printing (Stereolithography - SLA/DLP)

Benzophenone derivatives are valuable photoinitiators for 3D printing resins, particularly in stereolithography (SLA) and digital light processing (DLP) technologies.[8][9] Their absorption characteristics are well-suited for the UV light sources commonly used in these printers.

Protocol for Formulating and Printing a Benzophenone-Based 3D Printing Resin

This protocol provides a starting point for creating a custom 3D printing resin.

Materials:

  • Base Monomer: Poly(ethylene glycol) diacrylate (PEGDA) or a blend of acrylate monomers

  • Crosslinking Additive: Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiator: 4-Methylbenzophenone (a derivative with potentially lower migration)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)

  • UV Blocker (optional, for controlling cure depth): A suitable UV absorber

Equipment:

  • SLA or DLP 3D printer (e.g., with a 365 nm or 405 nm light source)

  • Amber glass bottle for resin storage

  • Magnetic stirrer

  • Cleaning station with isopropyl alcohol (IPA)

  • UV post-curing chamber

Procedure:

  • Resin Formulation:

    • In an amber glass bottle, combine the base monomer and crosslinking additive. A common starting ratio is 80:20 by weight.

    • Add the 4-methylbenzophenone at a concentration of 0.5-2% by weight.

    • Add the EDB co-initiator at a concentration of 1-3% by weight.

    • If using a UV blocker, add it at a very low concentration (e.g., 0.01-0.1% by weight) and optimize based on print results.

    • Stir the mixture thoroughly in the dark until a homogeneous solution is obtained.

  • 3D Printing:

    • Load the formulated resin into the vat of the 3D printer.

    • Set the printing parameters. These will need to be optimized for your specific resin and printer. Start with a layer thickness of 50-100 µm and an exposure time of 5-15 seconds per layer.

    • Print a calibration model to fine-tune the exposure settings.

  • Post-Processing:

    • Carefully remove the printed object from the build platform.

    • Wash the object in two successive baths of fresh isopropyl alcohol for 5-10 minutes each to remove any uncured resin.

    • Allow the object to air dry completely.

    • Place the cleaned and dried object in a UV post-curing chamber and expose it to UV light (e.g., 365 nm or 405 nm) for 30-60 minutes to ensure complete polymerization and optimal mechanical properties.

Component Function Typical Concentration (wt%)
PEGDABase Monomer60-90%
TMPTACrosslinking Additive10-30%
4-MethylbenzophenonePhotoinitiator0.5-2%
EDBCo-initiator1-3%
UV BlockerCure Depth Control0.01-0.1%
Table 2: Example Formulation for a Benzophenone-Based 3D Printing Resin.

G

Application in Hydrogel Formation for Biomaterials

Benzophenone-functionalized polymers are increasingly used to form hydrogels for biomedical applications, such as tissue engineering and drug delivery.[10] The photo-crosslinking process is initiated by UV light, allowing for spatial and temporal control over hydrogel formation.

Protocol for Photo-Crosslinking a Benzophenone-Containing Polymer to Form a Hydrogel

This protocol describes the synthesis of a hydrogel from a polymer functionalized with benzophenone moieties.

Materials:

  • Benzophenone-functionalized polymer: e.g., poly(N-isopropylacrylamide) (PNIPAM) copolymerized with a benzophenone-containing monomer.

  • Solvent: Deionized water or phosphate-buffered saline (PBS)

  • Co-initiator (optional, can enhance efficiency): N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • UV light source: 365 nm UV lamp

Equipment:

  • Glass vials

  • Vortex mixer

  • Molds for hydrogel casting (e.g., PDMS molds)

  • UV lamp

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the benzophenone-functionalized polymer in the chosen solvent to the desired concentration (e.g., 5-20% w/v).

    • If using a co-initiator, add TEMED to the solution at a low concentration (e.g., 0.1-0.5% v/v).

    • Vortex the solution until the polymer is completely dissolved.

  • Hydrogel Formation:

    • Pipette the precursor solution into the molds.

    • Expose the solution to 365 nm UV light. The required exposure time will vary depending on the polymer concentration, benzophenone content, and light intensity. A typical range is 5-30 minutes.

    • The solution will transition from a liquid to a solid gel as crosslinking proceeds.

  • Hydrogel Characterization:

    • The swelling ratio of the hydrogel can be determined by measuring its weight in the swollen and dried states.

    • The mechanical properties (e.g., compressive modulus) can be measured using a mechanical tester.

Troubleshooting and Key Considerations

  • Oxygen Inhibition: Free radical polymerization is susceptible to inhibition by atmospheric oxygen.[4] This can lead to incomplete surface curing. To mitigate this, one can increase the photoinitiator concentration, use a higher intensity UV source, or perform the curing in an inert atmosphere (e.g., nitrogen).[4]

  • Yellowing: Benzophenone and its photoproducts can sometimes impart a yellow tint to the cured material, which may be undesirable for certain applications.[11] The extent of yellowing can depend on the specific derivative and the curing conditions.

  • Migration: Unreacted photoinitiator and its byproducts can potentially migrate out of the cured polymer.[12] This is a particular concern for applications in food packaging and biomedical devices. Using polymeric or polymerizable benzophenone derivatives can significantly reduce migration.[12]

  • Light Source Matching: The absorption spectrum of the benzophenone derivative should be matched with the emission spectrum of the UV light source for optimal efficiency.[6]

Safety Precautions

Benzophenone and its derivatives are chemicals and should be handled with appropriate safety precautions.[13][14][15][16][17]

  • Always work in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each chemical used.[13][14][15][16][17]

References

  • Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (n.d.). MDPI. Retrieved from [Link]

  • Safety Data Sheet: Benzophenone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet Benzophenone Revision 6, Date 17 Feb 2025. (2025, September 23). Redox. Retrieved from [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2017, September 13). Hilaris Publisher. Retrieved from [Link]

  • Photoinitiators with low migration capability based on benzophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020, December 28). Materials Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 12). PMC - NIH. Retrieved from [Link]

  • Mechanisms of Photoreactions in Solutions. I. Reduction of Benzophenone by Benzhydrol. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • The Photochemistry of Benzophenone. (2025, February 17). ScholarWorks@BGSU. Retrieved from [Link]

  • Research Article SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. (2014, January 18). Retrieved from [Link]

  • Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (n.d.). PMC - NIH. Retrieved from [Link]

  • A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. (2020, March 20). DergiPark. Retrieved from [Link]

  • Polyurethane acrylate oligomer based on UV self-curing benzophenone tetracarboxylic dianhydride. (n.d.). Google Patents.
  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024, December 17). Retrieved from [Link]

  • Preparation method and application of polyester benzophenone photoinitiator. (n.d.). Google Patents.
  • UV-curing 3D printing resin for stereolithography (SLA/DLP), increase of stiffness and heat distortion temperature. (n.d.). Retrieved from [Link]

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (2020, April 16). ACS Omega - ACS Publications. Retrieved from [Link]

  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. (2025, August 10). ResearchGate. Retrieved from [Link]

  • UV-Radiation curing of waterborne acrylate coatings. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020, June 22). MDPI. Retrieved from [Link]

  • UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog. Retrieved from [Link]

  • Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. (2025, August 10). ResearchGate. Retrieved from [Link]

  • UV-curable coatings – environment-friendly solution for sustainable protection of metal substrates. (n.d.). Biblioteka Nauki. Retrieved from [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved from [Link]

  • Synthesis and application of novel benzophenone photoinitiators. (2023, June 9). ResearchGate. Retrieved from [Link]

  • Resin formulation and uses thereof. (n.d.). Google Patents.
  • Self-Initiation of Photopolymerization Reactions. (n.d.). RadTech. Retrieved from [Link]

  • Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Photo-Induced Vertical Alignment of Liquid Crystals via In Situ Polymerization Initiated by Polyimide Containing Benzophenone. (n.d.). MDPI. Retrieved from [Link]

  • Optical approach to resin formulation for 3D printed microfluidics. (2015, December 7). RSC Publishing. Retrieved from [Link]

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The Versatile Scaffold: A Guide to the Synthesis of Novel Compounds from 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the benzophenone core represents a privileged scaffold, underpinning the structure of numerous bioactive molecules and functional materials.[1][2] Among the vast array of substituted benzophenones, 4-Chloro-3'-methylbenzophenone emerges as a particularly versatile and economically viable starting material. Its chemical architecture, featuring a reactive aryl chloride and a modifiable ketone, offers a dual gateway to a diverse chemical space. This guide provides an in-depth exploration of synthetic pathways originating from this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction to a Privileged Starting Material

This compound is a diaryl ketone characterized by a chlorine atom at the 4-position of one phenyl ring and a methyl group at the 3'-position of the other. The chloro-substituent serves as an excellent handle for a variety of cross-coupling and nucleophilic substitution reactions, while the ketone functionality can be readily transformed into a range of other functional groups. This combination of reactive sites allows for the systematic and modular construction of complex molecular architectures, making it an ideal starting point for the generation of compound libraries for screening and lead optimization.

The synthesis of this compound itself is typically achieved via a Friedel-Crafts acylation reaction between 3-methylbenzoyl chloride and chlorobenzene, or alternatively, 4-chlorobenzoyl chloride and toluene, with a Lewis acid catalyst such as aluminum chloride.[3]

Strategic Pathways for Derivatization

The synthetic utility of this compound can be broadly categorized into two main strategies: functionalization at the C-Cl bond and transformations of the carbonyl group. These strategies can be employed independently or in sequence to generate a rich diversity of novel compounds.

G A This compound B C-Cl Bond Functionalization A->B C Carbonyl Group Transformation A->C D Suzuki-Miyaura Coupling B->D E Buchwald-Hartwig Amination B->E F Sonogashira Coupling B->F G Nucleophilic Aromatic Substitution B->G H Oxime/Hydrazone Formation C->H I Reduction C->I J Wittig Reaction C->J Suzuki_Miyaura This compound This compound Product 4-Aryl-3'-methylbenzophenone This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst->Product Catalyzes C-C bond formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-(4-methoxyphenyl)-3'-methylbenzophenone

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 230.7 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.

Reactant 1Reactant 2CatalystBaseSolventYield (%)
This compound4-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O~85-95
This compound3-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane~80-90
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. [4][5]This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in bioactive molecules.

Protocol: Synthesis of 4-(phenylamino)-3'-methylbenzophenone

  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 mmol, 230.7 mg), aniline (1.2 mmol, 111.7 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a suitable phosphine ligand such as XPhos (0.03 mmol, 14.3 mg).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired N-aryl product.

AmineCatalyst/LigandBaseSolventYield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene~80-90
MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane~75-85
Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. [2][5]The resulting aryl alkynes are valuable intermediates that can undergo further transformations or act as rigid linkers in larger molecular constructs.

Protocol: Synthesis of 4-(phenylethynyl)-3'-methylbenzophenone

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 230.7 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14.0 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Solvent and Reagent Addition: Evacuate and backfill with argon. Add anhydrous, degassed triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 122.6 mg).

  • Reaction: Stir the mixture at 60 °C for 8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (eluent: hexane/ethyl acetate gradient).

AlkynePd CatalystCu Co-catalystBase/SolventYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine~70-85
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine/THF~75-90

Part 2: Transformations of the Carbonyl Group

The ketone functionality of this compound offers a second point of diversification, allowing for the synthesis of a wide array of derivatives with altered electronic and steric properties.

Formation of Oximes and Hydrazones

Ketones readily react with hydroxylamine and hydrazines to form oximes and hydrazones, respectively. These derivatives are not only stable compounds in their own right but can also serve as intermediates for further transformations, such as the Beckmann rearrangement of oximes to amides. [6][7]

Carbonyl_Derivatization Ketone This compound Product Oxime or Hydrazone Derivative Ketone->Product Reagent Hydroxylamine (for Oxime) Hydrazine (for Hydrazone) Reagent->Product Conditions Mildly Acidic or Basic (e.g., NaOAc, Pyridine) Conditions->Product

Caption: General workflow for oxime/hydrazone formation.

Protocol: Synthesis of this compound Oxime

  • Reaction Setup: Dissolve this compound (1.0 mmol, 230.7 mg) and hydroxylamine hydrochloride (1.5 mmol, 104.2 mg) in a mixture of ethanol (10 mL) and water (2 mL).

  • Base Addition: Add sodium acetate (2.0 mmol, 164.0 mg) to the solution.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture and pour it into cold water (50 mL).

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the oxime product. Recrystallization from ethanol/water may be performed if necessary.

Conclusion

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel compounds. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and classical carbonyl transformations, allows for the efficient construction of diverse molecular scaffolds. The protocols outlined in this guide serve as a foundation for researchers to explore the vast chemical space accessible from this valuable building block, paving the way for the discovery of new drug candidates and advanced materials.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Request PDF. (2025). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.
  • PubMed Central. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Biosciences Biotechnology Research Asia. (2022).
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  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
  • SciSpace. (n.d.). Single Electron Transfer (SET) Pathway: Nucleophilic Substitution Reaction of 4-Chloro-7-nitrobenzofurazan with Anilines.
  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
  • University of Windsor. (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
  • NIH. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
  • ResearchGate. (n.d.). Studies in Beckmann rearrangement of substituted benzophenone and acetophenone oximes.
  • ResearchGate. (n.d.). Synthesis of 3-alkynyl-4-chalcogen-2H-benzopyrans via sonogashira reaction.
  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • International Journal of Chemical Studies. (2016). Synthesis and characterization of some New 4-Arylamino- and 4-Pyridynilamino-3-Nitro-2H--[5]Benzopyran-2-ones and their antibacterial activity.

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement.
  • RSC Publishing. (2024).
  • MDPI. (n.d.). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
  • PubMed Central. (n.d.).
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  • RSC Publishing. (n.d.). Conversion of an oxime into the corresponding thio-oxime.
  • PubMed Central. (2024).
  • ResearchGate. (n.d.). Scheme 1: Synthesis of 1-Arylamino-4-methylpantane-1:3-dione.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-Chloro-3-nitrobenzaldehyde.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4-Chloro-3'-methylbenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-3'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your product yield.

Section 1: Foundational Principles - The Strategic Choice of Reagents for Optimal Regioselectivity

The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation, a robust method for forming aryl ketones.[1][2] However, the primary challenge in synthesizing asymmetrically substituted benzophenones is achieving the correct regiochemistry. A strategic choice of starting materials is the single most important factor in maximizing the yield of the desired isomer.

Let's consider the two logical retrosynthetic pathways:

  • Pathway A (Inefficient): Acylation of toluene with 4-chlorobenzoyl chloride.

  • Pathway B (Efficient): Acylation of chlorobenzene with 3-methylbenzoyl chloride (m-toluoyl chloride).

Pathway A is a common pitfall. The methyl group of toluene is an activating, ortho-, para-directing group.[3][4] Acylation will therefore predominantly yield a mixture of 4-chloro-2'-methylbenzophenone and 4-chloro-4'-methylbenzophenone, with the desired 3'-methyl isomer formed in only trace amounts.

Pathway B is the superior and recommended route. While the chlorine atom on chlorobenzene is deactivating, it is also an ortho-, para-director. The electrophilic attack by the acylium ion derived from 3-methylbenzoyl chloride will occur preferentially at the para position due to reduced steric hindrance compared to the ortho positions. This strategy ensures that the substitution pattern is correctly established, leading to this compound as the major product.[3] This guide will focus exclusively on optimizing this efficient pathway.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly starting materials. What are the common causes?

A: This is the most frequent issue and can almost always be traced back to one of four key areas:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[5][6][7] Any water in your glassware, solvent, or reagents will hydrolyze and deactivate the AlCl₃, effectively stopping the reaction.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or a properly stored older bottle. Employ anhydrous solvents; if necessary, distill solvents over a suitable drying agent like calcium hydride.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[6] This is because the ketone product forms a stable complex with AlCl₃, sequestering it and preventing it from participating in further catalytic cycles.[5][6]

    • Solution: Use a slight excess of AlCl₃ (1.1 to 1.3 equivalents) relative to the limiting reagent (m-toluoyl chloride) to ensure the reaction proceeds to completion.

  • Suboptimal Reaction Temperature: The deactivating effect of the chlorine atom on the chlorobenzene ring means that this reaction often requires thermal energy to overcome the activation barrier.[8]

    • Solution: While the initial addition of reagents should be done at a low temperature (0-5 °C) to control the initial exotherm, the reaction mixture may need to be warmed to room temperature or even gently heated (e.g., 40-50 °C) to drive it to completion.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Poor Reagent Quality: Impurities in either the chlorobenzene or m-toluoyl chloride can interfere with the reaction.[5]

    • Solution: Use reagents of the highest possible purity. If necessary, distill the chlorobenzene and m-toluoyl chloride before use.

Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity?

A: If you are following the recommended Pathway B and still see isomers, the most likely culprit is the formation of 2-chloro-3'-methylbenzophenone.

  • Solution: Reaction temperature is the primary lever to pull. Lowering the reaction temperature generally increases selectivity by favoring the sterically less hindered para product over the ortho product.[5] Try maintaining the reaction at room temperature for a longer period instead of heating. While this may slow the reaction rate, it can significantly improve the isomeric ratio.

Q3: The workup procedure is messy, and I'm losing product during purification. Any tips?

A: A careful workup is critical for a high isolated yield.

  • Solution: The quenching step, where the AlCl₃ complex is destroyed, is highly exothermic. Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7] This prevents localized heating that can cause side reactions. The acid helps to keep aluminum salts dissolved in the aqueous phase. During the subsequent organic layer washes, a saturated sodium bicarbonate (NaHCO₃) wash will neutralize any remaining acid, and a final brine (saturated NaCl) wash will help to remove bulk water before drying with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] For purification, this compound is a solid. Recrystallization from a suitable solvent like ethanol or isopropanol is often more efficient for large-scale purification than column chromatography.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction? The carbonyl oxygen of the newly formed benzophenone product is a Lewis base that forms a strong, stable complex with the Lewis acid AlCl₃. This complex deactivates the product towards further acylation and also renders the AlCl₃ unavailable to activate more acyl chloride molecules.[5][6] Therefore, at least one equivalent of AlCl₃ is consumed for every equivalent of product formed.

Q2: Can I use a different Lewis acid catalyst? Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[8] However, they are generally less reactive than AlCl₃. To achieve a comparable reaction rate, you will likely need to use higher reaction temperatures, which could negatively impact regioselectivity.[8] For this specific transformation, AlCl₃ remains the most effective and common choice.

Q3: How critical are anhydrous conditions? They are absolutely critical. Aluminum chloride reacts vigorously and exothermically with water to form aluminum hydroxide and HCl gas. This not only consumes and deactivates your catalyst but can also create pressure buildup in a closed system.[5][6] Failure to maintain anhydrous conditions is the single most common reason for this reaction to fail.

Section 4: Optimized High-Yield Experimental Protocol

This protocol details a standard procedure for the synthesis of this compound.

Reagents & Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 3-Methylbenzoyl chloride (m-toluoyl chloride)

  • Chlorobenzene

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon bubbler.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq). Add anhydrous DCM via syringe to create a stirrable suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add m-toluoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Aromatic Substrate Addition: After the addition is complete, add chlorobenzene (1.1 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). If the reaction is sluggish, it can be gently heated to 40 °C.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 2 volumes of ice to 1 volume of acid). While stirring the ice/acid mixture vigorously, slowly and carefully pour the reaction mixture into it.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[7]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol or isopropanol to obtain pure this compound as a solid.

Section 5: Data Summary & Visualization

Table 1: Reagent Stoichiometry and Properties
ReagentFormulaMW ( g/mol )EquivalentsMoles (example)Amount (example)
m-Toluoyl chlorideC₈H₇ClO154.601.00.1015.46 g
ChlorobenzeneC₆H₅Cl112.561.10.1112.38 g (11.2 mL)
Aluminum chlorideAlCl₃133.341.20.1216.00 g
Diagrams

Friedel_Crafts_Acylation_Mechanism Mechanism of this compound Synthesis cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcylChloride 3-Methylbenzoyl Chloride AcyliumComplex Activated Complex AcylChloride->AcyliumComplex + AlCl₃ AlCl3 AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon AlCl4 [AlCl₄]⁻ SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex Chlorobenzene Chlorobenzene Chlorobenzene->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (to [AlCl₄]⁻) FinalProduct 4-Chloro-3'-methyl- benzophenone ProductComplex->FinalProduct Workup (H₂O/H⁺)

Caption: Friedel-Crafts acylation mechanism for the target synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction? q_catalyst Catalyst Issues? start->q_catalyst q_conditions Reaction Conditions? start->q_conditions q_reagents Reagent Quality? start->q_reagents a_moisture Ensure anhydrous conditions. Use dry glassware & solvents. Use fresh AlCl₃. q_catalyst->a_moisture Moisture Contamination? a_stoichiometry Use 1.1-1.3 equivalents of AlCl₃. Remember product complexation! q_catalyst->a_stoichiometry Insufficient Amount? a_temp Initial addition at 0-5°C. Allow to warm to RT or heat gently (40-50°C). Monitor via TLC. q_conditions->a_temp Incorrect Temperature? a_time Is reaction time sufficient? Monitor via TLC until starting material is consumed. q_conditions->a_time Too Short? a_purity Use high-purity starting materials. Distill if necessary. q_reagents->a_purity Impurities Present?

Sources

Navigating the Nuances of Toluene Acylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Welcome to the technical support center for Friedel-Crafts acylation of toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental synthetic transformation. Here, we move beyond textbook examples to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary products I should expect from the Friedel-Crafts acylation of toluene?

In a typical Friedel-Crafts acylation of toluene using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst (e.g., AlCl₃), the primary products are a mixture of ortho- and para-substituted isomers. The methyl group of toluene is an ortho-, para-directing activator. However, due to steric hindrance from the methyl group, the para-isomer is generally the major product.[1]

Q2: Is polyacylation a significant concern, similar to polyalkylation in Friedel-Crafts alkylation?

Polyacylation is significantly less of a concern than polyalkylation.[2] The reason lies in the electronic nature of the acyl group, which is strongly deactivating. Once one acyl group is attached to the toluene ring, the resulting ketone is much less reactive than toluene itself, making a second acylation reaction unfavorable under standard conditions.[2] However, under forced conditions (e.g., high temperature, large excess of acylating agent and catalyst), diacylation can occur.

Q3: Why is my reaction yield consistently low, even with a seemingly correct procedure?

Low yields in Friedel-Crafts acylation are a common frustration. The primary culprit is often the deactivation of the Lewis acid catalyst. Aluminum chloride (AlCl₃), for instance, is extremely sensitive to moisture.[3] Any water present in your toluene, acylating agent, solvent, or glassware will react with the catalyst, rendering it inactive.[3] Another common cause is the use of insufficient catalyst. The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, stoichiometric amounts of the catalyst are often required.[3]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section delves into the specific side products that can arise during the Friedel-Crafts acylation of toluene and provides actionable strategies to minimize their formation.

Issue 1: Formation of an Unexpected Isomer - The Meta Product

Question: My product analysis shows a small but persistent amount of the meta-acylated toluene. Why is this happening when the methyl group is an ortho-, para-director?

Answer: While the methyl group strongly favors ortho and para substitution under kinetic control (lower temperatures), the formation of the meta isomer can be attributed to thermodynamic control at higher temperatures. Although the activation energy for meta attack is higher, the meta-isomer can be the most thermodynamically stable in some cases. Friedel-Crafts reactions can be reversible under certain conditions, allowing for isomerization of the products to the most stable form.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to favor the kinetically controlled ortho and para products.

  • Reaction Time: Avoid prolonged reaction times, which can allow for isomerization to the thermodynamically favored meta product. Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

Issue 2: Higher Molecular Weight Impurities - Diacylation Products

Question: I am observing products with a higher molecular weight than the expected mono-acylated toluene. What are these, and how can I prevent their formation?

Answer: These are likely diacylated products. Although the first acyl group deactivates the ring, a second acylation can occur under forcing conditions. The most probable diacylated products of toluene are 2,4-diacyltoluene and 3,4-diacyltoluene, depending on the initial acylation position.

Troubleshooting Strategies:

  • Stoichiometry: Use a stoichiometric ratio of the acylating agent to toluene or a slight excess of toluene to favor mono-acylation.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times.

  • Order of Addition: Adding the acylating agent slowly to the mixture of toluene and Lewis acid can help to maintain a low concentration of the electrophile and reduce the likelihood of diacylation.

Issue 3: Unidentified Byproducts and Tarry Residues

Question: My crude product contains several unidentifiable spots on TLC, and I'm getting a significant amount of tar-like material. What could be the source of these impurities?

Answer: These issues can stem from a few sources:

  • Self-Condensation of the Acylating Agent: Acyl chlorides can undergo self-condensation or decomposition in the presence of a strong Lewis acid, especially at elevated temperatures, leading to complex polymeric materials.

  • Reaction with the Solvent: While solvents like dichloromethane are generally considered inert, under harsh conditions, they can potentially react. For instance, dichloromethane could, in theory, lead to the formation of diphenylmethane derivatives if it acts as an electrophile.

  • Catalyst-Induced Decomposition: The strong Lewis acid can promote the decomposition of starting materials, products, and even the solvent, leading to the formation of char and tar.

Troubleshooting Strategies:

  • Purity of Reagents: Ensure that your toluene, acylating agent, and solvent are pure and anhydrous.

  • Temperature Control: Strict temperature control is crucial. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions involving atmospheric moisture and oxygen.

Quantitative Data: Isomer Distribution

The distribution of ortho, meta, and para isomers is highly dependent on the reaction conditions. While the para isomer is almost always the major product in the acylation of toluene, the ortho:para ratio can be influenced by the choice of catalyst and temperature.

CatalystTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
AlCl₃0~2<1>97[4]
Zeolite H-BEA150~20~98[5][6]

Note: These values are approximate and can vary based on the specific acylating agent, solvent, and reaction time.

Experimental Protocols

Standard Protocol for Friedel-Crafts Acylation of Toluene with Acetyl Chloride
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Maintain an inert atmosphere using a nitrogen or argon balloon.

  • Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Toluene: Add toluene (1.0 equivalent) to the cooled suspension with stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the product by distillation or column chromatography.

Reaction Pathways Diagram

Friedel_Crafts_Acylation_of_Toluene Toluene Toluene OrthoSigma Ortho Sigma Complex Toluene->OrthoSigma Ortho Attack ParaSigma Para Sigma Complex Toluene->ParaSigma Para Attack MetaSigma Meta Sigma Complex (Minor) Toluene->MetaSigma Meta Attack (Higher Ea) Decomposition Decomposition/Polymerization (Side Products) Toluene->Decomposition High Temp AcylChloride Acyl Chloride + AlCl₃ AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Forms AcylChloride->Decomposition High Temp AcyliumIon->OrthoSigma Ortho Attack AcyliumIon->ParaSigma Para Attack AcyliumIon->MetaSigma Meta Attack (Higher Ea) AcyliumIon->Decomposition High Temp OrthoProduct Ortho-Acyltoluene (Minor Product) OrthoSigma->OrthoProduct Deprotonation ParaProduct Para-Acyltoluene (Major Product) ParaSigma->ParaProduct Deprotonation MetaProduct Meta-Acyltoluene (Side Product) MetaSigma->MetaProduct Deprotonation Diacylation Diacylation Products (Side Product) OrthoProduct->Diacylation Further Acylation (Forcing Conditions) ParaProduct->Diacylation Further Acylation (Forcing Conditions)

Caption: Reaction pathways in the Friedel-Crafts acylation of toluene.

References

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Singh, R., & Sharma, P. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Journal of Chemical Education, 90(2), 249-251. [Link]

  • AdiChemistry. (n.d.). Friedel Crafts Alkylation | Mechanism | Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. [Link]

  • Derouane, E. G., & Gorus, M. (1996). Acylation of Toluene with Acetic Anhydride over Beta Zeolites: Influence of Reaction Conditions and Physicochemical Properties of the Catalyst.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Domínguez-Sobiñas, I., et al. (2021). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. Molecules, 26(15), 4478.
  • Stack Exchange. (2013, July 22). How does toluene react at higher temperatures and why?. Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Ji, X., et al. (2007). Friedel–Crafts acylation of anisole and toluene with acetic anhydride over nano-sized Beta zeolites.
  • Olah, G. A., et al. (2000). Variation of Isomer Distribution in Electrophilic Nitration of Toluene, Anisole, and O-Xylene: Independence of High Regioselectivity From Reactivity of Reagent. Proceedings of the National Academy of Sciences, 97(22), 11782-11785.

Sources

Technical Support Center: Optimizing Synthesis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of substituted benzophenones. This guide is designed for researchers, chemists, and drug development professionals who are working with these important chemical scaffolds. Here, we delve into the practical challenges and nuances of the Friedel-Crafts acylation, using the synthesis of a chloro-methyl-substituted benzophenone as our core example, to provide you with actionable troubleshooting strategies and in-depth procedural guidance.

Our approach is rooted in causality—understanding the "why" behind each experimental step. This document is structured as a dynamic resource, prioritizing common issues encountered in the lab and providing scientifically-grounded solutions.

Core Synthesis: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[1] It involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a potent electrophile, the acylium ion, is generated and subsequently attacked by the electron-rich aromatic ring.[3]

A common route to a chloro-methyl-substituted benzophenone is the reaction between toluene and 4-chlorobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). This reaction is illustrative for discussing optimization and troubleshooting, particularly concerning regioselectivity.

Foundational Experimental Protocol: Synthesis of 4-Chloro-methyl-benzophenone Isomers

This protocol outlines a standard procedure for the acylation of toluene. It serves as our baseline for the troubleshooting guide that follows.

Materials:

  • Toluene (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Aluminum chloride (anhydrous, AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil) to maintain an inert atmosphere (N₂ or Argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.[4]

  • Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. A brightly colored complex should form.[4]

  • Aromatic Substrate Addition: After the initial addition is complete, add anhydrous toluene (1.0 to 1.2 equivalents) dropwise via the dropping funnel.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by pouring it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride and breaks the ketone-AlCl₃ complex.[5]

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[6]

  • Washing: Combine the organic layers and wash sequentially with 6M HCl, water, saturated NaHCO₃ solution, and finally, brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or fractional distillation under vacuum.[7]

Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a frequent issue in Friedel-Crafts acylation and can typically be traced to a few critical parameters.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[8] Any water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. A common sign of this is the reaction mixture becoming a cloudy, off-white sludge instead of a clear, colored solution.[4]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade solvents and freshly opened, high-purity AlCl₃. Perform the reaction under a dry, inert atmosphere (N₂ or Argon).

  • Insufficient Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or even a slight excess) of the Lewis acid. This is because the product, an aromatic ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[5][9]

    • Solution: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). Performing small-scale trials with varying catalyst loads (e.g., 1.1, 1.3, and 1.5 eq.) can help identify the optimal amount for your specific system.

  • Sub-optimal Temperature: Reaction temperature is a critical control point. Adding reagents at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of reagents to control the initial exothermic reaction. Afterward, allowing the reaction to proceed at room temperature is often sufficient. For less reactive substrates, gentle heating (40-60 °C) may be necessary to drive the reaction to completion.[10]

  • Poor Reagent Quality: Impurities in either the toluene or the 4-chlorobenzoyl chloride can inhibit the reaction or generate unwanted byproducts.

    • Solution: Use freshly distilled toluene and high-purity 4-chlorobenzoyl chloride. If the acyl chloride is old, it may have partially hydrolyzed to the corresponding carboxylic acid, which is unreactive under these conditions.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_moisture Check for Moisture Contamination (Cloudy mixture? Anhydrous conditions?) start->check_moisture check_catalyst Verify Catalyst Stoichiometry (>1.1 equivalents used?) check_moisture->check_catalyst No remedy_moisture ACTION: Use anhydrous reagents/solvents. Flame-dry glassware. Use inert atmosphere. check_moisture->remedy_moisture Yes check_temp Review Temperature Profile (Controlled addition? Sufficient reaction temp?) check_catalyst->check_temp Yes remedy_catalyst ACTION: Increase AlCl₃ loading to 1.1-1.3 eq. check_catalyst->remedy_catalyst No check_reagents Assess Reagent Quality (Fresh reagents? No hydrolysis?) check_temp->check_reagents Yes remedy_temp ACTION: Optimize temperature. (e.g., 0°C addition, then RT or gentle heat) check_temp->remedy_temp No remedy_reagents ACTION: Use purified/fresh reagents. check_reagents->remedy_reagents No rerun Re-run Experiment check_reagents->rerun Yes remedy_moisture->rerun remedy_catalyst->rerun remedy_temp->rerun remedy_reagents->rerun

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Q2: My analysis shows multiple products. I want 4-Chloro-3'-methylbenzophenone, but I'm getting other isomers. Why?

This is a question of regioselectivity and is fundamental to electrophilic aromatic substitution.

  • The Root Cause: Directing Group Effects: In the reaction between toluene and 4-chlorobenzoyl chloride, the electrophilic attack occurs on the toluene ring. The methyl group (-CH₃) on toluene is an ortho, para-directing group because it is weakly activating and donates electron density to the ring, stabilizing the carbocation intermediate at these positions.

    • Therefore, this reaction will overwhelmingly produce a mixture of 4-chloro-2'-methylbenzophenone (ortho attack) and 4-chloro-4'-methylbenzophenone (para attack). The para isomer is typically the major product due to reduced steric hindrance compared to the ortho position.

    • The formation of the meta isomer, This compound , will be a very minor byproduct, if it forms at all.

  • How to Synthesize the 3'-Methyl Isomer: To synthesize this compound specifically, you must change your starting materials. The logic is to place the methyl group in a position that directs the acylation to the desired carbon. A more effective strategy is to reverse the roles of the two rings:

    • Alternative Route: Perform the Friedel-Crafts acylation using chlorobenzene as the aromatic substrate and 3-methylbenzoyl chloride as the acylating agent. In this case, the chlorine atom on chlorobenzene is also an ortho, para-director, which will lead to a mixture of isomers. However, other synthetic routes, such as a Suzuki coupling between 3-tolylboronic acid and 4-chlorobenzoyl chloride, are often employed for cleaner synthesis of specific, unsymmetrical benzophenones.[11]

ReactantsMajor ProductsTarget Isomer (this compound)
Toluene + 4-Chlorobenzoyl Chloride4-Chloro-4'-methylbenzophenone (para)4-Chloro-2'-methylbenzophenone (ortho)Minor to negligible
Chlorobenzene + 3-Methylbenzoyl ChlorideThis compound (para to the Cl)2-Chloro-3'-methylbenzophenone (ortho to the Cl)One of the major products
Q3: What is the precise role of the Lewis acid catalyst?

The Lewis acid is not merely a catalyst in the traditional sense; it is an essential activator for the reaction to proceed.

  • Activation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride (4-chlorobenzoyl chloride).[12]

  • Formation of the Acylium Ion: This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. The C-Cl bond cleaves, forming a highly reactive and resonance-stabilized electrophile called an acylium ion (R-C≡O⁺).[3]

  • Complexation with Product: As mentioned earlier, the Lewis acid also complexes with the carbonyl oxygen of the ketone product, which necessitates its use in stoichiometric quantities.[9]

Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl 4-Chlorobenzoyl Chloride Complex Intermediate Complex AcylCl->Complex AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium Sigma σ-Complex (Arenium Ion) Acylium->Sigma Attack Toluene Toluene Toluene->Sigma ProductComplex Product-AlCl₃ Complex Sigma->ProductComplex FinalProduct 4-Chloro-4'-methylbenzophenone ProductComplex->FinalProduct Aqueous Workup

Caption: Mechanism of Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride.

References

  • CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents.
  • Friedel Crafts Reaction - IIT Kanpur. Available at: [Link]

  • Friedel-Crafts Acylation - Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap. Available at: [Link]

  • Synthesis of 4-methoxy-3'-methylbenzophenone - PrepChem.com. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Reactions - Chemistry LibreTexts. Available at: [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. Available at: [Link]

  • friedel-crafts reactions of benzene and methylbenzene - Chemguide. Available at: [Link]

  • A GREENER APPROACH FOR THE SYNTHESIS OF 4-CHLORO,4'-HYDROXY BENZOPHENONE - IJRASET. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Process for the preparation of 4-hydroxybenzophenones - European Patent Office.
  • Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions - Scribd. Available at: [Link]

  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone - Indian Patent Office.

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Navigating the Synthesis of 4-Chloro-3'-methylbenzophenone: A Technical Support Guide for Seamless Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Chloro-3'-methylbenzophenone. As a key intermediate in various pharmaceutical and fine chemical applications, mastering its production is crucial. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges encountered during laboratory synthesis and industrial scale-up. Our goal is to empower you with the expertise to optimize your process, ensure product quality, and navigate the intricacies of scaling up this important chemical entity.

Section 1: Understanding the Core Synthesis - The Friedel-Crafts Acylation

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction, while robust, presents several challenges, particularly when transitioning from bench-scale to larger production volumes.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Reaction Initiation and Control

Q1: My Friedel-Crafts acylation is sluggish or fails to initiate. What are the likely causes and how can I troubleshoot this?

A1: A stalled Friedel-Crafts acylation can often be attributed to catalyst deactivation or insufficient reactivity of the starting materials. Here’s a systematic approach to diagnose and resolve the issue:

  • Catalyst Quality is Paramount: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic.[3] Moisture contamination will hydrolyze the AlCl₃, rendering it inactive.

    • Troubleshooting: Always use freshly opened, anhydrous AlCl₃ from a reputable supplier. Handle it in a dry, inert atmosphere (e.g., under nitrogen or argon). If you suspect your AlCl₃ is compromised, consider a fresh batch.

  • Purity of Reagents and Solvents: Impurities in your toluene, 4-chlorobenzoyl chloride, or solvent can interfere with the reaction. Water is a primary culprit, but other nucleophilic impurities can also quench the catalyst.

    • Troubleshooting: Ensure your toluene and solvent (e.g., dichloromethane, 1,2-dichloroethane) are anhydrous. Distill them over a suitable drying agent if necessary. Verify the purity of your 4-chlorobenzoyl chloride via analytical techniques like GC-MS or NMR.

  • Insufficient Catalyst Loading: While catalytic amounts are theoretically sufficient, in practice, a stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product, deactivating it.[4]

    • Troubleshooting: A common starting point is to use at least 1.1 equivalents of AlCl₃ relative to the 4-chlorobenzoyl chloride. If the reaction is still slow, a slight excess of the catalyst may be beneficial.

  • Reaction Temperature: While Friedel-Crafts acylations are often exothermic, an initial activation energy barrier must be overcome.

    • Troubleshooting: If the reaction is being run at a very low temperature to control the exotherm, a slight, controlled increase in temperature might be necessary to initiate the reaction. Monitor the reaction closely for any sudden temperature spikes.

Q2: I'm observing a violent exotherm upon addition of the catalyst or acylating agent, making the reaction difficult to control at a larger scale. How can I manage this?

A2: The exothermic nature of the Friedel-Crafts acylation is a significant safety concern during scale-up.[5] A thermal runaway can lead to dangerous pressure build-up and side reactions.

  • Controlled Addition is Key: The rate of heat generation is directly proportional to the rate of reagent addition.

    • Scale-Up Strategy: Implement a slow, controlled addition of the 4-chlorobenzoyl chloride to the mixture of toluene and AlCl₃. For larger batches, a programmable dosing pump is highly recommended.

  • Efficient Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.

    • Scale-Up Strategy: Ensure your reactor has an efficient cooling system (e.g., a jacketed reactor with a circulating coolant). The cooling capacity must be sufficient to handle the total heat of reaction. Reaction calorimetry studies are invaluable for determining the heat flow and designing an appropriate cooling protocol.[6]

  • Solvent Choice and Concentration: The solvent plays a crucial role in heat management.

    • Scale-Up Strategy: A sufficient volume of an appropriate solvent can act as a heat sink. Solvents with a higher boiling point may offer a wider operating temperature range, but their viscosity and heat transfer properties should also be considered.

Product Purity and By-product Formation

Q3: My final product is contaminated with isomeric impurities. What are they and how can I minimize their formation?

A3: The primary isomeric by-products in this synthesis are 2-Chloro-3'-methylbenzophenone and 3-Chloro-3'-methylbenzophenone, arising from acylation at the ortho and meta positions of toluene, respectively. The methyl group in toluene is an ortho-, para-directing group, making the formation of the 2-isomer a common issue.

  • Understanding Directing Effects: The methyl group activates the ortho and para positions of the toluene ring for electrophilic attack.

  • Minimizing Isomer Formation:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the para isomer (the desired product) due to steric hindrance at the ortho position. Running the reaction at 0-5 °C can significantly improve regioselectivity.

    • Catalyst Choice: While AlCl₃ is common, other Lewis acids can offer different selectivities. Experimenting with catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might be beneficial, although they are generally less reactive.[7]

    • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Non-polar solvents often provide better para-selectivity.

By-productTypical Formation ConditionsMitigation Strategy
2-Chloro-3'-methylbenzophenoneHigher reaction temperaturesMaintain low reaction temperature (0-5 °C)
Di-acylated TolueneExcess acylating agentUse a slight excess of toluene

Q4: After quenching the reaction, I'm struggling with a difficult work-up, including the formation of emulsions. What is the best practice for quenching and extraction at scale?

A4: The work-up of a Friedel-Crafts acylation involves quenching the reaction to decompose the aluminum chloride-ketone complex and separate the product. This step can be challenging, especially at larger scales.

  • Quenching Procedure: The standard procedure is to slowly and carefully add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[5] The acid helps to break down the aluminum salts and keep them dissolved in the aqueous phase.

    • Troubleshooting Emulsions: Emulsions often form due to the presence of finely divided aluminum salts. To break emulsions, you can:

      • Add a small amount of a saturated brine solution.

      • Allow the mixture to stand for an extended period.

      • For persistent emulsions, filtration through a pad of Celite® may be necessary.

  • Extraction:

    • Solvent Choice: Use a water-immiscible organic solvent in which your product is highly soluble and the impurities are less so. Dichloromethane or ethyl acetate are common choices.

    • Washing: The organic layer should be washed sequentially with dilute HCl (to remove any remaining aluminum salts), water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to aid in drying).

  • Scale-Up Considerations: For large-scale operations, the quenching process should be performed in a separate, appropriately sized vessel with good agitation and cooling to manage the heat generated during the hydrolysis of AlCl₃.

Purification and Isolation

Q5: What is the most effective method for purifying this compound to a high purity (>99.5%) at a larger scale?

A5: While chromatography is a powerful tool at the lab scale, crystallization is the preferred method for large-scale purification due to its cost-effectiveness and scalability.

  • Solvent Selection for Crystallization: The ideal crystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. Potential impurities should either remain in the mother liquor or be easily removed.

    • Recommended Solvents: A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane or hexane) often works well. Experiment with different solvent ratios to find the optimal conditions for yield and purity.

  • Crystallization Protocol:

    • Dissolve the crude product in the minimum amount of the hot solvent system.

    • If necessary, treat the hot solution with activated carbon to remove colored impurities.

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

Analytical TechniquePurpose
HPLC Quantify the purity of the final product and identify known impurities.[8]
GC-MS Identify and quantify volatile impurities and by-products.
NMR Confirm the structure of the product and identify isomeric impurities.
FTIR Confirm the presence of the carbonyl functional group and other key structural features.

Section 3: Experimental Protocols and Visual Workflows

Detailed Protocol for Laboratory-Scale Synthesis

This protocol is for a representative laboratory-scale synthesis of this compound.

Materials:

  • Toluene (anhydrous)

  • 4-Chlorobenzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.).

  • Add anhydrous dichloromethane via a syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-chlorobenzoyl chloride (1.0 eq.) and anhydrous toluene (1.2 eq.) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization as described in the FAQ section.

Visual Workflow for Synthesis and Work-up

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Toluene + 4-Chlorobenzoyl Chloride in Dichloromethane reaction_vessel Reaction at 0-5 °C reagents->reaction_vessel Slow Addition catalyst AlCl3 Suspension in Dichloromethane catalyst->reaction_vessel quench Quench with Ice/HCl reaction_vessel->quench Slow Addition extraction Extraction with Dichloromethane quench->extraction washing Wash with HCl, H2O, NaHCO3, Brine extraction->washing drying Dry with MgSO4 washing->drying evaporation Evaporation drying->evaporation crystallization Crystallization from Ethanol/Heptane evaporation->crystallization filtration Filtration crystallization->filtration drying_final Vacuum Drying filtration->drying_final final_product Pure this compound drying_final->final_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction check_catalyst Is the AlCl3 anhydrous and fresh? start->check_catalyst check_reagents Are reagents and solvents anhydrous? check_catalyst->check_reagents Yes remedy_catalyst Use fresh, anhydrous AlCl3 under inert atmosphere. check_catalyst->remedy_catalyst No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes remedy_reagents Dry reagents and solvents. check_reagents->remedy_reagents No check_stoichiometry Is the catalyst loading sufficient? check_temp->check_stoichiometry Yes remedy_temp Slightly increase temperature to initiate, then cool. check_temp->remedy_temp No remedy_stoichiometry Increase AlCl3 to 1.1-1.2 equivalents. check_stoichiometry->remedy_stoichiometry No

Sources

Technical Support Center: Removal of Unreacted Starting Materials from Product Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of product mixtures. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and purity of your final compounds.

Choosing Your Purification Strategy: A Logic-Based Approach

The selection of an appropriate purification method is critical and depends on the physicochemical properties of your product and the unreacted starting materials.[1] Key factors to consider include solubility, boiling point, polarity, and stability.[1][2]

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start -> product_state; product_state -> solid [label="Solid"]; product_state -> liquid [label="Liquid/Oil"]; solid -> solubility_diff; solubility_diff -> crystallization [label="Yes"]; solubility_diff -> chromatography [label="No"]; liquid -> boiling_point_diff; boiling_point_diff -> distillation [label="Yes"]; boiling_point_diff -> high_mw [label="No"]; high_mw -> chromatography [label="Yes"]; high_mw -> extraction [label="Consider\nExtraction"]; } caption: "Decision tree for selecting a primary purification method."

Troubleshooting & FAQs by Technique

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[3] It is often the first step in a purification sequence to remove acidic or basic impurities.[4]

Frequently Asked Questions

Q: How do I choose the right extraction solvent?

A: The ideal extraction solvent should be immiscible with the initial solvent (usually water), have a high affinity for the compound of interest, a low boiling point for easy removal, and be relatively non-toxic and inexpensive. The choice also depends on the polarity of your target compound.

Q: I've performed the extraction, but I'm not sure which layer is which (aqueous vs. organic). How can I tell?

A: A simple "drop test" can be performed. Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[5] Alternatively, you can withdraw a small amount of the bottom layer and see if it is miscible with water.[6]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.[4] - High concentration of surfactants or fatty substances.[7]- Gently invert the separatory funnel instead of shaking.[4] - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[7][8] - Allow the funnel to stand for a longer period.[4][5] - For persistent emulsions, consider supported liquid extraction (SLE).[7]
Poor Separation / Only One Phase Forms - The presence of a water-miscible organic solvent (e.g., ethanol, acetone) from the reaction mixture.[5]- Pre-concentrate the reaction mixture by removing the volatile organic solvent before extraction.[5] - Add more of the extraction solvent or brine to induce phase separation.[5]
Product Not Extracting into the Organic Layer - Incorrect pH of the aqueous layer for acidic or basic compounds.- Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral, more organic-soluble form. For acidic compounds, lower the pH. For basic compounds, raise the pH.
Darkly Colored Layers Obscuring the Interface - Intense color of the crude mixture.- Shine a bright light through the separatory funnel to help visualize the interface.[6] - Adding a small amount of activated charcoal to the funnel may help define the interface as it can float between the layers.[6]
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] It is particularly useful for separating components of a mixture with similar polarities.[1][4]

Frequently Asked Questions

Q: How do I select the appropriate solvent system (eluent)?

A: Thin-Layer Chromatography (TLC) is the primary tool for determining the optimal solvent system.[4] Aim for a solvent system that gives your product an Rf value of approximately 0.3-0.4 for good separation.[9]

Q: My compound is not very soluble in the eluting solvent. How should I load it onto the column?

A: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" method.[10] Dissolve your sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[10]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Poor Separation (Co-elution) - Inappropriate solvent system (eluent is too polar).[4] - Improperly packed column (channeling).[4] - Overloading the column with too much sample.- Use a less polar solvent system as determined by TLC.[4] - Ensure the silica gel is packed uniformly without air bubbles or cracks.[4] - Reduce the amount of crude material loaded onto the column.
Product Not Eluting from the Column - The eluent is not polar enough.[4]- Gradually increase the polarity of the mobile phase. For instance, increase the percentage of the more polar solvent in your mixture.[4]
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the solvent level above the silica gel. If the column runs dry, it will need to be repacked.
Compound Streaking or Tailing - The compound is too soluble in the mobile phase. - The sample was loaded in a solvent that is too polar.- Try a less polar eluent. - Dissolve the sample in a minimal amount of the initial, least polar eluent for loading.
Compound Decomposing on the Column - The compound is sensitive to the acidic nature of silica gel.[11]- Test the stability of your compound on a TLC plate first.[9] - Consider using a different stationary phase like alumina or deactivated silica gel.[9]
Crystallization and Recrystallization

Crystallization is an effective method for purifying solid compounds.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the compound's solubility decreases, leading to the formation of pure crystals while impurities remain in the solution.[13]

Frequently Asked Questions

Q: What makes a good recrystallization solvent?

A: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] It should also not react with the compound and should have a boiling point below the melting point of the compound to prevent "oiling out".[4]

Q: No crystals are forming after cooling the solution. What should I do?

A: This often means too much solvent was used.[4][14] Try evaporating some of the solvent to increase the concentration and then cool the solution again.[4] You can also try inducing crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[4]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
"Oiling Out" (Compound separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.[4] - The solution is supersaturated and cooling too quickly.[4]- Choose a solvent with a lower boiling point.[4] - Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[4]
Rapid Crystal Formation ("Crashing Out") - The solution is too concentrated or cooling too fast.- Reheat the solution and add a small amount of additional solvent.[14] Allow for slower cooling by insulating the flask.[14]
Poor Recovery / Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[14] - Premature crystallization during hot filtration.- Reduce the amount of solvent used. If possible, concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. Be aware that charcoal can also adsorb some of your product.[14]
Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. It is highly effective for purifying liquids when the unreacted starting materials have significantly different volatilities than the product.[1]

Frequently Asked Questions

Q: What is the difference between simple and fractional distillation?

A: Simple distillation is suitable for separating liquids with boiling point differences greater than 25-50 °C. Fractional distillation is used for liquids with closer boiling points and employs a fractionating column to achieve better separation through multiple vaporization-condensation cycles.

Q: My compound decomposes at its atmospheric boiling point. Can I still use distillation?

A: Yes, in this case, vacuum distillation is the appropriate technique. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature below its decomposition point.

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Bumping (Sudden, violent boiling) - Uneven heating. - Lack of boiling chips or a stir bar.- Ensure uniform heating with a heating mantle or water/oil bath. - Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.
Flooding of the Fractionating Column - Excessive heating rate causing too much vapor to rise.[15]- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.[16]
Poor Separation Efficiency - Heating too rapidly. - Inefficient column packing (in fractional distillation). - Fluctuations in pressure or temperature.[15]- Distill at a slow, steady rate. - Ensure the fractionating column is packed uniformly and is of sufficient length. - Maintain stable heating and, if applicable, a stable vacuum.
No Distillate Collecting - Thermometer bulb is positioned incorrectly. - Insufficient heating. - Leaks in the system (especially under vacuum).- The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. - Increase the heating temperature. - Check all joints and connections for leaks.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., unreacted carboxylic acid) and basic (e.g., unreacted amine) impurities from a neutral organic product.[4]

  • Dissolve the crude product: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain and collect the aqueous layer. This step protonates basic impurities, making them water-soluble.

  • Basic Wash: Add an equal volume of a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Again, vent frequently, especially if CO2 gas is evolved. Shake, allow the layers to separate, and drain the aqueous layer. This deprotonates acidic impurities, rendering them water-soluble.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4). Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

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start -> acid_wash; acid_wash -> base_wash; base_wash -> brine_wash; brine_wash -> dry; dry -> concentrate; concentrate -> product; } caption: "General workflow for an aqueous work-up."

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Federal Equipment Company. Pharmaceutical Filtration Equipment and Purification Solutions. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • TutorChase. What are the criteria for selecting a purification method?. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • Carbotecnia. Filtration and treatment of pharmaceutical liquids. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Biotage. How to isolate impurities from a reaction product. [Link]

  • Office of Scientific and Technical Information. Precipitation and Crystallization Processes. [Link]

  • Chemistry For Everyone. How Do You Troubleshoot Common Distillation Column Issues?. [Link]

  • Chemistry For Everyone. How Can You Fix Problems In Distillation Columns?. [Link]

  • AIChE. Distillation Troubleshooting - Center for Chemical Process Safety. [Link]

  • Wiley. Distillation Troubleshooting. [Link]

  • Zamann Pharma Support GmbH. API Purification. [Link]

  • C&EN. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • A-Z Chemistry. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • ResearchGate. Modeling and validation of purification of pharmaceutical compounds via hybrid processing of vacuum membrane distillation. [Link]

  • Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. [Link]

  • Bedrock Chem Infra. Troubleshooting Common Chemical Process Issues — Expert Tips. [Link]

  • Pharmaceutical Technology. API Purification. [Link]

  • ResearchGate. Coping with crystallization problems. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • YouTube. Liquid-Liquid extraction problems and solutions. [Link]

  • University of York, Department of Chemistry. Problems with extractions. [Link]

  • International Journal of Research in Pharmaceutical Sciences. A Review: Analytical Method Development and Validation. [Link]

  • ResearchGate. Validation of the Zevalin purification process - a case study. [Link]

  • SlideShare. Troubleshooting in Distillation Columns. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation. [Link]

  • Chemistry LibreTexts. 3.3B: General Procedures for Removing Impurities. [Link]

  • YouTube. Improving Crystallization and Precipitation: A Review of 20 Years - Part II. [Link]

  • Google Patents.
  • SciSpace. Method for separating non-reacted monomer from mixture comprising non-reacted monomer. [Link]

  • ResearchGate. How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility?. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • Pharmaguideline. Purified Water System Validation | Steps, Phases and Compliance Guide. [Link]

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Technical Support Center: Catalyst Selection for Regioselective Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for regioselective Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the regioselectivity of your reactions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, even with a typically reactive aromatic substrate. What are the likely causes and solutions?

A1: Low or no conversion in a Friedel-Crafts acylation is a common problem that can almost always be traced back to one of three culprits: the catalyst, the reaction conditions, or the substrate itself.

  • Catalyst Inactivity: The primary cause of failure is often an inactive catalyst.[1] Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture. Always use a fresh, unopened bottle of the Lewis acid if possible.[1]

  • Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2] This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1][2]

    • Solution: For most acylations using catalysts like AlCl₃, begin with at least 1.1 equivalents relative to the acylating agent. For deactivated substrates, you may need to increase this to 2.0 or more equivalents.

  • Deactivated Aromatic Ring: If your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, or other carbonyl groups), it is electronically deactivated and may not be nucleophilic enough to participate in the reaction.[1][3]

    • Solution: For moderately deactivated rings (like halobenzenes), you may need to switch to a more potent Lewis acid like AlCl₃ and use higher reaction temperatures.[4][5] For strongly deactivated rings, a direct Friedel-Crafts acylation may not be feasible, and an alternative synthetic route should be considered.

Q2: I'm getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A2: Achieving high para selectivity requires manipulating the interplay between electronic directing effects and steric hindrance. While most activating and ortho-, para-directing groups favor para substitution electronically, controlling the conditions can further enhance this preference.

  • Steric Hindrance: The most direct way to favor the para position is to increase steric bulk.

    • Catalyst Choice: Larger, bulkier Lewis acid catalysts or catalyst complexes can sterically block the ortho positions, guiding the acylating agent to the more accessible para position.

    • Acylating Agent: Using a bulkier acylating agent can also increase steric clash at the ortho position.

    • Solid Acid Catalysts: Shape-selective catalysts, such as zeolites, are an excellent choice for maximizing para selectivity.[6][7] The defined pore structure of zeolites can sterically prevent the formation of the bulkier ortho-substituted transition state, allowing only the more linear para substitution to occur within the catalyst's channels.[6]

  • Solvent and Temperature: The reaction medium can have a profound effect on selectivity.

    • Solvent Polarity: In some systems, such as the acylation of naphthalene, solvent choice can dictate whether the kinetic or thermodynamic product is formed.[8] Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product, whereas more polar solvents like nitrobenzene can allow for equilibration to the more stable thermodynamic product.[8]

    • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the pathway with the lowest activation energy, which is often para substitution due to reduced steric hindrance.

Factor Action to Increase para-Selectivity Rationale
Catalyst Use a shape-selective solid catalyst (e.g., H-BEA Zeolite).[6][7]The catalyst's porous structure sterically hinders the formation of the ortho isomer.
Solvent Use a non-polar solvent (e.g., CS₂, CH₂Cl₂).[8][9]Can favor the kinetic product, which is often the less sterically hindered para isomer.
Temperature Decrease the reaction temperature.Reduces the energy available to overcome the steric barrier of ortho acylation.
Acylating Agent Employ a sterically bulkier acylating agent.Increases the steric penalty for approaching the ortho position.

Q3: My reaction with an aniline or phenol derivative is failing. What is the issue?

A3: Aromatic rings with -NH₂ or -OH groups are problematic substrates for classical Friedel-Crafts acylation.

  • Amine Substrates: The lone pair on the nitrogen of an amine is basic and will coordinate strongly with the Lewis acid catalyst.[10][11] This forms a complex that places a positive charge on the nitrogen, which in turn acts as a powerful electron-withdrawing group, deactivating the ring towards the desired electrophilic substitution.[11]

    • Solution: The amine must be protected before acylation. A common strategy is to first acetylate the amine to form an amide. The amide is still an ortho, para-director but is less basic and will not irreversibly complex with the Lewis acid. The protecting group can be removed after the Friedel-Crafts reaction.

  • Phenol Substrates: The hydroxyl group can also react with the acylating agent (O-acylation) or complex with the Lewis acid.

    • Solution: A common workaround is to protect the hydroxyl group, for example, as an ester.[1] Alternatively, a Fries rearrangement can be employed, where a phenyl ester is rearranged to a hydroxyaryl ketone using a Lewis acid catalyst. For direct acylation of phenols, a different reaction, the Nencki reaction (using zinc chloride), can be utilized.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right Lewis acid for my aromatic substrate?

A1: The choice of Lewis acid is a balance between reactivity and selectivity. The strength of the Lewis acid should be matched to the nucleophilicity of the aromatic ring.

  • Highly Activated Rings (e.g., anisole, toluene): Milder Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or even strong Brønsted acids can be effective.[2][5] Using an overly strong catalyst like AlCl₃ can lead to side reactions or reduced selectivity.

  • Moderately Deactivated Rings (e.g., halobenzenes): A strong Lewis acid like aluminum chloride (AlCl₃) is typically required to generate a sufficiently electrophilic acylium ion to overcome the ring's deactivation.[5]

  • Heterocyclic Compounds (e.g., thiophene): Thiophene is highly reactive and can be acylated under relatively mild conditions. Regioselectivity is high for the 2-position due to the superior stabilization of the cationic intermediate.[12]

Q2: What are the main advantages of using solid acid catalysts like zeolites?

A2: Solid acid catalysts represent a significant advancement in "greener" Friedel-Crafts chemistry.[7] Their primary advantages include:

  • Reusability: As heterogeneous catalysts, they can be easily recovered by filtration and reused, drastically reducing chemical waste.[7]

  • Reduced Waste: They eliminate the need for stoichiometric amounts of Lewis acids and the subsequent hazardous aqueous workup.[7]

  • Shape Selectivity: The well-defined pore structures of zeolites can provide exceptional regioselectivity, often yielding almost exclusively the para isomer.[6][7]

  • Non-Corrosive: Unlike traditional Lewis acids, they are non-corrosive and easier to handle.[5]

Q3: Why is Friedel-Crafts acylation generally preferred over alkylation for synthesizing alkyl-substituted aromatics?

A3: Friedel-Crafts acylation offers two major advantages over alkylation, making it a more reliable and controllable reaction.[13]

  • No Carbocation Rearrangements: The electrophile in acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[14][15][16] Alkylation, however, proceeds through a carbocation intermediate that is prone to hydride and alkyl shifts to form a more stable carbocation, often leading to a mixture of rearranged products.[10][14]

  • No Poly-substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring to further electrophilic attack.[1][13][16] In contrast, the alkyl group introduced during alkylation is activating, making the product more reactive than the starting material and often leading to undesirable polyalkylation.[10][17]

The resulting ketone from acylation can then be easily reduced to the desired alkyl group via methods like the Clemmensen or Wolff-Kishner reduction.[2][18]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Regioselective Friedel-Crafts Acylation of Anisole

This protocol details the para-selective acetylation of anisole, a common activated substrate.

Materials:

  • Anisole (1 equivalent)

  • Acetyl chloride (1.1 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.2 eq.). Cool the resulting suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled suspension via the dropping funnel over 10-15 minutes. Stir the mixture for an additional 20 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve anisole (1 eq.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Caution: This is a highly exothermic process.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, which is predominantly 4-methoxyacetophenone.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Section 4: Visualization of Key Concepts

Diagram 1: Decision Workflow for Catalyst Selection

This diagram provides a logical pathway for choosing an appropriate catalyst based on substrate reactivity and desired reaction outcomes.

G sub_react Substrate Reactivity? activated Activated Ring (e.g., Anisole, Toluene) sub_react->activated High deactivated Deactivated Ring (e.g., Chlorobenzene) sub_react->deactivated Low goal Primary Goal? activated->goal cat_strong Strong Lewis Acid (e.g., AlCl3) deactivated->cat_strong Requires strong electrophile selectivity High Para-Selectivity goal->selectivity Selectivity high_yield High Conversion/Yield goal->high_yield Yield cat_zeolite Solid Acid Catalyst (e.g., Zeolite) selectivity->cat_zeolite cat_mild Mild Lewis Acid (e.g., FeCl3, ZnCl2) high_yield->cat_mild

Caption: Formation of ortho/para sigma complexes in F-C acylation.

References

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. [Link]

  • American Chemical Society. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Publications. [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

  • Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • ResearchGate. Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]

  • Vargheese, C. D., et al. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. ResearchGate. [Link]

  • ResearchGate. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. ResearchGate. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • El-Hiti, G. A., et al. Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Wilkinson, M. C. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]

  • Bjerke, L. S., et al. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • JoVE. Video: Limitations of Friedel–Crafts Reactions. JoVE. [Link]

  • Tran, P. H., et al. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • Quora. What is the difference between Friedel Crafts reaction and Friedel Crafts acylation?. Quora. [Link]

  • NCERT. Amines. NCERT. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Ranu, B. C., et al. Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Catalysis. [Link]

  • Meldola, R., & Hollely, W. F. XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions. [Link]

  • Das, S., et al. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]

  • Majumdar, D. C., & Panda, A. K. Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • The Organic Chemistry Tutor. Friedel-Crafts Acylation Example Problems. YouTube. [Link]

  • Leah4sci. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

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Technical Support Center: Grignard Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond basic theory to address the practical challenges and nuances that determine experimental success. Our focus is on troubleshooting and minimizing the formation of common byproducts through a deep understanding of reaction mechanisms and field-proven protocols.

Frequently Asked Questions (FAQs): The Foundations of a Successful Grignard Reaction

Before diving into specific troubleshooting scenarios, let's address some foundational questions that are critical for minimizing byproducts from the outset.

Q1: My Grignard reagent formation is sluggish or fails to initiate. What's the primary cause?

A1: The most common culprit is a passivated magnesium surface. Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1] Initiation requires removing this layer.

  • Expertise & Experience: While literature suggests various activation methods, crushing a few pieces of magnesium with a glass rod under an inert atmosphere is often the most effective mechanical method to expose a fresh, reactive surface.[2] Chemical activation can be achieved by adding a small crystal of iodine, which etches the surface. The disappearance of the iodine's color is a good indicator that the reaction has initiated.[3]

  • Trustworthiness: Ensure all glassware is rigorously dried. Flame-drying under vacuum and cooling under an inert gas (Argon or Nitrogen) is superior to oven-drying alone.[3] Any residual moisture will quench the initial, small amount of Grignard reagent formed, preventing the reaction from becoming self-sustaining.[4][5]

Q2: How critical is the choice of solvent? Is THF always better than diethyl ether?

A2: The solvent is not merely a medium but a crucial coordinating ligand that stabilizes the Grignard reagent.[1][6] The choice between diethyl ether (Et₂O) and tetrahydrofuran (THF) depends on the specific organic halide and reaction conditions.

  • Causality: THF is a more polar, stronger Lewis base than Et₂O, leading to better solvation of the magnesium center. This can be particularly beneficial for forming Grignard reagents from less reactive halides like aryl or vinyl chlorides.[3][6] However, the higher boiling point of THF can sometimes lead to more side reactions if the temperature is not carefully controlled. Et₂O, with its lower boiling point (34.6 °C), allows for gentle refluxing that helps sustain the reaction without aggressive external heating.

SolventBoiling Point (°C)Coordinating AbilityPrimary Use Case
Diethyl Ether (Et₂O) 34.6GoodGeneral purpose, especially for reactive halides where gentle reflux is sufficient to maintain the reaction.
Tetrahydrofuran (THF) 66ExcellentLess reactive halides (e.g., chlorides); reactions requiring higher temperatures.[6]

Q3: I've formed my Grignard reagent. Can I store it?

A3: Yes, if done with absolute care. A well-prepared Grignard solution in a tightly sealed, dry, inert-atmosphere flask can be stored for days or even weeks at room temperature or in a refrigerator.[7] However, it's best practice to titrate the solution before use to determine its exact molarity, as some degradation is inevitable.

Troubleshooting Guide 1: Low Yield of Desired Product & Formation of Alkane (R-H)

This is the most common failure mode, where the Grignard reagent is consumed by an unintended proton source rather than the desired electrophile.

Q: I added my carbonyl substrate, but after workup, I mostly recovered the alkane corresponding to my Grignard reagent (e.g., using PhMgBr, I get benzene). What happened?

A: Your Grignard reagent acted as a base, not a nucleophile.[4] Grignard reagents are extremely strong bases and will react with any available acidic proton, a process often called "quenching".[8][9] The source of these protons can be overt or subtle.

  • Obvious Sources: Residual water in the solvent or on the glassware is the primary suspect.[5]

  • Subtle Sources: The substrate itself may possess acidic protons. Alcohols, thiols, terminal alkynes, and even the α-protons of some ketones and esters can be acidic enough to be deprotonated by the Grignard reagent.[8][9]

Protocol: Ensuring a Truly Anhydrous, Aprotic Environment
  • Glassware Preparation: All glassware (flask, condenser, addition funnel) must be flame-dried under vacuum or high vacuum and assembled while hot. Once cool, flush the entire system with a dry, inert gas (Argon is preferred due to being heavier than air). Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.

  • Reagent Purity: Use freshly opened, anhydrous grade solvents. If the solvent is from a previously opened bottle, it should be dried over a suitable agent (e.g., sodium/benzophenone for ethers) and distilled directly into the reaction flask.

  • Substrate Check: Carefully examine your electrophile for any acidic functional groups. If present, they must be protected prior to the Grignard reaction.

Workflow: Using Protecting Groups

If your substrate contains an acidic proton (e.g., an alcohol), you must mask this functionality. A common strategy is to convert the alcohol to a silyl ether, which is inert to the Grignard reagent.[10]

G sub_OH Substrate with -OH group protect Protecting Group Addition (e.g., TBDMSCl, Imidazole) sub_OH->protect Step 1 sub_OTBDMS Protected Substrate (Inert to Grignard) protect->sub_OTBDMS grignard Grignard Reaction (R-MgX) sub_OTBDMS->grignard Step 2 product_protected Protected Product grignard->product_protected deprotect Deprotection (e.g., TBAF) product_protected->deprotect Step 3 final_product Final Product with -OH deprotect->final_product

Caption: Workflow for Grignard reaction on a substrate with an acidic proton.

Troubleshooting Guide 2: Formation of Coupling Byproducts (Wurtz & Homocoupling)

The appearance of R-R (from R-X) byproducts points to side reactions involving the organic halide.

Q: My reaction mixture contains a significant amount of a dimer of my starting alkyl/aryl group (R-R). How can I prevent this?

A: This is typically a result of a Wurtz-type coupling reaction, where the Grignard reagent (R-MgX) attacks an unreacted molecule of the organic halide (R-X). This is especially prevalent if the local concentration of the organic halide is high.[6]

  • Causality: The formation of the Grignard reagent is exothermic and occurs on the magnesium surface.[1] If the organic halide is added too quickly, its concentration in the solution builds up before it can react with the magnesium. This free R-X is then available to be attacked by the R-MgX that has already formed.

  • Catalytic Effects: Trace transition metal impurities (e.g., iron) in the magnesium can catalyze homocoupling reactions, further exacerbating the issue.[6]

Protocol: Controlled Reagent Addition
  • Initiation: Begin by adding only a small portion (5-10%) of your organic halide solution to the activated magnesium. Wait for signs of reaction (gentle boiling, color change).[2]

  • Slow Addition: Once the reaction has initiated, add the remaining organic halide dropwise via an addition funnel at a rate that maintains a gentle, steady reflux. The goal is for the halide to react with the magnesium as soon as it is added, keeping its concentration in solution low.

  • Temperature Management: If the reaction becomes too vigorous, slow the addition rate and/or use a cool water bath to moderate the temperature.[2] Do not allow the reaction to become uncontrollably exothermic.

Troubleshooting Guide 3: Recovered Starting Material & Reduction Byproducts

This issue arises when the Grignard reagent reacts with a ketone or aldehyde but fails to perform the desired nucleophilic addition.

Q: I'm reacting my Grignard with a sterically hindered ketone. I'm getting back a lot of my starting ketone and also some of the corresponding secondary alcohol (as if it were reduced). Why isn't the addition working?

A: With sterically hindered substrates, two competing side reactions become significant: enolization and reduction.[11]

  • Enolization: The Grignard reagent, being a strong base, can abstract an acidic α-proton from the ketone to form an enolate. Upon acidic workup, this enolate is protonated, regenerating the starting ketone.[11]

  • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type reduction). This reduces the ketone to a secondary alcohol without forming the desired C-C bond.[11]

G start R'₂C=O + R-MgX add 1,2-Nucleophilic Addition start->add Desired Path enol Enolization (Base Abstraction) start->enol Competing Path 1 reduc Reduction (Hydride Transfer) start->reduc Competing Path 2 prod_add Desired Product: R(R')₂C-OH add->prod_add prod_enol Byproduct: Recovered Ketone enol->prod_enol prod_reduc Byproduct: Reduced Alcohol reduc->prod_reduc

Caption: Competing pathways in the reaction of a Grignard reagent with a ketone.

Protocol: Favoring Nucleophilic Addition
  • Lower the Temperature: Perform the addition of the carbonyl substrate at a low temperature (e.g., -78 °C to 0 °C). This generally favors the more organized transition state of nucleophilic addition over enolization or reduction.

  • Use Additives (Cerium Trichloride): The addition of anhydrous cerium(III) chloride (CeCl₃) before the Grignard reagent can dramatically improve yields with easily enolized substrates. This forms an organocerium reagent in situ, which is much less basic but still highly nucleophilic (Luche reaction conditions).

  • Choose the Right Reagent: Avoid bulky Grignard reagents with β-hydrogens if reduction is a problem. If possible, redesign the synthesis to use a less hindered Grignard reagent or a less hindered electrophile.[12]

References
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, ACS Publications. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • Wikipedia. Grignard reaction. [Link]

  • Normant, H. et al. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

  • University of Rochester. Grignard Reaction. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-3'-methylbenzophenone, a substituted benzophenone of interest in various chemical syntheses.

This document moves beyond a simple data report, providing a comparative analysis with structurally related analogs—4-chlorobenzophenone and 3-methylbenzophenone. By understanding the electronic effects of the chloro and methyl substituents on the aromatic protons, we can confidently assign the resonances in the target molecule's spectrum. This guide is designed to be a practical resource, blending theoretical principles with experimental insights to empower researchers in their own analytical endeavors.

The Logic of Spectral Interpretation: Substituent Effects

The chemical shifts of protons on a benzene ring are exquisitely sensitive to the nature of the substituents attached. Electron-donating groups (EDGs) increase electron density, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the protons and shifting their signals downfield (to higher ppm values)[1][2].

In this compound, we have two key substituents influencing the two aromatic rings:

  • The Chloro Group (on the '4' position): This is an electron-withdrawing group via induction and weakly electron-donating through resonance. Its net effect is deshielding.

  • The Methyl Group (on the '3'' position): This is a weak electron-donating group through hyperconjugation, leading to a slight shielding effect.

  • The Benzoyl Group: The carbonyl group is strongly electron-withdrawing and will significantly deshield the ortho protons on both rings.

By dissecting these electronic influences, we can predict the chemical shifts and splitting patterns for each proton in this compound and compare them to its parent analogs.

Comparative ¹H NMR Spectral Data

The following table summarizes the experimental ¹H NMR data for 4-chlorobenzophenone and 4-methylbenzophenone, which will serve as our comparative baseline. The predicted assignments for this compound are derived from the additive effects of the substituents. All data is reported for spectra acquired in Chloroform-d (CDCl₃).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
4-Chlorobenzophenone H-2, H-67.79-7.74mN/A
H-3, H-57.52-7.44mN/A
H-2', H-3', H-4'7.79-7.44mN/A
3-Methylbenzophenone H-2, H-67.78d7.2
H-47.56t7.2
H-3, H-57.47t7.2
H-2'~7.6sN/A
H-4'~7.3d~7.5
H-5'~7.3t~7.5
H-6'~7.6d~7.5
-CH₃2.44sN/A
This compound (Predicted) H-2, H-6~7.7-7.8d~8.5
H-3, H-5~7.4-7.5d~8.5
H-2'~7.6sN/A
H-4'~7.5d~7.6
H-5'~7.4t~7.6
H-6'~7.6d~7.6
-CH₃~2.4sN/A

Note: Data for 4-chlorobenzophenone and 3-methylbenzophenone is sourced from experimental values.[3][4] The data for this compound is a prediction based on established substituent effects.

In-Depth Spectral Analysis of this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ will exhibit distinct signals corresponding to the aromatic protons and the methyl group.

The 4-Chlorobenzoyl Moiety (Ring A)

The protons on the chlorine-substituted ring will appear as two distinct doublets due to the symmetry of the ring.

  • H-2 and H-6: These protons are ortho to the electron-withdrawing carbonyl group and will be the most deshielded, appearing as a doublet around δ 7.7-7.8 ppm . The splitting is due to coupling with the adjacent H-3 and H-5 protons, respectively, with a typical ortho coupling constant of J ≈ 8.5 Hz.

  • H-3 and H-5: These protons are meta to the carbonyl group and ortho to the chlorine atom. They will appear as a doublet at a slightly upfield position, around δ 7.4-7.5 ppm , also with an ortho coupling constant of J ≈ 8.5 Hz.

The 3-Methylbenzoyl Moiety (Ring B)

The protons on the methyl-substituted ring will have more complex splitting patterns due to the lack of symmetry.

  • H-2': This proton is ortho to the carbonyl group and will be significantly deshielded. It is expected to appear as a singlet or a narrowly split multiplet around δ 7.6 ppm .

  • H-6': This proton is also ortho to the carbonyl group and will be deshielded, appearing as a doublet around δ 7.6 ppm , coupled to H-5'.

  • H-4': This proton is para to the carbonyl group and will appear as a doublet around δ 7.5 ppm , coupled to H-5'.

  • H-5': This proton is meta to the carbonyl group and will appear as a triplet around δ 7.4 ppm , due to coupling with both H-4' and H-6'.

  • -CH₃: The methyl protons will appear as a sharp singlet in the aliphatic region, around δ 2.4 ppm .

Experimental Protocol for ¹H NMR Analysis

For obtaining a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the TMS signal is desirable.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical acquisition parameters:

      • Spectral Width: 16 ppm

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted benzophenone.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in CDCl3 w/ TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integration Calibrate->Integrate Assign Assign Peaks Integrate->Assign Compare Compare with Analogs Assign->Compare Report Report Compare->Report

Sources

A Comparative Guide to Interpreting the Mass Spectrum of 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing vital information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns. This guide offers an in-depth, comparative analysis of the electron ionization (EI) mass spectrum of 4-Chloro-3'-methylbenzophenone, a substituted aromatic ketone. By dissecting its fragmentation pathways and juxtaposing them with related analogues, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting the mass spectra of complex aromatic compounds.

The Logic of Fragmentation: An Introduction to Electron Ionization Mass Spectrometry

Electron ionization (EI) is a powerful, albeit "hard," ionization technique.[1] High-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M radical cation, M•+). This molecular ion is often energetically unstable and undergoes a cascade of fragmentation events, breaking down into smaller, characteristic ions.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic ketones like this compound, the primary fragmentation pathways are dictated by the stability of the resulting carbocations and neutral radicals, with alpha-cleavage being a predominant mechanism.[3][4]

Predicted Mass Spectrum of this compound: A Mechanistic Deep Dive

The structure of this compound offers several key cleavage points that dictate its fragmentation pattern. The molecular ion (M•+) is expected at an m/z corresponding to its molecular weight. A key feature to note is the isotopic pattern of chlorine: the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance will result in a characteristic M+2 peak for all chlorine-containing fragments.[5]

The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of stable acylium ions.

Key Predicted Fragments for this compound:

m/z (for ³⁵Cl) Proposed Fragment Ion Structure Notes
230[M]•+This compound radical cationThe molecular ion. Will exhibit an M+2 peak at m/z 232.
195[M - Cl]•+[C₁₄H₁₂O]•+Loss of a chlorine radical.
139[C₇H₄ClO]+4-Chlorobenzoyl cationAlpha-cleavage with charge retention on the chloro-substituted ring. A very stable acylium ion. Will have a corresponding peak at m/z 141.
111[C₆H₄Cl]+4-Chlorophenyl cationLoss of CO from the 4-chlorobenzoyl cation. Will have a corresponding peak at m/z 113.
91[C₇H₇]+Tropylium ionFrom the methyl-substituted phenyl ring. A common and stable fragment in compounds containing a benzyl moiety.
119[C₈H₇O]+3-Methylbenzoyl cationAlpha-cleavage with charge retention on the methyl-substituted ring. A stable acylium ion.
105[C₇H₅O]+Benzoyl cationA common fragment in benzophenone spectra.
77[C₆H₅]+Phenyl cationCan arise from the loss of CO from the benzoyl cation.

Below is a visual representation of the predicted fragmentation pathway for this compound.

G M [M]•+ m/z 230/232 F1 [C₇H₄ClO]+ m/z 139/141 M->F1 - •C₈H₇ F3 [C₈H₇O]+ m/z 119 M->F3 - •C₇H₄Cl F2 [C₆H₄Cl]+ m/z 111/113 F1->F2 - CO F4 [C₇H₇]+ m/z 91 F3->F4 - CO

Caption: Predicted fragmentation of this compound.

Comparative Analysis: Insights from Structural Analogues

To build confidence in our interpretation, we can compare the predicted fragmentation of this compound with the known mass spectra of its structural relatives: 4-methylbenzophenone and 4-chlorobenzophenone.

4-Methylbenzophenone

The mass spectrum of 4-methylbenzophenone is characterized by fragments arising from the methyl-substituted and unsubstituted phenyl rings.[6][7]

Key Fragments of 4-Methylbenzophenone: [6]

m/z Proposed Fragment Ion Structure
196[M]•+4-Methylbenzophenone radical cation
119[C₈H₇O]+4-Methylbenzoyl cation
91[C₇H₇]+Tropylium ion
105[C₇H₅O]+Benzoyl cation
77[C₆H₅]+Phenyl cation
4-Chlorobenzophenone

The mass spectrum of 4-chlorobenzophenone is distinguished by the isotopic signature of chlorine and fragments containing the chloro-substituted ring.[8]

Key Fragments of 4-Chlorobenzophenone: [8]

m/z (for ³⁵Cl) Proposed Fragment Ion Structure
216[M]•+4-Chlorobenzophenone radical cation
139[C₇H₄ClO]+4-Chlorobenzoyl cation
111[C₆H₄Cl]+4-Chlorophenyl cation
105[C₇H₅O]+Benzoyl cation
77[C₆H₅]+Phenyl cation

Comparative Summary of Key Fragments:

Fragment Ion This compound (Predicted m/z) 4-Methylbenzophenone (Observed m/z) [6]4-Chlorobenzophenone (Observed m/z) [8]
Molecular Ion [M]•+230196216
Benzoyl cation105105105
Phenyl cation777777
4-Chlorobenzoyl cation139-139
4-Chlorophenyl cation111-111
4-Methylbenzoyl cation-119-
3-Methylbenzoyl cation119--
Tropylium ion9191-

This comparative analysis reveals a clear and logical correlation. The fragments at m/z 105 and 77 are common to all three compounds, originating from the unsubstituted benzoyl and phenyl moieties, respectively. The presence of a chlorine atom in this compound and 4-chlorobenzophenone leads to the characteristic fragments at m/z 139 and 111. Similarly, the methyl group in this compound and 4-methylbenzophenone gives rise to fragments at m/z 119 and 91.

Experimental Protocol for Mass Spectrum Acquisition

To obtain a high-quality electron ionization mass spectrum for this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve a small amount of the purified compound in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

G Sample Sample Preparation GC Gas Chromatography Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Sources

A Researcher's Guide to FTIR Spectroscopy of Substituted Benzophenones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for elucidating functional groups and subtle structural variations. This guide provides an in-depth technical comparison of substituted benzophenones using FTIR spectroscopy, grounded in experimental data and established scientific principles. We will explore how the electronic nature and position of substituents on the benzophenone scaffold systematically influence its characteristic vibrational frequencies, particularly the prominent carbonyl (C=O) stretching band.

The Vibrational Fingerprint: Understanding FTIR of Benzophenones

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies. These frequencies are determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.

For benzophenones, the most intense and diagnostic absorption band is that of the carbonyl (C=O) group stretch, typically appearing in the 1630-1680 cm⁻¹ region.[1][2] The exact position of this peak is exquisitely sensitive to the electronic environment of the carbonyl group. Substituents on the phenyl rings can either donate or withdraw electron density, thereby altering the C=O bond order and, consequently, its stretching frequency.[3][4][5]

Substituent Effects on the Carbonyl Stretching Frequency: A Comparative Analysis

The electronic effects of substituents are broadly categorized into two types: inductive effects (through-bond polarization) and resonance (mesomeric) effects (delocalization of π-electrons). Electron-donating groups (EDGs) increase the electron density on the carbonyl carbon through resonance, leading to a decrease in the C=O bond order and a shift to a lower wavenumber (red shift). Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the carbonyl carbon, increasing the C=O bond order and shifting the absorption to a higher wavenumber (blue shift).[3][4]

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants for meta- and para-substituted benzene derivatives. A similar linear correlation is often observed between the C=O stretching frequency and the Hammett substituent constant (σ), providing a predictive framework for understanding substituent effects.[4]

Comparative Data of Substituted Benzophenones

The following table summarizes the experimentally observed carbonyl stretching frequencies for a series of substituted benzophenones, illustrating the impact of various substituents.

SubstituentPositionCarbonyl Stretching Frequency (νC=O) cm⁻¹Effect
Unsubstituted-~1665Reference
4-Nitro (-NO₂)para~1669Electron-Withdrawing (slight)
4,4'-Bis(dimethylamino) (-N(CH₃)₂)para, para'~1641Strong Electron-Donating
4-Hydroxy (-OH)para~1650-1655Electron-Donating
2-Amino (-NH₂)ortho~1630-1640Strong Electron-Donating & Intramolecular H-bonding
4-Methoxy (-OCH₃)para~1659Electron-Donating
4-Chloro (-Cl)para~1665Weak Electron-Withdrawing (Inductive) vs. Donating (Resonance)

Data compiled and synthesized from multiple sources.[4][6][7][8][9]

Key Observations:

  • Strongest Red Shift: The 4,4'-bis(dimethylamino)benzophenone exhibits the lowest C=O stretching frequency due to the powerful electron-donating effect of the two dimethylamino groups.[4]

  • Intramolecular Hydrogen Bonding: In 2-aminobenzophenone and hydroxybenzophenones, intramolecular hydrogen bonding between the substituent and the carbonyl oxygen can also contribute to a lowering of the C=O stretching frequency.[6]

  • Compensatory Effects: Halogens like chlorine exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect. In 4-chlorobenzophenone, these opposing effects result in a negligible shift in the C=O frequency compared to the unsubstituted benzophenone.[4]

  • Electron-Withdrawing Effects: While the nitro group is strongly electron-withdrawing, its effect on the C=O frequency in 4-nitrobenzophenone is relatively small, suggesting a complex interplay of factors.[4]

Experimental Protocol: Acquiring High-Quality FTIR Spectra of Substituted Benzophenones

The following protocol outlines a standardized procedure for the analysis of solid benzophenone derivatives using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a widely used sampling technique due to its minimal sample preparation requirements and high reproducibility.[10]

Materials and Equipment:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Substituted benzophenone samples (solid powder)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Step-by-Step Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[11]

  • Sample Application:

    • Place a small amount of the solid substituted benzophenone sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal surface. Consistent pressure is crucial for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Identify and label the key absorption bands, paying close attention to the C=O stretching frequency.

  • Cleaning:

    • Raise the pressure arm and carefully remove the sample powder from the ATR crystal using a dry, lint-free wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next sample.

Visualizing the Workflow and Structure-Spectra Relationships

To better illustrate the experimental process and the fundamental principles discussed, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Sample Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Sample to Crystal B->C Ready for Sample D Acquire Sample Spectrum C->D E Data Processing & Analysis D->E SubstituentEffects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) Benzophenone Benzophenone (νC=O ~1665 cm⁻¹) EDG_NH2 -NH₂ (Amino) EDG_NH2->Benzophenone Red Shift (Lower νC=O) EDG_OH -OH (Hydroxy) EDG_OH->Benzophenone Red Shift (Lower νC=O) EDG_OCH3 -OCH₃ (Methoxy) EDG_OCH3->Benzophenone Red Shift (Lower νC=O) EWG_NO2 -NO₂ (Nitro) EWG_NO2->Benzophenone Blue Shift (Higher νC=O)

Caption: The influence of electron-donating and electron-withdrawing groups on the carbonyl stretching frequency of benzophenone.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of substituted benzophenones. The position of the carbonyl stretching frequency provides a sensitive probe into the electronic effects of substituents on the aromatic rings. By understanding the interplay of inductive and resonance effects, researchers can gain valuable insights into the molecular structure and properties of these important compounds. The systematic application of the experimental protocol outlined in this guide will ensure the acquisition of high-quality, reproducible data, facilitating robust comparative analyses in research and development settings.

References

  • Deb, K. K., & Zielinski, W. L., Jr. (1974). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Spectroscopy Letters, 7(4–5), 193–201. [Link]

  • Juchnovski, I. N., Kolev, T. M., & Stamboliyska, B. B. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. Spectroscopy Letters, 39(4), 357-366. [Link]

  • Sci-Hub. (n.d.). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Retrieved from [Link]

  • Chawla, H. M., & others. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Proceedings of the Indian Academy of Sciences - Section A, 58(3), 141-147.
  • ResearchGate. (n.d.). FTIR spectra of control and treated (T1 and T2) 2,4-dihydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-hydroxybenzophenone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectrum of 2,4-dihydroxybenzophenone, b FT-Raman Spectrum of... Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). 2-Aminobenzophenone. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminobenzophenone. Retrieved from [Link]

  • Fiveable. (n.d.). Vibrational Spectroscopy Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminobenzophenone. Retrieved from [Link]

  • Smith, J. D., et al. (2015). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 100, 230-237. [Link]

  • NIST. (n.d.). Benzophenone. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the... Retrieved from [Link]

  • Wójcik, M. J., et al. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 27(19), 6296. [Link]

  • The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Vibrational Spectroscopy in Organic Electronics. Retrieved from [Link]

  • Singh, S., & Pathak, A. (2015). Vibrational spectroscopic study of vinyl substituted polycyclic aromatic hydrocarbons. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 1–10. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-21. [Link]

Sources

A Comparative Guide to HPLC Analysis for Purity Determination of 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-3'-methylbenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Even minor impurities can potentially lead to undesirable side effects or reduced product yield. Therefore, robust and reliable analytical methods for purity determination are paramount.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for the purity assessment of this compound against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) as viable alternatives. The narrative is grounded in established scientific principles and aims to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical needs.

Understanding the Analytical Challenge: Potential Impurities

The most common synthetic route to this compound is the Friedel-Crafts acylation of toluene with 4-chlorobenzoyl chloride. A primary challenge in this synthesis is the control of regioselectivity. The methyl group of toluene is an ortho-, para-director, meaning the acylation can occur at the 2- (ortho), 3- (meta), or 4- (para) position of the toluene ring. While the desired product is the meta-isomer (3'-methyl), the formation of the ortho- (2'-methyl) and para- (4'-methyl) positional isomers is a significant possibility.

Therefore, the primary analytical objective is to develop a method that can effectively separate the main component, this compound, from its potential positional isomers and any other process-related impurities.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[1] For non-volatile and thermally stable compounds like substituted benzophenones, RP-HPLC is often the method of choice.

Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving the desired separation. A C18 (octadecylsilyl) stationary phase is a common starting point for the separation of moderately non-polar compounds like benzophenone derivatives due to its hydrophobic nature.[2] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is optimized to control the retention and selectivity of the separation. The choice between acetonitrile and methanol can significantly impact selectivity, especially for aromatic compounds.[3] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure consistent peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.

Given the structural similarity of the positional isomers, a method with high resolving power is necessary. This can be achieved by optimizing the mobile phase composition, flow rate, and column temperature.

Experimental Protocol: Proposed RP-HPLC Method

This proposed method is designed to provide a robust separation of this compound from its potential positional isomers.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Mobile Phase

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve in 100 mL of diluent.

  • System Suitability: Inject the standard solution five times and evaluate system suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of peak area).

  • Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: Calculate the percentage purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for the purity determination of this compound by RP-HPLC.

Comparative Analytical Techniques

To provide a comprehensive overview, we will compare the proposed RP-HPLC method with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically <2 µm) and operates at higher pressures than conventional HPLC.[4][5] This results in significantly improved resolution, sensitivity, and speed of analysis.[6]

Rationale for Use:

For complex samples containing closely eluting impurities, such as positional isomers, the enhanced resolution of UPLC can be a significant advantage. The faster analysis times also lead to higher sample throughput, which is beneficial in a high-demand laboratory setting.

Proposed UPLC Method:

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.7 µm particle size
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Column Temperature 40 °C
Injection Volume 2 µL

Step-by-Step Methodology:

The sample and standard preparation would be similar to the HPLC method, with appropriate concentration adjustments for the higher sensitivity of the UPLC system. A gradient elution would likely be employed to ensure the separation of all potential impurities within a short run time.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Since this compound has a relatively high boiling point, GC analysis is feasible. When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also structural information for impurity identification.

Rationale for Use:

GC can offer very high separation efficiency, particularly with long capillary columns. For a known set of volatile impurities, GC can be a very fast and sensitive method. GC-MS is particularly valuable for identifying unknown impurities based on their mass spectra.

Proposed GC-MS Method:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)
Mass Range 50-400 amu

Step-by-Step Methodology:

  • Standard and Sample Preparation: Dissolve accurately weighed amounts of the reference standard and sample in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.

  • Analysis and Identification: The components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer provides mass spectra for each eluting peak, allowing for identification by comparison with a spectral library or a reference standard.

  • Purity Calculation: Purity is calculated based on the peak area percentages in the total ion chromatogram (TIC).

Performance Comparison

The following table provides a comparative summary of the three techniques for the purity analysis of this compound.

FeatureRP-HPLCUPLCGC-MS
Principle Partition chromatography based on polarityHigh-pressure partition chromatographyPartition chromatography based on volatility
Resolution GoodExcellentVery Good to Excellent
Analysis Time Moderate (15-30 min)Fast (2-10 min)Fast to Moderate (10-25 min)
Sensitivity GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Instrumentation Cost ModerateHighHigh
Sample Volatility Not requiredNot requiredRequired
Impurity Identification Requires reference standardsRequires reference standardsPossible via mass spectral library
Robustness HighModerateHigh

Trustworthiness and Method Validation

To ensure the reliability and scientific validity of any analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] The validation process for a purity method would typically include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this application, this means demonstrating the separation of the this compound peak from its positional isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By thoroughly validating the chosen analytical method, researchers can have a high degree of confidence in the reported purity values.

Conclusion

The purity determination of this compound is a critical aspect of quality control in the pharmaceutical and chemical industries. While RP-HPLC provides a robust and reliable primary method for this analysis, the choice of the optimal technique depends on the specific requirements of the laboratory.

  • RP-HPLC is the workhorse method, offering a good balance of performance, cost, and robustness.

  • UPLC excels in situations requiring higher resolution and faster analysis times, making it ideal for high-throughput environments or for resolving complex impurity profiles.[8]

  • GC-MS is a powerful alternative, particularly for its ability to identify unknown volatile impurities and for its high sensitivity.

Ultimately, a well-validated analytical method, whether it be HPLC, UPLC, or GC, is essential for ensuring the quality and safety of products derived from this compound.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Pharmaguideline.
  • SIELC Technologies. Separation of Benzophenone on Newcrom R1 HPLC column.
  • ResearchGate. Simultaneous determination of some phthalate metabolites, parabens and benzophenone-3 in urine by ultra high pressure liquid chromatography tandem mass spectrometry. 2025.
  • MDPI. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction.
  • World Journal of Pharmaceutical and Medical Research.
  • International Journal of Applied Research in Science and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • MedCrave online.
  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • International Journal of Innovative Research in Technology. Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). 2025.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • ResearchGate.
  • Benchchem.
  • Scribd. Friedel-Crafts Acylation of Toluene | PDF | Chemical Reactions.
  • PubMed. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). 2010.
  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Pharmacia. Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. 2019.
  • Phenomenex.
  • IonSource. Reverse Phase HPLC Basics for LC/MS. 2001.
  • PMC - NIH. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC.
  • Chemistry LibreTexts. Friedel-Crafts Reactions. 2023.
  • Benchchem.
  • PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Chemguide. friedel-crafts reactions of benzene and methylbenzene.
  • Khan Academy. Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. 2013.
  • PubMed. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
  • Science.gov.
  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. 2022.

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A Senior Application Scientist's Guide to the Comparative Analysis of 4-Chloro-3'-methylbenzophenone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Molecular Formula

Benzophenone and its derivatives are cornerstone scaffolds in organic synthesis, photochemistry, and medicinal chemistry. Their rigid diaryl ketone structure serves as a versatile template for developing photoinitiators, UV-stabilizers, and pharmacologically active agents.[1][2][3] However, the introduction of substituents onto the phenyl rings, while unlocking diverse functionalities, also introduces the critical challenge of isomerism. Positional isomers—compounds sharing the same molecular formula but differing in the location of substituents—can exhibit markedly different physicochemical properties, spectroscopic signatures, and biological activities.

This guide focuses on 4-Chloro-3'-methylbenzophenone (C₁₄H₁₁ClO), a specific substituted benzophenone, and provides an in-depth comparative analysis with its key positional isomers. The objective is to equip researchers with the foundational knowledge and practical methodologies required to unambiguously identify, differentiate, and characterize these closely related molecules. We will move beyond simple data reporting to explore the causal relationships between molecular structure and analytical behavior, offering insights grounded in established chemical principles.

Part 1: Physicochemical Properties - A Comparative Overview

The placement of the chloro and methyl groups significantly influences intermolecular forces and crystal lattice packing, which in turn dictates macroscopic properties like melting point. While all isomers share the same molecular weight, their physical states and melting points can serve as a preliminary, albeit not definitive, point of differentiation. For instance, the greater symmetry of the 4,4'-isomer often leads to a more stable crystal lattice and consequently, a higher melting point compared to its less symmetrical counterparts.

Table 1: Comparative Physicochemical Properties of Chloromethylbenzophenone Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
This compound C₁₄H₁₁ClO230.6935256-82-7Data not readily available
3-Chloro-4'-methylbenzophenoneC₁₄H₁₁ClO230.6913395-60-3Data not readily available
4-Chloro-4'-methylbenzophenoneC₁₄H₁₁ClO230.695395-79-9133-135
3-Chloro-3'-methylbenzophenoneC₁₄H₁₁ClO230.6971372-41-3Data not readily available
4-Methylbenzophenone (Reference)C₁₄H₁₂O196.24134-84-955-57
4-Chlorobenzophenone (Reference)C₁₃H₉ClO216.66134-85-075-78[4]

Note: Melting point data for all isomers is not consistently available in public databases, highlighting the need for empirical characterization.

Part 2: Spectroscopic Differentiation - The Fingerprints of Isomers

Spectroscopy provides the most definitive means of distinguishing between isomers. Each technique probes different aspects of the molecule's structure, and together they create a unique "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity of atoms. The chemical shift of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, which is dictated by the relative positions of the electron-withdrawing chloro group and the electron-donating methyl group.[5][6]

Causality in NMR:

  • The Carbonyl Effect: The protons ortho to the carbonyl group (positions 2, 6, 2', 6') are significantly deshielded (shifted downfield) due to the anisotropic effect of the C=O bond.

  • Substituent Effects:

    • The chloro group is electron-withdrawing and deshields nearby protons.

    • The methyl group is weakly electron-donating and shields nearby protons (shifts them upfield).

  • Splitting Patterns: The coupling (J-coupling) between adjacent, non-equivalent protons provides clear information about the substitution pattern on each ring. For example, a symmetrically substituted para-ring will show two distinct doublets, while a meta-substituted ring will exhibit a more complex pattern including singlets, doublets, and triplets.

Table 2: Predicted ¹H NMR Spectral Data Comparison

CompoundAromatic Protons (δ ppm)Methyl Protons (δ ppm)Key Differentiating Features
This compound ~7.3 - 7.8 (complex multiplets)~2.4 (singlet)Two distinct aromatic regions: one showing the pattern for 4-substitution, the other for 3-substitution.
4-Chloro-2'-methylbenzophenone ~7.2 - 7.8 (complex multiplets)~2.3 (singlet)The methyl singlet will be shifted slightly upfield due to steric hindrance with the carbonyl group.
4-Chloro-4'-methylbenzophenone ~7.4 - 7.8 (two sets of doublets)~2.45 (singlet)Highly symmetrical aromatic region. Two distinct AA'BB' systems.
3-Chloro-3'-methylbenzophenone ~7.3 - 7.7 (complex multiplets)~2.4 (singlet)The most complex aromatic region, with no high-symmetry patterns.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. A standard pulse angle of 45° and a relaxation delay of 1-2 seconds is typical.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Apply phase and baseline corrections. Calibrate the chemical shift axis using the TMS signal (¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).[8]

Mass Spectrometry (MS): Deciphering Fragmentation

While all isomers have the same molecular mass, their fragmentation patterns under electron ionization (EI-MS) can be highly informative. The primary fragmentation pathway for benzophenones is α-cleavage on either side of the carbonyl group. The resulting acylium ions reveal which substituent is on which ring.

Logical Framework for MS Fragmentation:

Caption: Predicted EI-MS fragmentation for this compound.

By analyzing the masses of the primary acylium ions (m/z 139 for the chlorobenzoyl fragment and m/z 119 for the methylbenzoyl fragment), one can confirm the distribution of substituents across the two rings. This is a powerful tool for distinguishing, for example, this compound from a hypothetical (chloromethyl)benzophenone isomer.[9]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is useful for confirming functional groups. All isomers will show a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹.[10] Subtle shifts in this peak's exact position can occur due to the electronic influence of the substituents. The most diagnostic information, however, often lies in the fingerprint region (below 1500 cm⁻¹), where the C-H out-of-plane bending patterns can be correlated with the ring substitution patterns.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch (Methyl)
~1660 C=O (Ketone) Stretch (Key Peak)
~1600, ~1580Aromatic C=C Ring Stretch
~1300-1200C-CO-C Asymmetric Stretch
~800-900C-H Out-of-plane Bending (diagnostic of substitution pattern)
~700-800C-Cl Stretch

Part 3: Chromatographic Separation - Isolating the Isomers

The synthesis of substituted benzophenones, often via Friedel-Crafts acylation, can sometimes produce a mixture of isomers.[11] Their separation is a non-trivial task due to their similar structures and polarities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

The Principle of Separation: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water). Although these isomers have similar overall polarity, subtle differences in their dipole moments and molecular shapes cause them to interact differently with the stationary phase, allowing for their separation.[12][13] Method development is key to achieving baseline resolution.

Experimental Protocol: Analytical RP-HPLC
  • Instrumentation: An HPLC system equipped with a UV detector, a quaternary pump, a degasser, and an autosampler.

  • Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile (MeCN)

  • Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (benzophenones have strong absorbance in this region).

    • Injection Volume: 10 µL.

    • Gradient: Start with a 50:50 mixture of A:B, then run a linear gradient to 20:80 A:B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at 1 mg/mL in MeCN. Dilute to ~50 µg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Workflow for Isomer Analysis

The logical flow for identifying and separating an unknown sample suspected to contain chloromethylbenzophenone isomers is outlined below.

Caption: A logical workflow for the separation and identification of benzophenone isomers.

Part 4: Synthesis Considerations

The most common route to these compounds is the Friedel-Crafts acylation, reacting a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst like AlCl₃.[14] The choice of reactants dictates the final product, but the reaction is not always perfectly regioselective.

Caption: General Friedel-Crafts synthesis leading to potential isomer formation.

For example, reacting 4-chlorobenzoyl chloride with toluene will predominantly yield 4-chloro-4'-methylbenzophenone due to the para-directing nature of the methyl group. However, a small amount of the ortho isomer (4-chloro-2'-methylbenzophenone) is often formed as a byproduct. Understanding these potential side reactions is crucial for anticipating the need for downstream purification and analysis.

Conclusion

The differentiation of this compound from its positional isomers is a multifaceted challenge that requires a synergistic application of modern analytical techniques. While macroscopic properties like melting point offer initial clues, they lack definitive power. The true distinction lies in the molecular "fingerprints" revealed by spectroscopy and chromatography. NMR spectroscopy provides the most unambiguous structural data by mapping the unique electronic environment of each nucleus. Mass spectrometry complements this by confirming substituent placement through predictable fragmentation. Finally, RP-HPLC offers a robust method for the physical separation of these closely related compounds. A comprehensive approach, integrating these techniques as outlined in this guide, is essential for any researcher working in this area to ensure the unequivocal identification and purity of their target compounds.

References

  • Smith, R. V., Bishara, R. H., & Drummond, J. L. (1981) . The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. Journal of Liquid Chromatography, 4(12), 2205-2216. [Link]

  • PubChem . Benzophenone, 3-chloro-4'-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem . Benzophenone, 4-chloro-4'-methyl-. National Center for Biotechnology Information. [Link]

  • Tseng, W. L., & Chen, Y. C. (2001) . Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles. Journal of Chromatography A, 923(1-2), 241-248. [Link]

  • SIELC Technologies . Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • ChemAnalyst (2023) . Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. [Link]

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  • PubChem . 3-(Chloromethyl)benzophenone. National Center for Biotechnology Information. [Link]

  • Patil, S. S. (2012). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
  • Oxford Instruments Magnetic Resonance . Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

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A Comparative Guide to the Reactivity of 4-Chloro-3'-methylbenzophenone and 4-Chloro-4'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the subtle art of molecular design often hinges on the strategic placement of functional groups. The isomeric relationship between 4-chloro-3'-methylbenzophenone and 4-chloro-4'-methylbenzophenone offers a compelling case study in how a minor positional shift of a methyl group can induce significant changes in chemical reactivity and spectroscopic properties. This guide provides an in-depth, objective comparison of these two compounds, grounded in established principles of organic chemistry and supported by relevant experimental data for analogous systems.

At a Glance: Structural and Electronic Distinctions

The core difference between these two isomers lies in the position of the methyl group on one of the phenyl rings relative to the carbonyl linker. This seemingly small change has profound implications for the electronic distribution and steric environment of the molecule.

FeatureThis compound4-Chloro-4'-methylbenzophenone
CAS Number 35256-82-7[1]5395-79-9
Molecular Formula C₁₄H₁₁ClOC₁₄H₁₁ClO
Molecular Weight 230.69 g/mol 230.69 g/mol
Structure The methyl group is in the meta position on the second phenyl ring.The methyl group is in the para position on the second phenyl ring.
Key Electronic Feature The meta-methyl group has a weak inductive electron-donating effect.The para-methyl group exerts both an inductive and a stronger hyperconjugative electron-donating effect.
Key Steric Feature Minimal steric hindrance from the meta-methyl group on the carbonyl.Minimal steric hindrance from the para-methyl group on the carbonyl.

Synthesis and Spectroscopic Characterization

Both isomers are typically synthesized via a Friedel-Crafts acylation reaction.[2][3] The general approach involves the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Generalized Friedel-Crafts Acylation for Benzophenone Synthesis

This protocol outlines the general steps for synthesizing substituted benzophenones.

  • Reactant Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acyl Chloride Addition : Dissolve the substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride) in the same inert solvent and add it dropwise to the stirred AlCl₃ suspension at 0°C.

  • Aromatic Substrate Addition : After the formation of the acylium ion complex, add the substituted benzene (e.g., toluene or m-xylene) dropwise, maintaining the temperature at 0°C.

  • Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction and Purification : The organic layer is separated, washed with a dilute base (e.g., NaHCO₃ solution) and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Caption: Generalized Friedel-Crafts Acylation Workflow

Spectroscopic Fingerprints: A Comparative Analysis

The positional isomerism of the methyl group leads to distinct patterns in their NMR spectra, providing a reliable method for differentiation.

Spectroscopic DataThis compound (Predicted)4-Chloro-4'-methylbenzophenone (Experimental)
¹H NMR (CDCl₃, 400 MHz) Singlet for -CH₃ around δ 2.4 ppm. Aromatic protons will show complex splitting patterns. Protons on the methyl-substituted ring will not show a simple doublet of doublets pattern due to meta and ortho couplings.Singlet for -CH₃ around δ 2.44 ppm. The aromatic protons on the methyl-substituted ring will appear as two distinct doublets (an AA'BB' system) due to the para-substitution.[4]
¹³C NMR (CDCl₃, 100 MHz) The methyl carbon will appear around δ 21 ppm. The aromatic region will show 9 distinct signals due to the lack of symmetry.The methyl carbon will appear around δ 21.7 ppm. The aromatic region will show fewer signals due to the C₂ symmetry of the p-substituted ring.[4]
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~3060 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1280 (C-CO-C stretch), ~800-900 (C-H bending)~1655 (C=O stretch), ~3050 (aromatic C-H stretch), ~2925 (aliphatic C-H stretch), ~1275 (C-CO-C stretch), ~800-900 (C-H bending)
Mass Spec (EI) Molecular ion (M⁺) peak at m/z 230/232 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments at m/z 139 (chlorobenzoyl cation) and 91 (tropylium ion from the methylphenyl fragment).Molecular ion (M⁺) peak at m/z 230/232. Key fragments at m/z 139 (chlorobenzoyl cation) and 91 (tropylium ion from the methylphenyl fragment).

Reactivity Comparison: A Tale of Two Isomers

The differing electronic and steric environments of the two isomers are expected to influence their reactivity in several key transformations.

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon in benzophenones is electrophilic and susceptible to attack by nucleophiles. The reactivity of this carbon is modulated by the electronic effects of the substituents on the aromatic rings.

  • 4-Chloro-4'-methylbenzophenone : The para-methyl group is electron-donating through both induction and hyperconjugation. This increases the electron density on the carbonyl carbon, making it slightly less electrophilic and therefore, less reactive towards nucleophiles.

  • This compound : The meta-methyl group is only weakly electron-donating through induction. Its effect on the carbonyl carbon's electrophilicity is less pronounced compared to the para-isomer.

Anticipated Outcome : this compound is predicted to be more reactive towards nucleophilic addition than 4-chloro-4'-methylbenzophenone. This could be experimentally verified through a competitive reaction, for example, with a Grignard reagent, followed by product ratio analysis using GC-MS or NMR.

Reduction of the Carbonyl Group

The reduction of the ketone to a secondary alcohol (e.g., using sodium borohydride) is a common transformation. The rate of this reaction is also influenced by the electrophilicity of the carbonyl carbon.

Anticipated Outcome : Following the same logic as for nucleophilic addition, this compound is expected to undergo reduction at a faster rate than 4-chloro-4'-methylbenzophenone.

Electrophilic Aromatic Substitution

The existing substituents on the benzene rings will direct the position of any further electrophilic substitution (e.g., nitration, halogenation).

  • 4-Chloro-4'-methylbenzophenone : The 4-chlorophenyl ring is deactivated by the electron-withdrawing chloro group (which is an ortho, para-director). The 4-methylphenyl ring is activated by the electron-donating methyl group (an ortho, para-director). Therefore, electrophilic substitution is most likely to occur on the methyl-substituted ring, at the positions ortho to the methyl group.

  • This compound : The 4-chlorophenyl ring is similarly deactivated. The 3-methylphenyl ring is weakly activated by the meta-methyl group. Electrophilic attack will be directed to the positions ortho and para to the methyl group.

Anticipated Outcome : The 4-methylphenyl ring in 4-chloro-4'-methylbenzophenone is more activated towards electrophilic aromatic substitution than the 3-methylphenyl ring in this compound.

Photochemical Reactivity: An Experimental Insight from Analogs

A study on the photochemical behavior of 3-methylbenzophenone and 4-methylbenzophenone in acidic aqueous solutions revealed a significant difference in their reactivity.[5] While both isomers undergo photohydration, 3-methylbenzophenone also exhibits an unusual acid-catalyzed proton exchange at the methyl group.[5] This suggests that the meta-position of the methyl group allows for an intramolecular interaction or a specific solvation environment that facilitates this unique reactivity, which is not observed for the para-isomer.[5]

While this study does not involve the chloro-substituted analogs, it provides strong experimental evidence that the positional isomerism of the methyl group can lead to distinct chemical behavior under specific conditions. It is plausible that similar differences in photochemical reactivity would be observed for this compound and 4-chloro-4'-methylbenzophenone.

Caption: Reactivity Decision Framework

Conclusion

The choice between this compound and 4-chloro-4'-methylbenzophenone is not merely a matter of sourcing but a strategic decision in chemical design. The para-position of the methyl group in 4-chloro-4'-methylbenzophenone leads to a greater deactivation of the carbonyl group towards nucleophilic attack and reduction, while simultaneously enhancing the reactivity of its own aromatic ring towards electrophilic substitution. Conversely, the meta-methyl group in this compound has a more subtle electronic influence, resulting in a more electrophilic carbonyl and a less activated aromatic ring. These differences, though predictable from fundamental principles, underscore the importance of isomeric purity in applications where precise reactivity is paramount. The distinct photochemical behavior of the analogous 3- and 4-methylbenzophenones further highlights the potential for unexpected reactivity pathways based on substituent position. Researchers and drug development professionals should carefully consider these factors when selecting an isomer for a specific synthetic target or biological application.

References

  • Oregon State University. (n.d.). Experimental Chemistry II, CH 463 & 463H Poster Abstracts for 2006. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
  • Durgababu, G., et al. (2022). A comparative study of 4-chloro 3-nitro benzophenone crystals grown by slow evaporation solution and Sankaranarayanan–Ramasamy methods.
  • Indian Kanoon. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

  • PubMed. (2022). Patch Testing With Benzophenone-3 and -4: The North American Contact Dermatitis Group Experience, 2013-2020. Retrieved from [Link]

  • National Institutes of Health. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2007). Kinetics of Benzophenone Ketyl Free Radicals Recombination in a Polymer: Reactivity in the Polymer Cage vs. Reactivity in the Polymer Bulk. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Comparative study of the self-assembly behaviour of 3-chloro-4-hydroxy-phenylazo dyes. Retrieved from [Link]

  • Sci-Hub. (2013). How Does C–H Activation in a Methyl Group Occur in 3-Methylbenzophenone but Does Not Take Place in 4-Methylbenzophenone?. Retrieved from [Link]

  • PubMed. (2010). [Synthesis and spectral characterization of 4-amino-4'-chlorobenzophenone]. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Retrieved from [Link]

  • RSC Publishing. (2023). Ultrafast study of substituted-position-dependent excited-state evolution in benzophenone-carbazole dyads. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyl-substituted benzophenones studied in this work. Retrieved from [Link]

  • ACS Publications. (2026). The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. Retrieved from [Link]

  • MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubMed. (2011). 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay. Retrieved from [Link]

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A Comparative Guide to the Biological Activity Screening of 4-Chloro-3'-methylbenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzophenone Scaffold in Drug Discovery

The benzophenone framework, characterized by two phenyl rings attached to a central carbonyl group, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous naturally occurring and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific biological effects of benzophenone derivatives can be finely tuned by altering the substitution patterns on the phenyl rings. The introduction of halogen atoms and alkyl groups, for instance, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses on the biological activity screening of 4-chloro-3'-methylbenzophenone and its derivatives, providing a comparative analysis of their potential therapeutic applications based on available experimental data for structurally related compounds. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from analogous chlorinated and methylated benzophenones to provide a predictive comparison and detailed screening protocols for researchers in drug discovery.

Comparative Biological Activities: A Data-Driven Overview

The biological activities of benzophenone derivatives are diverse and dependent on their specific chemical structures. Below is a comparative summary of the anticancer, antimicrobial, and anti-inflammatory activities of various benzophenone derivatives, which can serve as a predictive framework for evaluating this compound.

Anticancer Activity

Benzophenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of tubulin polymerization.[5] The presence of a chlorine atom, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines.[6]

Table 1: Cytotoxic Activity of Benzophenone Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHUH7 (Liver)1.91[6]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineFOCUS (Liver)0.44[6]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMAHLAVU (Liver)0.31[6]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHEPG2 (Liver)0.85[6]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineHEP3B (Liver)1.67[6]
1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineMCF7 (Breast)1.22[6]
A specific benzophenone derivativeHL-60 (Leukemia)0.48[5]
A specific benzophenone derivativeA-549 (Lung)0.82[5]
A specific benzophenone derivativeSMMC-7721 (Liver)0.26[5]
A specific benzophenone derivativeSW480 (Colon)0.99[5]
Antimicrobial Activity

The antimicrobial properties of benzophenone derivatives have been documented against a range of bacteria and fungi.[7][8][9] The substitution pattern on the phenyl rings plays a crucial role in determining the spectrum and potency of antimicrobial action.

Table 2: Antimicrobial Activity of Benzophenone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
ortho-methylbenzophenoneStaphylococcus aureus-[8]
meta-dimethylbenzophenoneStaphylococcus aureus-[8]
4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenoneBacillus subtilis-[7][10]
4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenoneStaphylococcus aureus-[7][10]
4-[4-(1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl]methylbenzophenoneCandida albicans-[7][10]

Note: Specific MIC values were not provided in the source, but the compounds were reported to have significant inhibitory activity.

Anti-inflammatory Activity

Benzophenone derivatives have been investigated for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways.[11][12][13]

Table 3: Anti-inflammatory Activity of Benzophenone Derivatives

Compound/DerivativeAssayActivityReference
4c, 4e, 4g, 4h, and 4k (chloro and methyl substituted)Carrageenan-induced rat paw edemaMore potent than standard drugs[12]
Thiazole-containing benzophenone derivativesCroton oil-induced ear edemaPotent reduction in edema[13][14]
Isonicotinate 5ROS inhibition in human blood cellsIC50 = 1.42 ± 0.1 µg/mL[15]

Experimental Protocols for Biological Activity Screening

To facilitate the systematic evaluation of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[16]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compounds B->C D Add compounds to cells C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability I->J K Determine IC50 value J->K

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20]

Protocol:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).[21]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17]

MIC_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of compounds in 96-well plate B->C D Incubate at 37°C for 16-20h C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Incubation & Termination cluster_detection Detection & Analysis A Add COX enzyme and test compound to well B Initiate reaction with arachidonic acid A->B C Incubate at 37°C B->C D Stop reaction C->D E Quantify PGE2 production via ELISA D->E F Calculate % inhibition and IC50 E->F

Caption: Workflow for the in vitro COX inhibition assay.

Mechanistic Insights: Potential Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents. Based on studies of related compounds, two key pathways are of particular interest.

Anticancer Mechanism: Inhibition of Tubulin Polymerization

Many benzophenone derivatives exert their anticancer effects by interfering with microtubule dynamics. They can bind to tubulin, the building block of microtubules, and inhibit its polymerization into functional microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Assembly Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Compound This compound Derivative Compound->Tubulin Inhibits Polymerization

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[22] In response to pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators such as cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory compounds, including some benzophenone derivatives, exert their effects by inhibiting the activation of the NF-κB pathway.

NFkB_Inhibition cluster_cell Immune Cell (e.g., Macrophage) Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IKK->NFkB_inactive Leads to IκBα degradation & NF-κB release IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Genes Induces Compound This compound Derivative Compound->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory activity via NF-κB pathway inhibition.

Conclusion and Future Directions

References

  • Gavali, V. V., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(64), 40438-40454. Available from: [Link]

  • Küçükgüzel, I., et al. (2007). Synthesis and Anti-Inflammatory Activity of Benzophenone Analogues. Archiv der Pharmazie, 340(1), 21-27. Available from: [Link]

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  • Wu, S. B., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. Natural Product Reports, 31(9), 1158-1175. Available from: [Link]

  • Cuesta-Rubio, O., et al. (2005). Chemistry and biological activity of polyisoprenylated benzophenone derivatives. Studies in Natural Products Chemistry, 32, 635-678. Available from: [Link]

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A Comparative Guide to the Conformational Analysis of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary experimental and computational methodologies used to elucidate the conformational landscape of substituted benzophenones. As a Senior Application Scientist, the goal is to offer not just procedural steps, but a nuanced understanding of the rationale behind selecting a particular technique, its strengths, and its limitations. The conformational flexibility of benzophenones, arising from the rotation of the two phenyl rings around the central carbonyl group, is a critical determinant of their physicochemical properties, including their utility as pharmacophores and photosensitizers.

The Conformational Challenge: Understanding Torsional Angles

The defining conformational feature of a benzophenone is the pair of torsional angles (often denoted as φ1 and φ2) that describe the rotation of each phenyl ring relative to the plane of the carbonyl group. In unsubstituted benzophenone, steric hindrance between the ortho-hydrogens on the two rings prevents a planar conformation.[1] The introduction of substituents dramatically influences these angles, leading to a complex potential energy surface with various minima and transition states. The nature (electron-donating or withdrawing) and position (ortho, meta, para) of these substituents dictate the preferred conformation.

Experimental Techniques for Conformational Analysis

A multi-faceted experimental approach is often necessary to fully characterize the conformational preferences of substituted benzophenones in both the solid and solution states.

X-ray Crystallography: The Gold Standard for Solid-State Conformation

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and the crucial torsional angles.[1]

Causality Behind Experimental Choices: X-ray crystallography is the definitive method for establishing the ground-state conformation in a crystalline environment. This information is invaluable for understanding packing forces and intermolecular interactions that can influence solid-state properties.[2][3] However, it's crucial to recognize that the conformation observed in the crystal may not be the only, or even the most prevalent, conformation in solution.

Self-Validating System: The quality of the diffraction data and the resulting electron density map provide inherent validation. A well-resolved crystal structure with low R-factors offers high confidence in the determined conformation.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution.[5] For substituted benzophenones, both ¹H and ¹³C NMR can provide valuable insights.

Causality Behind Experimental Choices: Unlike the static picture from X-ray crystallography, NMR provides information about the time-averaged conformation in solution. Chemical shifts, particularly of the carbonyl carbon and ortho-protons, are sensitive to the degree of conjugation and, therefore, the torsional angles.[6] Two-dimensional NMR techniques like COSY and HSQC can aid in the complete assignment of complex spectra.[7]

Self-Validating System: The consistency of data from multiple NMR experiments (¹H, ¹³C, 2D NMR) and the correlation with computational models provide a robust validation of the proposed solution-state conformation.

Detailed Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the substituted benzophenone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms. The carbonyl carbon resonance is particularly informative.[6]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is essential for assigning signals in complex aromatic systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the unambiguous assignment of both ¹H and ¹³C spectra.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which can be crucial for assigning quaternary carbons and confirming the overall structure.

Computational Methods: In Silico Conformational Exploration

Computational chemistry provides a powerful means to explore the entire conformational space of a molecule, calculate the relative energies of different conformers, and predict spectroscopic properties.[8]

Causality Behind Experimental Choices: Computational methods, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface and identifying low-energy conformers that may not be observed experimentally.[9][10] This is especially important for understanding the barriers to interconversion between different conformations.

Self-Validating System: The accuracy of computational predictions can be validated by comparing calculated parameters (e.g., torsional angles, NMR chemical shifts) with experimental data from X-ray crystallography and NMR spectroscopy.

Detailed Experimental Protocol: DFT-Based Conformational Search

  • Initial Structure Generation: Generate an initial 3D structure of the substituted benzophenone using a molecular builder.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the rotational landscape of the two phenyl rings. This can be achieved by rotating the torsional angles in discrete steps and performing a geometry optimization at each step.

  • Geometry Optimization and Frequency Calculation: For each identified conformer, perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). A frequency calculation should then be performed to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energies of the optimized conformers using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Property Calculation: For the lowest energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using TD-DFT).[9]

Comparative Analysis: Weaving Together the Data

The true power of conformational analysis lies in the integration of data from multiple techniques. A comprehensive understanding requires comparing the solid-state conformation from X-ray crystallography with the solution-state behavior observed by NMR and the theoretical predictions from computational modeling.

Data Summary Table:

MethodInformation ObtainedStrengthsLimitations
X-ray Crystallography Precise solid-state conformation (torsional angles, bond lengths, etc.).[2]Unambiguous determination of solid-state structure.Provides a static picture; conformation may differ in solution.
NMR Spectroscopy Time-averaged solution-state conformation and dynamics.[6]Provides information about the behavior in a more biologically relevant environment.Can be difficult to interpret for complex systems with multiple conformers in equilibrium.
Computational Chemistry Potential energy surface, relative energies of conformers, and predicted properties.[9]Allows for the exploration of the entire conformational space and provides insights into transition states.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Torsional Angles of Selected Substituted Benzophenones:

CompoundMethodTorsional Angle (φ1, φ2)Reference
BenzophenoneX-ray56° (dihedral)[11]
2,2'-dihydroxy-4,4'-dimethoxybenzophenoneX-ray37.85°[2]
4,4'-bis(diethylamino)benzophenoneX-ray49.83°[2]
4-Chloro-4'-hydroxybenzophenoneX-ray64.66°[2]
2-amino-2',5-dichlorobenzophenoneX-ray83.72°[2]

Visualizing the Workflow

A clear understanding of the interplay between these techniques is crucial for a successful conformational analysis campaign.

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis & Purification Xray X-ray Crystallography DFT DFT Calculations Xray->DFT Validation of Solid-State Conformation NMR NMR Spectroscopy NMR->DFT Validation of Solution-State Conformation DFT->NMR Prediction of NMR Spectra Synthesis Synthesis of Substituted Benzophenone Synthesis->Xray Single Crystals Synthesis->NMR Pure Compound Synthesis->DFT Molecular Structure

Caption: A typical workflow for the comprehensive conformational analysis of substituted benzophenones, integrating synthesis, experimental characterization, and computational modeling.

Conclusion: A Holistic Approach for Deeper Insights

The conformational analysis of substituted benzophenones is not a one-size-fits-all endeavor. A judicious combination of X-ray crystallography, NMR spectroscopy, and computational modeling provides a holistic understanding of their structural preferences. This integrated approach is paramount for researchers in drug discovery and materials science, where a molecule's three-dimensional shape profoundly dictates its function. By carefully selecting and applying these techniques, scientists can gain the detailed conformational insights necessary to design and develop novel molecules with tailored properties.

References

  • Buchanan, G. W., Montaudo, G., & Finocchiaro, P. (1973). Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry, 51(7), 1053-1059. [Link]

  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]

  • Furlan, R. L. E., et al. (2006). The effects of substituents and solvents on the conformation of benzophenones. Journal of Molecular Structure: THEOCHEM, 769(1-3), 155-162. [Link]

  • ResearchGate. (2008). Conformations of substituted benzophenones. [Link]

  • Rowan Scientific. (n.d.). Conformational Searching. [Link]

  • Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(11), 504-516. [Link]

  • Hoffmann, R., & Swenson, J. R. (1970). Ground- and Excited-State Geometries of Benzophenone. The Journal of Physical Chemistry, 74(2), 415-420. [Link]

  • MDPI. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2012). NMR Spectroscopy: a Tool for Conformational Analysis. Australian Journal of Basic and Applied Sciences, 6(11), 22-38. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

  • Abraham, R. J., & Mobli, M. (2007). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry, 45(10), 865-874. [Link]

  • Singh, S. B., et al. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Chemical Crystallography, 44(10-11), 523-529. [Link]

  • ResearchGate. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

  • Fleischer, E. B., Sung, N., & Hawkinson, S. (1968). Crystal structure of benzophenone. The Journal of Physical Chemistry, 72(12), 4311-4312. [Link]

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A Comparative Guide to the Photophysical and Photochemical Properties of Methylbenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzophenone Chromophore and the Influence of Methyl Substitution

Benzophenone, a simple yet remarkably versatile diaryl ketone, serves as a fundamental chromophore in the realms of photochemistry and photobiology. Its utility is primarily anchored in its efficient population of a long-lived triplet excited state, establishing it as a premier photosensitizer.[1] The introduction of substituents onto the benzophenone core allows for the fine-tuning of its photophysical and photochemical characteristics. This guide provides an in-depth comparative analysis of the three positional isomers of methylbenzophenone: ortho-, meta-, and para-methylbenzophenone. Understanding the influence of the methyl group's position on the aromatic ring is crucial for the rational design of photoactive molecules in applications ranging from photoinitiators in polymer chemistry to probes for biological systems.[2][3]

This guide will delve into the distinct photophysical and photochemical behaviors of each isomer, supported by experimental data and detailed methodologies. We will explore how the subtle shift in the methyl group's position dramatically alters the molecule's interaction with light and its subsequent chemical reactivity.

I. Comparative Photophysical Properties

The initial absorption of light and the subsequent non-radiative and radiative decay pathways are defining characteristics of a chromophore. In the case of methylbenzophenones, the position of the methyl group exerts a noticeable influence on their absorption and emission properties.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet (UV) light by methylbenzophenones promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂).[1] The primary electronic transitions of interest are the n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, and the π → π* transition of the aromatic rings.[4]

Isomerλmax (n → π) (nm)λmax (π → π) (nm)Solvent
ortho-Methylbenzophenone~340~250Acetonitrile
meta-Methylbenzophenone~340~250Acetonitrile
para-Methylbenzophenone~340~250Acetonitrile

Table 1: Approximate UV-Vis Absorption Maxima of Methylbenzophenone Isomers. Data compiled from various spectroscopic sources.

While the absorption maxima of the three isomers are broadly similar, subtle shifts can be observed depending on the solvent polarity. The position of the methyl group has a more pronounced effect on the photochemical reactivity rather than causing large shifts in the absorption spectra.

Luminescence Properties

Upon excitation, methylbenzophenones can relax through fluorescence (emission from the S₁ state) or, more significantly, undergo intersystem crossing (ISC) to the triplet state (T₁), from which they can phosphoresce. Benzophenones are known for their high ISC efficiency.[5]

II. Comparative Photochemical Properties: A Tale of Three Isomers

The true divergence in the properties of methylbenzophenone isomers becomes evident in their photochemical behavior. The position of the methyl group dictates the preferred reaction pathways, leading to distinct products and mechanisms.

ortho-Methylbenzophenone: Intramolecular Hydrogen Abstraction

The defining photochemical feature of ortho-methylbenzophenone is its propensity to undergo a highly efficient intramolecular 1,5-hydrogen atom transfer from the ortho-methyl group to the excited carbonyl oxygen.[7][8] This process leads to the formation of a short-lived biradical intermediate, which then rearranges to form a photoenol.[9]

This unique reactivity is a direct consequence of the proximity of the methyl group to the carbonyl oxygen in the ortho position. This photoenol is a key reactive intermediate that can participate in various subsequent reactions, including cycloadditions.[2][10]

G o_MeBP ortho-Methylbenzophenone (S₀) o_MeBP_S1 Excited Singlet State (S₁) o_MeBP->o_MeBP_S1 hν (UV light) o_MeBP_T1 Excited Triplet State (T₁) o_MeBP_S1->o_MeBP_T1 Intersystem Crossing (ISC) Biradical Biradical Intermediate o_MeBP_T1->Biradical Intramolecular H-Abstraction Photoenol Photoenol Biradical->Photoenol Rearrangement

Figure 1: Photochemical pathway of ortho-methylbenzophenone.

meta-Methylbenzophenone: The "Meta Effect" and C-H Activation

meta-Methylbenzophenone exhibits a fascinating and unusual photochemical behavior in acidic aqueous solutions, often referred to as the "meta effect."[1][11] Under these conditions, it undergoes an acid-catalyzed proton exchange reaction at the methyl group, a process termed meta-methyl activation.[12][13] This reaction competes with a photohydration reaction.[14] This reactivity highlights a unique electronic communication between the meta positions of the benzene ring in the excited state.[1] In organic solvents, the reactivity of meta-methylbenzophenone is more akin to that of unsubstituted benzophenone, primarily involving intermolecular hydrogen abstraction from the solvent.[13]

para-Methylbenzophenone: The Unassuming Isomer

In stark contrast to its ortho and meta counterparts, para-methylbenzophenone does not exhibit unique intramolecular photochemical reactions.[2][10] Its reactivity largely mirrors that of benzophenone, primarily acting as a photosensitizer through intermolecular processes.[3] In acidic solutions, it primarily undergoes a photohydration reaction, similar to the parent benzophenone molecule.[2] The para-position of the methyl group does not facilitate any special intramolecular hydrogen abstraction or activation pathways. Its primary role in applications like UV curing is as a Type II photoinitiator, where it abstracts a hydrogen atom from a co-initiator to generate free radicals for polymerization.[3]

III. Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments used to characterize the photophysical and photochemical properties of methylbenzophenones.

Synthesis of Methylbenzophenone Isomers

A common and effective method for the synthesis of methylbenzophenones is the Friedel-Crafts acylation.[15][16]

Protocol 1: Synthesis of para-Methylbenzophenone via Friedel-Crafts Acylation [7]

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add anhydrous aluminum chloride (AlCl₃) and toluene.

  • Addition of Reactants: Slowly add a solution of benzoyl chloride in toluene dropwise to the stirred suspension. The reaction is exothermic.

  • Reaction: After the addition is complete, continue stirring the mixture at a controlled temperature to drive the reaction to completion.

  • Hydrolysis: Cool the reaction mixture and slowly add it to a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Separate the organic layer, wash it with water and a dilute solution of sodium bicarbonate, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization from a suitable solvent like ethanol.

G Start Start Setup Reaction Setup (AlCl₃, Toluene) Start->Setup Addition Add Benzoyl Chloride Solution Setup->Addition Reaction Stir at Controlled Temperature Addition->Reaction Hydrolysis Quench with HCl/Ice Reaction->Hydrolysis Workup Separate, Wash, and Dry Organic Layer Hydrolysis->Workup Purification Distillation or Recrystallization Workup->Purification End Pure p-Methylbenzophenone Purification->End

Figure 2: Experimental workflow for the synthesis of para-methylbenzophenone.

UV-Visible Spectroscopy

Protocol 2: Determination of Absorption Spectra [1]

  • Sample Preparation: Prepare a stock solution of the methylbenzophenone isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline.

  • Sample Measurement: Fill a separate quartz cuvette with the sample solution.

  • Data Acquisition: Scan the absorbance of the sample over a wavelength range of 200 to 600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the transient species generated upon photoexcitation.

Protocol 3: Transient Absorption Spectroscopy

  • Sample Preparation: Prepare a solution of the methylbenzophenone isomer in the desired solvent with an absorbance of approximately 0.3-0.5 at the excitation wavelength. The solution should be placed in a quartz cuvette and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20 minutes.

  • Instrumentation: Utilize a nanosecond laser flash photolysis setup. This typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm) and a probe lamp (e.g., xenon arc lamp) oriented perpendicular to the laser beam.

  • Data Acquisition: Excite the sample with a laser pulse. The change in absorbance of the probe light is monitored by a monochromator and a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope.

  • Data Analysis: The transient absorption spectra are constructed by plotting the change in absorbance as a function of wavelength at different time delays after the laser pulse. The decay kinetics of the transient species can be analyzed at specific wavelengths to determine their lifetimes.

IV. Conclusion: Structure Dictates Function in Photochemistry

The comparative analysis of ortho-, meta-, and para-methylbenzophenone isomers unequivocally demonstrates the profound impact of substituent position on photochemical reactivity. While their photophysical properties, such as light absorption, are broadly similar, their photochemical pathways diverge significantly.

  • Ortho-Methylbenzophenone is characterized by its efficient intramolecular hydrogen abstraction, a direct consequence of the proximity of the methyl and carbonyl groups.

  • Meta-Methylbenzophenone showcases the intriguing "meta effect," highlighting long-range electronic communication in the excited state in acidic aqueous environments.

  • Para-Methylbenzophenone behaves as a more conventional aromatic ketone, primarily engaging in intermolecular reactions.

This understanding is paramount for researchers and professionals in drug development and materials science. The choice of a specific methylbenzophenone isomer can be a critical design element, enabling the development of photoactive systems with tailored properties and reactivity. For instance, the unique photoenol formation of the ortho-isomer can be exploited in specific synthetic strategies, while the predictable intermolecular reactivity of the para-isomer makes it a reliable photoinitiator. This guide serves as a foundational resource for harnessing the distinct photochemical personalities of these closely related yet functionally diverse molecules.

References

  • BenchChem. (2025). The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones.
  • Li, M., et al. (2022). Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions. The Journal of Physical Chemistry B. [Link]

  • Mitchell, D., et al. (2005). Formal Intramolecular Photoredox Chemistry of Meta-Substituted Benzophenones. Organic Letters. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl benzophenone. [Link]

  • Shen, Y., et al. (2022). Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho- Methylbenzophenone in Selected Solutions. The Journal of Physical Chemistry B.
  • NIH. (n.d.). Simulation of time-resolved site-selective X-ray spectroscopy tracing nonadiabatic dynamics in meta-methylbenzophenone.
  • Milliken. (n.d.).
  • ACS Publications. (2022). Ultrafast Time-Resolved Spectroscopic Study on the Photophysical and Photochemical Reaction Mechanisms of ortho-Methylbenzophenone in Selected Solutions. The Journal of Physical Chemistry B. [Link]

  • MDPI. (2021). Understanding the Photo- and Electro-Carboxylation of o-Methylbenzophenone with Carbon Dioxide. Molecules. [Link]

  • Sci-Hub. (2005). Formal Intramolecular Photoredox Chemistry of Meta-Substituted Benzophenones. Organic Letters.
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  • Organic Syntheses. (n.d.). Reductive Deuteration of Ketones with Magnesium and D2O for the Synthesis of α-Deutero-o-methyl-benzhydrol.
  • ACS Publications. (2016). Benzophenone Ultrafast Triplet Population: Revisiting the Kinetic Model by Surface-Hopping Dynamics. The Journal of Physical Chemistry Letters. [Link]

  • Google Patents. (n.d.).
  • IBM Research. (2002). Hydrogen abstraction by benzophenone studied by holographic photochemistry for Journal of Physical Chemistry. [Link]

  • ResearchGate. (n.d.).
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  • PubMed. (2013). meta versus para substitution: how does C-H activation in a methyl group occur in 3-methylbenzophenone but does not take place in 4-methylbenzophenone?. [Link]

  • Hilaris Publisher. (2013). Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. [Link]

  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • ResearchGate. (n.d.). Molecular structures of benzophenone and meta-methyl benzophenone.
  • Oregon State University. (2014).
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  • Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.
  • ResearchGate. (2016). Meta Versus Para Substitution: How Does C-H Activation in a Methyl Group Occur in 3-Methylbenzophenone But Does Not Take Place in 4-Methylbenzophenone.
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  • ResearchGate. (n.d.). Unshifted UV spectra of benzophenone (a) and meta-methyl benzophenone (b) calculated over their respective Wigner distributions with TDA (dashed line) and DFT/MRCI (solid line).
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3'-methylbenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4-Chloro-3'-methylbenzophenone, a substituted benzophenone, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment

Understanding the "why" behind each piece of personal protective equipment (PPE) begins with a thorough hazard assessment. While a specific, comprehensive toxicological profile for this compound may be limited, data from structurally analogous compounds, such as other chlorinated benzophenones, provide a strong basis for risk evaluation.

Substituted benzophenones are typically crystalline solids or powders.[1] The primary hazards associated with handling this and similar compounds in powdered form include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[1]

  • General Powder Hazards: Fine chemical powders can easily become airborne, leading to unintentional inhalation and contamination of the workspace.[3][4]

Therefore, our safety protocols must be designed to create a robust barrier against dermal contact, eye exposure, and inhalation.

Core Protective Equipment: Your First Line of Defense

Before any handling operation, the following baseline PPE is mandatory. This non-negotiable ensemble protects against incidental contact and unforeseen splashes or spills.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to offer complete protection from airborne powder and potential splashes.[5] These must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8]

  • Laboratory Coat: A properly fitted lab coat, buttoned completely, protects your skin and personal clothing from contamination.

  • Chemical-Resistant Gloves: Nitrile gloves are the standard choice for handling most chemical powders, offering a good balance of protection and dexterity. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid skin contact.[9] Contaminated gloves should be disposed of immediately.[10]

  • Full-Coverage Footwear: Shoes must be closed-toed and cover the entire foot. Materials like leather or other non-permeable materials are preferable to canvas, which can absorb spills.[5]

Task-Specific PPE and Engineering Controls

Safe handling is dynamic; the level of protection must correspond to the specific task and its associated risks. The following table outlines the required PPE and engineering controls for common procedures involving this compound.

TaskRequired PPE & Engineering ControlsRationale & Key Considerations
Retrieving from Storage Core PPE (Goggles, Lab Coat, Gloves, Shoes)Protects against exposure from a potentially contaminated container or a spill during transport.
Weighing the Solid Compound Core PPE + Chemical Fume Hood Critical Control Point: Weighing is the highest risk activity for aerosolization. Performing this task inside a certified chemical fume hood is mandatory to contain fine powders.[10]
Preparing a Solution Core PPE + Chemical Fume Hood The risk of inhalation is still present when adding solvents. The fume hood also protects against solvent vapors.
Spill Cleanup Core PPE + Respiratory Protection (if spill is large or ventilation is poor)A spill increases the surface area of the powder, enhancing the risk of it becoming airborne. For significant spills, an approved respirator (e.g., NIOSH/MSHA or EN 149) should be used.[7]
Waste Disposal Core PPEEnsures protection while handling sealed hazardous waste containers.

Standard Operating Protocol: Weighing and Solubilizing

This step-by-step protocol establishes a self-validating system for safely handling this compound powder.

Preparation:

  • Don all required Core PPE (goggles, lab coat, gloves, shoes).

  • Designate a specific work area within a chemical fume hood.[10]

  • Line the designated work surface with absorbent bench paper to contain any minor spills.[10]

  • Assemble all necessary equipment (spatula, weigh boat/container, solvent, vortexer, etc.) within the fume hood to minimize movement in and out of the containment area.

Execution (inside Chemical Fume Hood):

  • Tare the receiving container on a balance. For maximum containment, it is best practice to place the balance inside the hood.[10]

  • Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.

  • Perform all transfers slowly and deliberately to minimize the generation of airborne dust.

  • Securely close the primary stock container immediately after dispensing.

  • Add the solvent to the receiving container to dissolve the compound.

Cleanup and Disposal:

  • Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth or towel to collect any residual powder.

  • Carefully fold the absorbent bench paper inward and place it, along with the used cleaning materials and contaminated gloves, into a designated solid hazardous waste container.[11][12]

  • All chemical waste and materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations. Do not place in standard trash.

  • After removing PPE, wash hands and forearms thoroughly with soap and water.[11]

Workflow for Safe Handling

The following diagram illustrates the critical workflow for handling this compound, emphasizing the central role of engineering controls.

cluster_0 Containment Zone (Chemical Fume Hood) cluster_1 A Step 1: Preparation - Don all required PPE - Prepare fume hood workspace B Step 2: Weighing & Handling - All manipulations performed  inside the fume hood A->B Proceed with caution C Step 3: Post-Handling Cleanup - Decontaminate surfaces  within the fume hood B->C After handling D Step 4: Waste Disposal - Place all contaminated items  in labeled hazardous waste C->D Exit containment E Step 5: Final Decontamination - Remove PPE - Thoroughly wash hands D->E Final step

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.